molecular formula C18H27NO5S B558468 Boc-D-Pen(Mob)-OH CAS No. 106306-57-4

Boc-D-Pen(Mob)-OH

Cat. No.: B558468
CAS No.: 106306-57-4
M. Wt: 369.5 g/mol
InChI Key: NEUHEEDQLRFEIM-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Pen(Mob)-OH, also known as this compound, is a useful research compound. Its molecular formula is C18H27NO5S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUHEEDQLRFEIM-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427027
Record name Boc-D-Pen(Mob)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106306-57-4
Record name Boc-D-Pen(Mob)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Pen(Mob)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-α-(tert-Butoxycarbonyl)-S-(4-methoxybenzyl)-D-penicillamine, commonly abbreviated as Boc-D-Pen(Mob)-OH, is a protected amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. As a derivative of D-penicillamine, it introduces a unique sterically hindered thiol functionality into peptide sequences, which can confer specific structural and biological properties. This guide provides a comprehensive overview of its chemical properties, synthesis, application in solid-phase peptide synthesis (SPPS), and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound is a white to off-white solid that is utilized as a building block in peptide synthesis.[] The tert-butoxycarbonyl (Boc) group on the α-amino function and the 4-methoxybenzyl (Mob) group on the sulfur atom provide orthogonal protection, allowing for selective deprotection and chain elongation during peptide synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₈H₂₇NO₅S[3]
Molecular Weight 369.48 g/mol [3]
CAS Number 106306-57-4[3]
Appearance White to off-white solid
Purity ≥98% (TLC)
Melting Point 108-115°C
Storage 2-8°C

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general two-step synthetic pathway can be proposed based on standard organic chemistry reactions. This involves the S-alkylation of D-penicillamine followed by the N-protection of the resulting intermediate.

Proposed Synthetic Pathway

Synthesis of this compound D_Pen D-Penicillamine Intermediate S-(4-methoxybenzyl)-D-penicillamine D_Pen->Intermediate 1. S-Alkylation (4-methoxybenzyl chloride, base) Final_Product This compound Intermediate->Final_Product 2. N-Boc Protection (Di-tert-butyl dicarbonate, base)

Caption: Proposed two-step synthesis of this compound from D-penicillamine.

Experimental Protocol: A General Approach

Step 1: Synthesis of S-(4-methoxybenzyl)-D-penicillamine

  • Dissolve D-penicillamine in a suitable solvent, such as a mixture of water and a miscible organic solvent (e.g., THF or ethanol).

  • Add a base (e.g., sodium hydroxide or triethylamine) to deprotonate the thiol group.

  • Slowly add 4-methoxybenzyl chloride to the reaction mixture at room temperature.

  • Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product, for instance, by recrystallization, to obtain S-(4-methoxybenzyl)-D-penicillamine.

Step 2: N-Boc Protection

  • Dissolve the S-(4-methoxybenzyl)-D-penicillamine intermediate in a suitable solvent system, such as a mixture of acetone and water.

  • Add a base, typically triethylamine, to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, usually at a controlled temperature (e.g., 0-40°C).

  • Stir the reaction for a period of 0.5 to 4 hours, monitoring its progress by TLC.

  • After the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to a pH of 2-3 with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude this compound can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether).

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise assembly of amino acids on a solid support (resin) to form a desired peptide sequence.

General Workflow for SPPS using this compound

Boc-SPPS Workflow Resin Resin Support Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFA cocktail) Washing->Cleavage Final Step Purification Peptide Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for incorporating this compound into a peptide sequence using Boc-SPPS.

Detailed Experimental Protocols for SPPS

1. Resin Preparation and Swelling

  • Resin Selection: For Boc-SPPS, Merrifield or PAM resins are commonly used for synthesizing peptide acids, while MBHA resin is the standard for peptide amides.

  • Procedure: Swell the chosen resin in dichloromethane (DCM) for at least 30 minutes before initiating the synthesis.

2. Boc Deprotection

  • Reagent: A solution of 50% trifluoroacetic acid (TFA) in DCM is typically used.

  • Procedure:

    • Wash the resin with DCM.

    • Treat the resin with the 50% TFA/DCM solution for 2 minutes and drain.

    • Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual TFA.

3. Neutralization

  • Reagent: A 10% solution of diisopropylethylamine (DIEA) in DCM or DMF.

  • Procedure:

    • Wash the resin with DCM or DMF.

    • Treat the resin with the 10% DIEA solution twice for 2 minutes each to neutralize the protonated N-terminus.

    • Wash the resin thoroughly with DCM or DMF to remove excess base.

4. Coupling of this compound

  • Reagents: this compound, a coupling agent (e.g., HBTU, TBTU), an activator (e.g., HOBt), and a base (e.g., DIEA) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (2-4 equivalents relative to the resin loading), HOBt (2-4 eq.), and HBTU (2-4 eq.) in DMF.

    • Add DIEA (4-8 eq.) to the mixture and allow it to pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates the completion of the coupling.

    • If the coupling is incomplete, the step can be repeated.

    • After complete coupling, wash the resin with DMF and DCM.

5. Cleavage from Resin and Side-Chain Deprotection

The Mob group is relatively acid-labile and can be cleaved under conditions similar to those used for other benzyl-type protecting groups.

  • Reagents: A strong acid such as anhydrous hydrogen fluoride (HF) or a "cleavage cocktail" containing TFA and scavengers. A common non-malodorous cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides containing sensitive residues, a more complex mixture like Reagent K (TFA/water/phenol/thioanisole/ethanedithiol) may be necessary.

  • Procedure:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Treat the dried resin with the chosen cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash the pellet several times with cold ether.

    • Dry the crude peptide under vacuum.

Analysis of the Final Peptide

1. Purification

  • Method: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Typical Conditions: A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA. Fractions are collected and analyzed for purity.

2. Characterization

  • Method: The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Table 2: Hypothetical Analytical Data for a Model Peptide Containing Pen(Mob)

Analytical TechniqueExpected Result
Analytical RP-HPLC A single major peak indicating high purity (>95%).
Mass Spectrometry The observed molecular weight should match the calculated molecular weight of the desired peptide.

Signaling Pathways

As this compound is a synthetic amino acid derivative used as a building block in chemical synthesis, there is no direct involvement in or modulation of specific signaling pathways. Its incorporation into a peptide, however, could influence the resulting peptide's interaction with biological targets, thereby indirectly affecting signaling pathways. The unique structural constraints imposed by the penicillamine residue can alter the peptide's conformation and receptor binding affinity.

Conclusion

References

An In-depth Technical Guide to Boc-D-Pen(Mob)-OH: Chemical Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(tert-Butoxycarbonyl)-S-(4-methoxybenzyl)-D-penicillamine, commonly abbreviated as Boc-D-Pen(Mob)-OH, is a crucial protected amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its unique structural features, including the acid-labile Boc protecting group for the α-amino group and the Mob group for the thiol side chain of D-penicillamine, make it a valuable building block for the synthesis of complex and therapeutically relevant peptides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of this compound, with a focus on its role in the development of novel peptide-based therapeutics. Detailed experimental protocols for its use in SPPS and a summary of its key characteristics are presented to aid researchers in its effective utilization.

Chemical Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid D-penicillamine. The chemical structure features a tert-butoxycarbonyl (Boc) group attached to the alpha-amino group and a 4-methoxybenzyl (Mob) group protecting the thiol side chain.

Chemical Structure:

Table 1: Physicochemical Properties of this compound []

PropertyValue
Chemical Name N-α-(tert-Butoxycarbonyl)-S-(4-methoxybenzyl)-D-penicillamine
Synonyms Boc-D-Pen(pMeOBzl)-OH, Boc-β,β-dimethyl-D-Cys(pMeOBzl)-OH
CAS Number 106306-57-4[2]
Molecular Formula C18H27NO5S[]
Molecular Weight 369.48 g/mol []
Appearance White to off-white solid[]
Melting Point 108-115 °C
Purity ≥98.0% (TLC)

Solubility:

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of its constituent parts and similar molecules.

Expected 1H NMR Spectral Data:

The 1H NMR spectrum is expected to show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the methoxy group on the Mob moiety (a singlet around 3.8 ppm), the aromatic protons of the Mob group (two doublets in the aromatic region), the benzylic protons of the Mob group (a singlet or two doublets), the α-proton of the penicillamine backbone, and the methyl protons of the penicillamine.

Expected 13C NMR Spectral Data:

The 13C NMR spectrum should display signals corresponding to the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, the carbons of the 4-methoxyphenyl ring, the benzylic carbon, and the carbons of the D-penicillamine residue.

Expected FTIR Spectral Data:

The FTIR spectrum is anticipated to exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the urethane, C-O stretching, and aromatic C-H and C=C vibrations from the methoxybenzyl group.

Expected Mass Spectrometry Data:

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern in MS/MS analysis would likely involve the loss of the Boc group and cleavage of the S-CH2 bond of the Mob protecting group.

Experimental Protocols

This compound is primarily used in Boc-based solid-phase peptide synthesis (SPPS). The following is a general protocol for the incorporation of a Boc-protected amino acid into a growing peptide chain on a solid support.

Protocol: Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the key steps for a single coupling cycle using this compound in manual solid-phase peptide synthesis.

Materials:

  • Peptide synthesis resin (e.g., Merrifield or PAM resin) with the N-terminal Boc group removed.

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU)

  • Washing solvents (DCM, DMF, Isopropanol)

Procedure:

  • Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes.

  • Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%). This is usually a two-step process: a brief pre-wash followed by a longer treatment.

  • Washing: The resin is thoroughly washed with DCM to remove residual TFA and the cleaved Boc-related byproducts.

  • Neutralization: The protonated N-terminus of the peptide-resin is neutralized with a solution of a tertiary amine, such as DIEA in DCM or DMF, to generate the free amine necessary for coupling.

  • Washing: The resin is washed with DCM and DMF to remove excess base.

  • Coupling: The this compound is pre-activated with a coupling reagent (e.g., DCC, HBTU) and then added to the resin. The coupling reaction is allowed to proceed for a specified time (typically 1-2 hours) with agitation.

  • Washing: The resin is washed extensively with DMF and DCM to remove unreacted amino acid and coupling byproducts.

  • Monitoring (Optional): A qualitative test, such as the Kaiser test, can be performed to ensure the completion of the coupling reaction.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection:

Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Mob group) are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers are typically added to prevent side reactions.

Applications in Drug Development

The incorporation of D-penicillamine into peptide structures can confer unique pharmacological properties. Peptides containing penicillamine have shown potential in various therapeutic areas.

Vasopressin Analogs:

Penicillamine-containing analogs of vasopressin have been synthesized and studied for their potent and specific antagonism of the vasopressor effects of arginine-vasopressin (AVP). These analogs are valuable pharmacological tools for investigating the role of AVP in cardiovascular regulation.

Non-Opioid Analgesics:

Selective incorporation of penicillamine into venom-derived peptides has led to the development of potent and selective antagonists of nicotinic acetylcholine receptors (nAChRs), which are targets for non-opioid analgesics. This highlights the potential of using this compound in the synthesis of novel pain therapeutics.

Signaling Pathways and Logical Relationships

The biological effects of peptides synthesized using this compound are often mediated through their interaction with specific cellular signaling pathways. For instance, vasopressin analogs containing penicillamine would modulate the vasopressin signaling pathway.

Vasopressin Signaling Pathway:

Vasopressin exerts its effects by binding to two main types of G-protein coupled receptors: V1 and V2. The V1 receptors are coupled to the Gq protein and the IP3 signal transduction pathway, leading to an increase in intracellular calcium and smooth muscle contraction. The V2 receptors are coupled to Gs protein and adenylyl cyclase, resulting in increased cAMP levels and water reabsorption in the kidneys.

Vasopressin_Signaling cluster_V1 V1 Receptor Pathway (Vasoconstriction) cluster_V2 V2 Receptor Pathway (Antidiuresis) AVP1 Arginine Vasopressin (AVP) V1R V1 Receptor AVP1->V1R Gq Gq Protein V1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction AVP2 Arginine Vasopressin (AVP) V2R V2 Receptor AVP2->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA AQP2 Aquaporin-2 Insertion PKA->AQP2 Boc_SPPS_Workflow Start Start: Resin with N-terminal Boc-protected amino acid Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling Coupling of this compound Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 End_Cycle End of Cycle: Peptide elongated by one residue Wash3->End_Cycle Repeat Repeat for next amino acid End_Cycle->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage and Deprotection (HF or TFMSA) Repeat->Cleavage No (Final Amino Acid)

References

Technical Guide: Boc-D-Pen(Mob)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 106306-57-4

This technical guide provides an in-depth overview of Boc-D-Pen(Mob)-OH, a specialized amino acid derivative crucial for the synthesis of complex peptides, particularly those with therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, its application in solid-phase peptide synthesis (SPPS), and the strategic importance of the D-penicillamine moiety in designing peptide analogs.

Compound Profile

This compound, chemically known as N-tert-butoxycarbonyl-D-penicillamine(p-methoxybenzyl), is a protected form of D-penicillamine. The tert-butoxycarbonyl (Boc) group on the N-terminus and the p-methoxybenzyl (Mob) group on the thiol side chain provide orthogonal protection, enabling its controlled incorporation into a peptide sequence during solid-phase peptide synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 106306-57-4
Molecular Formula C₁₈H₂₇NO₅S
Molecular Weight 369.48 g/mol
Appearance White to off-white powder
Purity Typically ≥98%

Strategic Importance in Peptide Drug Discovery

The incorporation of D-penicillamine (D-Pen) into peptide sequences is a key strategy for developing analogs of bioactive peptides, such as vasopressin and oxytocin, with modified pharmacological properties. The gem-dimethyl group on the β-carbon of penicillamine introduces significant conformational constraints.

The substitution of cysteine with penicillamine can have profound effects on the biological activity of a peptide. For instance, this modification has been shown to convert peptide agonists into antagonists. Specifically, in the design of oxytocin antagonists, the presence of a D-amino acid at certain positions can enhance antagonistic potency. The use of D-Pen, as in this compound, is a valuable tool for exploring structure-activity relationships and developing potent and selective peptide-based therapeutics.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-chemistry-based solid-phase peptide synthesis. The workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

General SPPS Workflow

The following diagram illustrates the typical cycle for incorporating an amino acid, such as this compound, in Boc-SPPS.

spips_workflow Resin Resin-Peptide(n) Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (e.g., DIEA in DMF) Deprotection->Neutralization 2. Coupling Coupling of This compound Neutralization->Coupling 3. Washing Washing Coupling->Washing 4. Resin_Next Resin-Peptide(n+1) Washing->Resin_Next 5.

Caption: General workflow for one cycle of Boc-SPPS.

Experimental Protocols

Table 2: Generalized Protocol for Coupling this compound

StepProcedureReagents & Solvents
1. Resin Swelling The solid support resin (e.g., Merrifield resin) is swelled in a suitable solvent.Dichloromethane (DCM)
2. Boc Deprotection The Boc protecting group from the N-terminus of the resin-bound peptide is removed.25-50% Trifluoroacetic acid (TFA) in DCM
3. Neutralization The resulting trifluoroacetate salt is neutralized to the free amine.5-10% Diisopropylethylamine (DIEA) in Dimethylformamide (DMF)
4. Coupling This compound is activated and coupled to the free amine on the resin.This compound, a coupling agent (e.g., HBTU, DIC/HOBt), DMF
5. Washing The resin is washed to remove excess reagents and byproducts.DMF, DCM, Isopropanol

Deprotection of the Mob Group:

The p-methoxybenzyl (Mob) group is a stable protecting group for the thiol side chain of penicillamine under the acidic conditions used for Boc removal. Its removal is typically achieved during the final cleavage of the peptide from the resin using strong acids. A method for the deprotection of the similar Mob group from selenocysteine suggests that a cocktail of TFA and scavengers could be effective.

Table 3: Potential Protocol for Mob Group Deprotection

Reagent CocktailConditions
Trifluoroacetic acid (TFA) / Triethylsilane (TES) / Thioanisole (96:2:2)Incubation at 40°C for 4 hours

This protocol is suggested based on the deprotection of a similar protecting group on a different amino acid and would require optimization for peptides containing Pen(Mob).[1]

Characterization of Peptides Containing Pen(Mob)

Following synthesis, the purity and identity of the peptide must be confirmed. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard techniques for this purpose.

HPLC Analysis:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

  • Detection: UV absorbance at 214 nm and 280 nm.

Mass Spectrometry Analysis:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: Confirmation of the molecular weight of the final peptide. Tandem MS (MS/MS) can be used to verify the amino acid sequence. The presence of the Boc and Mob protecting groups will result in predictable mass shifts and neutral losses during fragmentation analysis.[2][3][4][5]

Signaling Pathways of Related Peptide Antagonists

While specific signaling pathways for peptides synthesized with this compound are not detailed in the available literature, the primary targets for such synthetic peptides are often G-protein coupled receptors (GPCRs), such as the vasopressin and oxytocin receptors. Non-peptide antagonists of the vasopressin V2 receptor have been shown to inhibit the insertion of aquaporin-2 water channels into the apical membranes of collecting duct epithelial cells, leading to aquaresis. This provides a model for the potential mechanism of action for peptide-based antagonists developed using building blocks like this compound.

The following diagram illustrates a simplified signaling pathway for a generic GPCR antagonist.

gpcr_antagonist_pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., Vasopressin Receptor) G_Protein G-Protein GPCR->G_Protein Activates Antagonist Peptide Antagonist (containing D-Pen) Antagonist->GPCR Binds & Blocks Agonist Natural Ligand (e.g., Vasopressin) Agonist->GPCR Binds & Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Aquaporin-2 insertion) Second_Messenger->Cellular_Response Initiates

Caption: Simplified GPCR signaling pathway showing antagonist action.

References

An In-depth Technical Guide to the Synthesis of N-[(1,1-Dimethylethoxy)Carbonyl]-3-[[(4-Methoxyphenyl)Methyl]Thio]-D-Valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of N-[(1,1-Dimethylethoxy)Carbonyl]-3-[[(4-Methoxyphenyl)Methyl]Thio]-D-Valine. The synthesis is presented as a three-step process commencing with the commercially available starting material, D-Penicillamine (3-Thio-D-valine). The subsequent sections detail the experimental protocols, present quantitative data in a clear tabular format, and provide visualizations of the synthetic workflow and reaction mechanisms.

Synthetic Strategy Overview

The synthesis of the target molecule, N-[(1,1-Dimethylethoxy)Carbonyl]-3-[[(4-Methoxyphenyl)Methyl]Thio]-D-Valine, is achieved through a straightforward three-step synthetic sequence. This strategy leverages the availability of D-Penicillamine and employs common protecting group chemistry and selective alkylation. The overall synthetic pathway is as follows:

  • N-Boc Protection: The amino group of D-Penicillamine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

  • S-Alkylation: The thiol group of the N-Boc-D-penicillamine intermediate is selectively alkylated with 4-methoxybenzyl bromide.

  • Purification: The final product is purified using column chromatography to yield the desired compound with high purity.

Synthesis_Workflow Start D-Penicillamine Step1 Step 1: N-Boc Protection Start->Step1 Intermediate N-Boc-D-penicillamine Step1->Intermediate Step2 Step 2: S-Alkylation Intermediate->Step2 Purification Purification Step2->Purification Product Target Molecule Purification->Product

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols

This procedure outlines the protection of the amino group of D-Penicillamine using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
D-Penicillamine149.211.49 g10
Di-tert-butyl dicarbonate218.252.40 g11
Sodium bicarbonate (NaHCO₃)84.012.52 g30
Dioxane-20 mL-
Water-20 mL-
Ethyl acetate-50 mL-
1 M Hydrochloric acid-As needed-
Brine-20 mL-
Anhydrous sodium sulfate-As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve D-Penicillamine (1.49 g, 10 mmol) and sodium bicarbonate (2.52 g, 30 mmol) in a mixture of 20 mL of dioxane and 20 mL of water.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add di-tert-butyl dicarbonate (2.40 g, 11 mmol) to the solution.

  • Continue stirring the reaction mixture vigorously at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-tert-Butoxycarbonyl-D-penicillamine as a white solid.

Expected Yield: Approximately 85-95%.

N_Boc_Protection reagents D-Penicillamine + (Boc)₂O + NaHCO₃ solvent Dioxane/Water reagents->solvent dissolve conditions Room Temperature 12-16 hours solvent->conditions react workup 1. Remove Dioxane 2. Acidify with HCl 3. Extract with EtOAc 4. Dry and Concentrate conditions->workup process product N-Boc-D-penicillamine workup->product

Caption: Workflow for the N-Boc protection of D-Penicillamine.

This step involves the S-alkylation of N-Boc-D-penicillamine with 4-methoxybenzyl bromide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-D-penicillamine249.322.49 g10
4-Methoxybenzyl bromide201.062.21 g11
Potassium carbonate (K₂CO₃)138.212.76 g20
N,N-Dimethylformamide (DMF)-30 mL-
Ethyl acetate-100 mL-
Water-50 mL-
Brine-30 mL-
Anhydrous sodium sulfate-As needed-

Procedure:

  • Dissolve N-Boc-D-penicillamine (2.49 g, 10 mmol) in 30 mL of anhydrous N,N-Dimethylformamide (DMF) in a 100 mL round-bottom flask.

  • Add potassium carbonate (2.76 g, 20 mmol) to the solution and stir the suspension at room temperature for 15 minutes.

  • Add 4-methoxybenzyl bromide (2.21 g, 11 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Expected Yield: Approximately 80-90% (crude).

The crude product from Step 2 is purified by column chromatography on silica gel.

Materials:

Reagent/Solvent
Silica gel (230-400 mesh)
Hexane
Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions containing the pure product (monitored by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product as a white solid or a viscous oil.

Expected Yield: Approximately 70-80% (after purification).

Quantitative Data Summary

StepStarting MaterialReagentsSolvent(s)Reaction Time (h)Typical Yield (%)
1D-Penicillamine(Boc)₂O, NaHCO₃Dioxane, Water12-1685-95
2N-Boc-D-penicillamine4-Methoxybenzyl bromide, K₂CO₃DMF8-1280-90 (crude)
3Crude Product-Hexane, Ethyl Acetate-70-80 (purified)

Reaction Mechanism Visualization

S_Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack R-SH N-Boc-D-penicillamine R-S- Thiolate anion R-SH->R-S- + Base Base K₂CO₃ R-S-_2 Thiolate anion Product Target Molecule R-S-_2->Product + Ar-CH₂-Br Ar-CH2-Br 4-Methoxybenzyl bromide Br- Br- Product->Br- + Br⁻

Caption: Mechanism of the S-alkylation reaction.

This technical guide provides a detailed and actionable protocol for the synthesis of N-[(1,1-Dimethylethoxy)Carbonyl]-3-[[(4-Methoxyphenyl)Methyl]Thio]-D-Valine. The described methods utilize standard laboratory techniques and readily available reagents, making this synthesis accessible to researchers in the fields of medicinal chemistry and drug development.

Boc-D-Pen(Mob)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the chemical properties of Boc-D-Pen(Mob)-OH, a derivative of the amino acid D-penicillamine. This compound is utilized in peptide synthesis and drug discovery, particularly in the development of novel therapeutics.

Chemical Properties

This compound, also known by its synonyms N-[(1,1-Dimethylethoxy)Carbonyl]-3-[[(4-Methoxyphenyl)Methyl]Thio]-D-Valine and others, is a key reagent in peptide synthesis.[1] Its molecular characteristics are fundamental for its application in research and development.

PropertyValueReference
Molecular Formula C18H27NO5S[1][2][]
Molecular Weight 369.48 g/mol [1]
Appearance White to off-white solid
CAS Number 106306-57-4

Experimental Protocols & Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are context-dependent and would be found within specific research publications detailing its use. This guide focuses on the fundamental molecular properties. No generalized experimental workflows or signaling pathways are described.

References

Introduction to Boc solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS)

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence while the growing chain is anchored to an insoluble solid support. The tert-butyloxycarbonyl (Boc) strategy, pioneered by R.B. Merrifield, for which he was awarded the Nobel Prize in 1984, represents a classical and robust approach to SPPS.[1] This method is particularly valued for the synthesis of long and complex peptides.[2][3]

The defining characteristic of Boc SPPS is the use of the acid-labile Boc group for the temporary protection of the α-amino (Nα) group of the incoming amino acid.[4][5] Side-chain functional groups are protected by groups that are stable to the conditions used for Boc removal but can be cleaved by a much stronger acid in the final step. This strategy, often referred to as the Boc/Bzl (tert-butoxycarbonyl/benzyl) method, relies on graduated acid lability. The Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved simultaneously at the end of the synthesis using a strong acid, typically anhydrous hydrogen fluoride (HF).

The synthesis proceeds in a cyclical manner from the C-terminus to the N-terminus, with each cycle comprising three main steps: deprotection of the Nα-Boc group, neutralization of the resulting N-terminal ammonium salt, and coupling of the next Nα-Boc-protected amino acid.

Core Principles and Chemistry

The Boc SPPS workflow is a systematic, multi-step process. Each cycle extends the peptide chain by one amino acid.

  • Resin Swelling : The synthesis begins by swelling the solid support (resin), typically polystyrene-based, in a suitable solvent like dichloromethane (DCM). This allows the reagents to penetrate the resin beads and access the reactive sites.

  • Nα-Boc Deprotection : The temporary Boc protecting group on the N-terminus of the resin-bound peptide is removed using a solution of 25-50% trifluoroacetic acid (TFA) in DCM. This reaction is rapid and generates a free N-terminal amine, which is protonated as a trifluoroacetate salt. The byproducts of this reaction are volatile (isobutylene and carbon dioxide).

  • Neutralization : The N-terminal ammonium salt must be neutralized to the free amine before the next coupling step can occur. This is typically achieved by washing the resin with a hindered organic base, such as a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Amino Acid Coupling : The next Nα-Boc-protected amino acid is introduced. Its carboxyl group is activated to facilitate the formation of a new peptide bond with the free N-terminal amine of the growing peptide chain. This is the most critical step for the efficiency of the overall synthesis. A variety of coupling reagents are available for this activation.

  • Washing : After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with solvents like DCM and dimethylformamide (DMF) to remove excess reagents and byproducts, ensuring the purity of the final peptide. This simple filtration-based purification is a key advantage of SPPS.

  • Capping (Optional) : If the coupling reaction is incomplete, the unreacted free amines on the resin can be permanently blocked or "capped" to prevent the formation of deletion sequences. This is often done using acetic anhydride and a base like DIEA.

This cycle is repeated until the desired peptide sequence is fully assembled.

Final Cleavage and Deprotection

The final step involves the simultaneous cleavage of the completed peptide from the solid support and the removal of all side-chain protecting groups. In the Boc/Bzl strategy, this is accomplished by treating the peptide-resin with a strong acid, most commonly anhydrous hydrogen fluoride (HF). This harsh procedure requires specialized, HF-resistant apparatus.

During cleavage, highly reactive carbocations are generated from the protecting groups. To prevent these from reacting with sensitive amino acid residues (like Cys, Met, Trp, and Tyr), "scavengers" such as anisole, p-cresol, or dimethyl sulfide (DMS) are added to the cleavage cocktail. After HF evaporation, the crude peptide is precipitated and washed with cold diethyl ether to remove the scavengers and cleaved protecting groups. The peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters and reagents associated with the Boc-SPPS workflow.

Table 1: Reagents and Conditions for a Standard Boc-SPPS Cycle

Step Reagent/Solvent Concentration Reaction Time
Resin Swelling Dichloromethane (DCM) - 30-60 min
Nα-Boc Deprotection Trifluoroacetic Acid (TFA) in DCM 25-50% (v/v) 1 x 1-2 min (pre-wash), 1 x 20-30 min
Washing DCM, Isopropanol (IPA), DMF - 3-5 washes, 1 min each
Neutralization Diisopropylethylamine (DIEA) in DCM 10% (v/v) 2 x 2 min
Washing DCM, DMF - 3-5 washes, 1 min each
Coupling Boc-Amino Acid (3-4 eq.), Coupling Reagent (3-4 eq.), Base (6-8 eq.) in DMF/DCM Varies 15-120 min
Washing DMF, DCM - 3-5 washes, 1 min each

| Capping (Optional) | Acetic Anhydride/DIEA in DCM | 10% / 5% | 15-20 min |

Data compiled from multiple sources.

Table 2: Common Coupling Reagents in Boc SPPS

Reagent Acronym Full Name Key Features
DCC N,N'-Dicyclohexylcarbodiimide Cost-effective; forms insoluble dicyclohexylurea (DCU) byproduct. Often used with HOBt to reduce racemization.
DIC N,N'-Diisopropylcarbodiimide Similar to DCC, but the diisopropylurea byproduct is more soluble in common solvents.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Highly efficient and fast-acting uronium salt-based reagent, popular for difficult couplings.
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate More reactive than HBTU with less risk of racemization, especially for sterically hindered amino acids.

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High coupling efficiency comparable to HATU, with improved safety and solubility profile. |

Table 3: Common Side-Chain Protecting Groups (Boc/Bzl Strategy)

Amino Acid Side-Chain Protecting Group Cleavage Condition
Arg Tosyl (Tos) High HF
Asp, Glu Benzyl ester (OBzl) High HF
Cys 4-Methylbenzyl (Meb) High HF
His Benzyloxymethyl (Bom) High HF
Lys 2-Chlorobenzyloxycarbonyl (2-Cl-Z) High HF
Ser, Thr Benzyl ether (Bzl) High HF
Tyr 2-Bromobenzyloxycarbonyl (2-Br-Z) High HF

| Trp | Formyl (For) | Piperidine (pre-HF) |

Data compiled from multiple sources.

Experimental Protocols

Manual Boc SPPS Protocol: Single Coupling Cycle (0.1 mmol scale)

This protocol outlines the manual steps for adding one amino acid to the growing peptide chain.

  • Resin Preparation :

    • Place the peptide-resin (0.1 mmol) in a fritted reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) for 1 minute each time to ensure it is swollen and ready for the reaction.

  • Nα-Boc Deprotection :

    • Add a solution of 50% TFA in DCM (~5 mL) to the resin.

    • Agitate for 1-2 minutes and drain.

    • Add a fresh 5 mL of 50% TFA/DCM solution and agitate for 20-30 minutes.

    • Drain the solution.

  • Washing :

    • Wash the resin thoroughly to remove residual TFA:

      • DCM (3 x 5 mL)

      • Isopropanol (IPA) (2 x 5 mL)

      • DCM (3 x 5 mL)

  • Neutralization :

    • Add a solution of 10% DIEA in DCM (~5 mL) to the resin.

    • Agitate for 2 minutes and drain. Repeat this step once more.

    • Wash the resin with DCM (3 x 5 mL).

  • Amino Acid Coupling (HBTU Activation) :

    • In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 equivalents) and HBTU (0.3 mmol, ~3 equivalents) in a minimal amount of DMF.

    • Add DIEA (0.6 mmol, 6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing :

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • Once complete, drain the coupling solution.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin is now ready for the next cycle, starting again at Step 2.

Final HF Cleavage Protocol

Caution : Anhydrous HF is extremely toxic, corrosive, and can cause severe burns. This procedure must be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.

  • Preparation :

    • Dry the final peptide-resin thoroughly under a high vacuum for several hours.

    • Place the dried peptide-resin in an HF-resistant reaction vessel (e.g., made of Teflon).

    • Add a scavenger mixture to the vessel. A typical mixture is p-cresol and dimethyl sulfide (DMS).

  • HF Cleavage Reaction :

    • Cool the reaction vessel in a dry ice/acetone bath to approximately -78°C.

    • Distill anhydrous HF into the cooled reaction vessel. A common ratio is HF/DMS/p-cresol (90:5:5 v/v).

    • Allow the reaction mixture to stir at 0°C for 1-2 hours.

  • Work-up :

    • After the reaction is complete, carefully evaporate the HF and scavengers under a vacuum, trapping the acid vapor.

    • Wash the remaining resin and crude peptide with cold diethyl ether to precipitate the peptide and remove organic-soluble impurities.

    • Collect the precipitated peptide by filtration or centrifugation.

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., dilute acetic acid or a solution containing acetonitrile/water/TFA) for subsequent purification by RP-HPLC.

Mandatory Visualizations

Boc_SPPS_Workflow Start Start with Resin-Bound Protected Amino Acid Deprotection 1. Nα-Boc Deprotection (TFA in DCM) Start->Deprotection Wash_1 Wash (DCM/IPA) Deprotection->Wash_1 Neutralization 2. Neutralization (DIEA in DCM) Wash_1->Neutralization Wash_2 Wash (DCM) Neutralization->Wash_2 Coupling 3. Amino Acid Coupling (Activated Boc-AA) Wash_2->Coupling Wash_3 Wash (DMF/DCM) Coupling->Wash_3 Check Repeat Cycle for Next Amino Acid? Wash_3->Check Check->Deprotection Yes Final_Cleavage Final Cleavage & Deprotection (Anhydrous HF + Scavengers) Check->Final_Cleavage No Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

Boc_SPPS_Chemistry_Cycle Resin_Boc Resin-Peptide-NH-Boc Resin_NH3 Resin-Peptide-NH3+ TFA- Resin_Boc->Resin_NH3  50% TFA / DCM   Deprotection Resin_NH2 Resin-Peptide-NH2 Resin_NH3->Resin_NH2  10% DIEA / DCM   Neutralization Resin_Next_AA Resin-Peptide-AA(n+1)-NH-Boc Resin_NH2->Resin_Next_AA  Boc-AA(n+1)-COOH + HBTU/DIEA   Coupling

Caption: Core chemical transformations in one cycle of Boc SPPS.

Coupling_Reagent_Decision Start Select Coupling Reagent Question Is the coupling 'difficult'? (e.g., sterically hindered AA) Start->Question Standard Standard Coupling: DIC/HOBt Question->Standard No High_Efficiency High Efficiency Required: HATU, HBTU, or COMU Question->High_Efficiency Yes Cost_Note Cost-effective and widely used for standard sequences. Standard->Cost_Note Efficiency_Note More expensive but faster and more efficient, reducing side reactions. High_Efficiency->Efficiency_Note

Caption: Decision tree for selecting a suitable coupling reagent in Boc SPPS.

References

The Strategic Integration of Penicillamine in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Penicillamine (Pen), a non-proteinogenic amino acid analog of cysteine featuring geminal dimethyl groups at the β-carbon, has emerged as a powerful tool in peptide chemistry. Its unique structural properties offer distinct advantages in peptide design and synthesis, leading to enhanced stability, controlled disulfide bond formation, and novel therapeutic activities. This technical guide provides an in-depth exploration of the applications of penicillamine in peptide chemistry, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and workflows.

Core Applications of Penicillamine in Peptide Science

The incorporation of penicillamine into peptide sequences offers several strategic advantages, primarily revolving around its steric bulk and the properties of its thiol group.

  • Enhanced Enzymatic Stability: The gem-dimethyl groups on the β-carbon of penicillamine provide significant steric hindrance, shielding the adjacent peptide bonds from proteolytic degradation. This intrinsic resistance to enzymatic cleavage can substantially increase the in vivo half-life of peptide-based therapeutics.

  • Control of Disulfide Bond Formation: The steric bulk of the penicillamine side chain influences the kinetics and thermodynamics of disulfide bond formation. In peptides containing both cysteine and penicillamine residues, the formation of mixed Cys-Pen disulfide bridges is often favored over Cys-Cys or Pen-Pen pairings.[1][2] This property can be exploited to direct the regioselective formation of disulfide bonds in complex, multi-cyclic peptides, reducing the generation of undesired isomers.[1][2]

  • Increased Resistance to Disulfide Shuffling: Penicillamine-containing disulfide bonds exhibit greater stability and resistance to reduction and disulfide shuffling in biological environments compared to traditional Cys-Cys bonds.[3] This enhanced stability is crucial for maintaining the structural integrity and, consequently, the biological activity of the peptide.

  • Conformational Constraint and Peptidomimetics: The introduction of penicillamine can impose conformational constraints on the peptide backbone, locking it into a specific bioactive conformation. This has been instrumental in the design of potent and selective analogs of peptide hormones and neurotransmitters, such as enkephalins and somatostatins.

Quantitative Data Summary

The substitution of cysteine with penicillamine can dramatically impact the biological activity and stability of peptides. The following tables summarize key quantitative data from studies on α-conotoxin RgIA analogs, which target nicotinic acetylcholine receptors (nAChRs) and have potential as non-opioid analgesics.

AnalogSequenceIC50 (nM) at human α9α10 nAChRFold Change vs. RgIA4
RgIA4GCCSDPRCNYDHPEIC-NH21.5-
[L-Pen2]RgIA4GP CCSDPRCNYDHPEIC-NH2>1000>800-fold decrease
[L-Pen3]RgIA4GCP SDPRCNYDHPEIC-NH20.393.8-fold increase
[L-Pen8]RgIA4GCCSDPRP NYDHPEIC-NH2>1000>600-fold decrease
RgIA-5474GP CSDPRP NYDβ³hY PEIr C-OH0.0504~9000-fold increase

Data sourced from Gajewiak et al. (2021). Note: Bold letters indicate substitutions. β³hY = β³-homo-tyrosine, r = D-Arg.

Peptide% Remaining after 24h in 25% Human Serum
RgIA4 (globular)64% (±0.5)
RgIA-5474 (globular)94% (±0.7)

Data sourced from Gajewiak et al. (2021).

Experimental Protocols

This section provides detailed methodologies for key experiments involving penicillamine in peptide chemistry, adapted from published literature.

Solid-Phase Peptide Synthesis (SPPS) of Penicillamine-Containing Peptides

This protocol describes the manual synthesis of a peptide containing a penicillamine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Pen(Trt)-OH)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, then drain. Repeat with a fresh portion of the deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.95 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. For incorporating Fmoc-Pen(Trt)-OH, the same procedure is followed.

  • Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Regioselective Disulfide Bond Formation

This protocol is for a two-step oxidation to form two disulfide bonds in a peptide containing two Cys and two Pen residues, where one pair is protected with an acid-labile group (Trt) and the other with an orthogonal protecting group (Acm - acetamidomethyl). This strategy is adapted from the synthesis of α-conotoxin RgIA-5474.

Step 1: Formation of the Pen-Cys Disulfide Bond (Trt deprotection and oxidation)

Materials:

  • Lyophilized linear peptide with Trt-protected Pen and Cys residues, and Acm-protected Cys residues.

  • Oxidation buffer: 20 mM Potassium ferricyanide (K₃[Fe(CN)₆]) and 0.1 M Tris base in nano-pure water.

  • RP-HPLC purification system.

Procedure:

  • The linear peptide is synthesized with Trt protecting groups on the desired Pen and Cys residues and Acm on the other Cys residues. The Trt groups are removed during the standard TFA cleavage from the resin.

  • Dissolve the purified linear peptide in a suitable buffer (e.g., 0.1% TFA in water).

  • Add the peptide solution drop-wise to the vigorously stirring oxidation buffer to a final peptide concentration of approximately 20 µM.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Monitor the reaction progress by RP-HPLC.

  • Once the reaction is complete, purify the monocyclic peptide by RP-HPLC.

Step 2: Formation of the Cys-Cys Disulfide Bond (Acm deprotection and oxidation)

Materials:

  • Lyophilized monocyclic peptide with Acm-protected Cys residues.

  • Iodine solution: 10 mM Iodine in acetonitrile/water/TFA.

  • Quenching solution: 1 M Ascorbic acid in water.

  • RP-HPLC purification system.

Procedure:

  • Dissolve the purified monocyclic peptide in a suitable buffer.

  • Add the peptide solution drop-wise to the stirring iodine solution to a final peptide concentration of approximately 20 µM.

  • Let the reaction proceed for 10 minutes at room temperature.

  • Quench the reaction by adding the ascorbic acid solution drop-wise until the yellow color of the iodine disappears.

  • Purify the final bicyclic peptide by RP-HPLC.

Serum Stability Assay

This protocol outlines a method to assess the stability of a penicillamine-containing peptide in human serum.

Materials:

  • Purified peptide.

  • Human serum.

  • Incubator at 37°C.

  • Quenching solution: Acetonitrile or 10% Trichloroacetic acid (TCA).

  • Centrifuge.

  • RP-HPLC system.

Procedure:

  • Dissolve the peptide in a suitable buffer (e.g., water or PBS).

  • Add the peptide solution to human serum to achieve a final peptide concentration (e.g., 150 µM) and a final serum concentration (e.g., 25%).

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Immediately quench the enzymatic activity by adding the aliquot to an equal volume of ice-cold acetonitrile or 10% TCA.

  • Vortex the quenched sample and incubate on ice for at least 15 minutes to precipitate serum proteins.

  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes.

  • Collect the supernatant containing the peptide.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways targeted by penicillamine-containing peptides and a general experimental workflow.

Signaling Pathways

Penicillamine-containing peptides have been designed to target receptors involved in pain and other neurological processes. Below are simplified diagrams of the nicotinic acetylcholine receptor and opioid receptor signaling pathways.

nAChR_Signaling cluster_membrane Cell Membrane nAChR α9α10 nAChR Ca_influx Ca²⁺ Influx (Blocked) nAChR->Ca_influx Inhibition Ligand α-Conotoxin (e.g., RgIA-5474) Ligand->nAChR Antagonist Downstream Downstream Signaling Ca_influx->Downstream Analgesia Analgesia Downstream->Analgesia

Caption: Antagonism of α9α10 nAChR signaling by a penicillamine-containing peptide.

Opioid_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (e.g., δ-opioid) G_protein Gi/o Protein Opioid_Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K⁺ Efflux G_protein->K_channel Activation Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Ligand Penicillamine-Enkephalin Analog Ligand->Opioid_Receptor Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Opioid receptor signaling initiated by a penicillamine-containing enkephalin analog.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and characterization of a penicillamine-containing peptide.

Peptide_Workflow SPPS Solid-Phase Peptide Synthesis (with Fmoc-Pen(Trt)-OH) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification of Linear Peptide Cleavage->Purification1 Oxidation Regioselective Disulfide Bond Formation Purification1->Oxidation Purification2 RP-HPLC Purification of Cyclic Peptide Oxidation->Purification2 Characterization Characterization (Mass Spectrometry, NMR) Purification2->Characterization Bioassay Biological Assays (e.g., Receptor Binding) Purification2->Bioassay Stability Stability Assays (e.g., Serum Stability) Bioassay->Stability

Caption: General workflow for the synthesis and evaluation of penicillamine-containing peptides.

Conclusion

Penicillamine is a valuable and versatile building block in modern peptide chemistry. Its strategic incorporation can overcome key limitations of peptide-based drugs, such as poor enzymatic stability and lack of disulfide bond control. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to leverage the unique properties of penicillamine in the design and synthesis of next-generation peptide therapeutics. The continued exploration of penicillamine and other non-canonical amino acids will undoubtedly pave the way for novel and more effective peptide-based medicines.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Peptides Containing D-Penicillamine Using a Boc/Mob Strategy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Penicillamine (Pen), a non-proteinogenic amino acid characterized by its unique dimethylated β-carbon, is a critical component in medicinal chemistry and drug development. Its incorporation into peptide sequences often imparts significant conformational constraints, making it a valuable tool for designing structurally defined peptides, including cyclic peptides and peptidomimetics. The thiol side-chain of penicillamine is a key functional group for forming disulfide bridges or for conjugation. To successfully incorporate this sterically hindered amino acid into a peptide sequence via solid-phase peptide synthesis (SPPS), a robust protection strategy is paramount.

This application note details a protocol for the solid-phase synthesis of peptides containing D-penicillamine using a tert-butyloxycarbonyl (Boc) strategy for Nα-protection and a p-methoxybenzyl (Mob) group for the side-chain thiol protection of the D-Penicillamine residue. The Boc/Bzl protection scheme is a classic approach where the temporary Nα-Boc group is removed by moderate acid treatment (e.g., trifluoroacetic acid), while more stable, benzyl-type protecting groups on the side chains are retained until the final cleavage step.[1][2] The Mob group is particularly suitable for this strategy due to its lability under strong acid conditions, allowing for its simultaneous removal with peptide cleavage from the resin.

Experimental Protocols

This protocol outlines the manual Boc-SPPS for incorporating a Boc-D-Pen(Mob)-OH residue into a peptide sequence on a 0.1 mmol scale using Merrifield or PAM resin.

1. Resin Preparation and Swelling

  • Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) into a fritted reaction vessel.[1]

  • Add dichloromethane (DCM, ~5 mL) to the resin and agitate gently for 30 minutes to swell the resin.[1]

  • Drain the solvent through the frit.

2. Standard Boc-SPPS Cycle for Peptide Elongation

The following cycle is repeated for each amino acid to be coupled.

  • Nα-Boc Deprotection:

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (~5 mL) to the swollen resin.[1]

    • Agitate for 1-2 minutes and drain.

    • Add a fresh aliquot of 50% TFA in DCM (~5 mL).

    • Agitate for 20-30 minutes.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly by adding the specified solvent, agitating for 1 minute, and draining. Perform the following washes in sequence:

      • DCM (3x)

      • Isopropanol (IPA) (1x)

      • DCM (3x)

  • Neutralization:

    • Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM (~5 mL) to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step one more time.

    • Wash the resin with DCM (3x).

    • Perform a qualitative ninhydrin (Kaiser) test to confirm the presence of a free primary amine (a positive test results in blue beads).

  • Amino Acid Coupling (for this compound and other residues):

    • In a separate vial, dissolve the incoming Boc-protected amino acid (0.3 mmol, 3 equivalents) and an activating agent like HOBt (0.3 mmol, 3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

    • Add a coupling reagent such as DCC (0.3 mmol, 3 equivalents) dissolved in DCM.

    • Allow the activation to proceed for 10-15 minutes at 0°C.

    • Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate and add it to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. Due to the steric hindrance of Penicillamine, an extended coupling time or a second coupling may be necessary.

    • Perform a ninhydrin test to monitor reaction completion. A negative result (yellow beads) indicates successful coupling.

  • Washing:

    • Wash the resin with DCM (3x) and DMF (3x) to remove excess reagents and byproducts.

3. Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the Mob group from D-Penicillamine.

  • After the final coupling cycle, perform a terminal Boc deprotection as described in step 2.1.

  • Wash the peptide-resin thoroughly with DCM and dry it under a vacuum.

  • Prepare a cleavage cocktail specifically designed for Mob group removal. A highly effective and gentle cocktail is a mixture of TFA/triethylsilane (TES)/thioanisole (96:2:2).

  • Place the dried peptide-resin in a suitable reaction vessel and add the cleavage cocktail (~5-10 mL per 100 mg of resin).

  • Incubate the mixture at 40°C for 4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small additional volume of neat TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the peptide precipitate.

  • Wash the precipitate with cold ether and dry it under a vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Reagent and Cocktail Summary

Table 1: Key Reagents for Boc-SPPS Cycle (0.1 mmol scale)

StepReagentConcentration / AmountPurpose
DeprotectionTrifluoroacetic Acid (TFA) in DCM50% (v/v)Removal of Nα-Boc group
NeutralizationDiisopropylethylamine (DIEA) in DCM5% (v/v)Neutralization of TFA salt
CouplingBoc-Amino Acid3 equivalentsPeptide chain elongation
ActivationHOBt / DCC3 equivalents eachCarboxyl group activation
WashingDCM, DMF, IPAAs requiredRemoval of excess reagents

Table 2: Cleavage Cocktail for Final Deprotection

Reagent NameComposition (v/v/v)ConditionsNotes
TES/Thioanisole CocktailTFA / TES / Thioanisole (96:2:2)4 hours @ 40°CGentle and effective for Mob group removal
Reagent KTFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)2-4 hours @ RTA more universal, but malodorous, cleavage mixture
Reagent BTFA / Phenol / Water / TIS (88:5:5:2)1-2 hours @ RT"Odorless" alternative, effective for Trityl-based groups

Diagrams and Visualizations

Boc_SPPS_Workflow Start Start: Peptide-Resin (Nα-Boc Protected) Deprotection 1. Deprotection 50% TFA in DCM Start->Deprotection Wash1 2. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization 5% DIEA in DCM Wash1->Neutralization Wash2 4. Washing (DCM) Neutralization->Wash2 Coupling 5. Coupling Boc-AA, DCC/HOBt Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 CycleEnd Elongated Peptide-Resin (Nα-Boc Protected) Wash3->CycleEnd CycleEnd->Deprotection Repeat for next amino acid FinalCleavage Final Cleavage & Deprotection (e.g., TFA/TES/Thioanisole) CycleEnd->FinalCleavage Final Cycle End Purified Peptide FinalCleavage->End

Caption: Workflow diagram of the Boc solid-phase peptide synthesis (SPPS) cycle.

References

Application Notes and Protocols for the Use of Boc-D-Pen(Mob)-OH in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective utilization of Boc-D-Pen(Mob)-OH in automated solid-phase peptide synthesis (SPPS). Penicillamine (Pen), a non-proteinogenic amino acid, is a valuable building block for introducing conformational constraints and modulating the biological activity of peptides. The bulky β,β-dimethyl group of penicillamine can enhance resistance to disulfide shuffling. This document outlines detailed protocols for coupling, deprotection, and cleavage, along with troubleshooting strategies to address potential challenges, particularly those arising from steric hindrance.

Introduction to this compound in SPPS

This compound is a derivative of D-penicillamine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol side chain is protected by a 4-methoxybenzyl (Mob) group. The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the Mob group requires a stronger acid for cleavage, typically in the final deprotection step. The D-configuration and the bulky nature of the penicillamine side chain necessitate optimized protocols to ensure high coupling efficiency and minimize side reactions.

Key Considerations for Using this compound

Steric Hindrance: The gem-dimethyl group and the bulky Boc and Mob protecting groups contribute to significant steric hindrance around the α-carbon. This can impede the approach of the activated carboxylic acid to the free N-terminus of the growing peptide chain, potentially leading to incomplete coupling. To overcome this, the use of potent coupling reagents and optimized reaction conditions is crucial.

Side Reactions: While the gem-dimethyl group can stabilize the thioester linkage, potentially reducing certain side reactions, other issues common to cysteine-containing peptides may still occur. These include racemization and β-elimination, particularly if the penicillamine residue is at the C-terminus.

Experimental Protocols

Resin Loading

Standard protocols for loading the first amino acid onto a suitable resin (e.g., Merrifield or PAM resin) can be followed.

Boc-SPPS Cycle for Peptide Elongation

The following cycle is repeated for each amino acid to be incorporated into the peptide sequence.

  • Wash: Swell the peptide-resin in dichloromethane (DCM).

  • Pre-wash: Treat the resin with 50% TFA in DCM for 2 minutes.

  • Deprotection: Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes.

  • Wash: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then N,N-dimethylformamide (DMF).

  • Wash: Wash the peptide-resin with DMF.

  • Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes to neutralize the N-terminal TFA salt.

  • Wash: Wash the resin thoroughly with DMF.

Due to the steric hindrance of this compound, a potent coupling reagent is recommended. HATU is often a preferred choice for such difficult couplings.

Protocol using HATU/DIEA:

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Activation: Add DIEA (6 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction for completion using a qualitative method like the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling with fresh reagents is recommended.

  • Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all protecting groups, including the Mob group from the penicillamine side chain. A strong acid cocktail with appropriate scavengers is required.

Cleavage Cocktail for Peptides Containing Pen(Mob):

A recommended cleavage cocktail for removing the Mob group is a mixture of TFA, triethylsilane (TES) as a scavenger, and thioanisole.

  • Composition: TFA/TES/thioanisole (96:2:2 v/v/v)

Protocol:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at 40°C for 4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether two more times to remove scavengers and byproducts.

  • Drying: Dry the peptide pellet under vacuum.

Data Presentation

Coupling ReagentTypical Coupling TimeExpected Efficiency for Sterically Hindered Amino AcidsNotes
DIC/HOBt 2-4 hoursModerate to GoodA classic and cost-effective choice, but may require longer reaction times or double coupling for very hindered residues.
HBTU/DIEA 1-2 hoursGood to ExcellentGenerally provides good results with hindered amino acids.
HATU/DIEA 30-60 minutesExcellentHighly recommended for difficult couplings due to its high reactivity and ability to suppress racemization.

Monitoring Coupling Efficiency:

  • Kaiser Test: A qualitative colorimetric test to detect free primary amines on the resin. A negative result (yellow beads) indicates >99.5% coupling completion.

  • HPLC Analysis: A small amount of the peptide can be cleaved from the resin at intermediate steps and analyzed by HPLC to quantify the presence of deletion sequences, providing a quantitative measure of coupling efficiency.

Potential Side Reactions and Troubleshooting

ProblemPotential CauseRecommended Solution
Incomplete Coupling Steric hindrance of this compound.Use a more potent coupling reagent like HATU. Increase the coupling time and/or perform a double coupling.
Low Yield Incomplete cleavage from the resin or loss during workup.Optimize cleavage conditions (time, temperature, cocktail composition). Ensure efficient precipitation and washing of the peptide.
Presence of Unexpected Peaks in HPLC Racemization of the D-Penicillamine residue. Alkylation of the thiol side chain during cleavage.Use a coupling reagent known to suppress racemization (e.g., HATU). Ensure an effective scavenger cocktail is used during cleavage.
β-Elimination (at C-terminal Pen) Base-catalyzed side reaction during Fmoc deprotection (if used in a mixed Boc/Fmoc strategy) or during neutralization.This is less common in Boc-only strategies but can be minimized by using milder bases or shorter neutralization times.

The gem-dimethyl group of penicillamine has been shown to stabilize adjacent thioester bonds, which may reduce the likelihood of certain intramolecular side reactions compared to cysteine.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Boc-SPPS Cycle cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash_Deprot Wash (DCM, IPA, DMF) Deprotection->Wash_Deprot Neutralization Neutralization (10% DIEA in DMF) Wash_Neut Wash (DMF) Neutralization->Wash_Neut Coupling Coupling (this compound + HATU/DIEA) Monitor Monitor Coupling (Kaiser Test) Coupling->Monitor Wash_Deprot->Neutralization Wash_Neut->Coupling Wash_Couple Wash (DMF, DCM) Wash_Couple->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA/TES/Thioanisole) Wash_Couple->Cleavage Final Amino Acid Monitor->Coupling Incomplete (Recouple) Monitor->Wash_Couple Complete Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Final_Peptide Final Peptide Purification->Final_Peptide Logical_Relationships cluster_solutions Solutions Challenge Challenge: Steric Hindrance of This compound Coupling_Reagent Potent Coupling Reagent (e.g., HATU) Challenge->Coupling_Reagent Reaction_Conditions Optimized Conditions - Longer coupling time - Double coupling Challenge->Reaction_Conditions Outcome Desired Outcome: High Coupling Efficiency (>99%) Coupling_Reagent->Outcome Reaction_Conditions->Outcome

Application Notes and Protocols for Coupling Boc-D-Pen(Mob)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids into peptide sequences is a critical aspect of modern peptide chemistry, often employed to introduce conformational constraints, enhance metabolic stability, or modulate biological activity. Boc-D-Pen(Mob)-OH, a derivative of D-Penicillamine with a p-methoxybenzyl (Mob) protecting group on the thiol side-chain, presents unique challenges in solid-phase peptide synthesis (SPPS). The bulky nature of the Penicillamine residue, coupled with the Mob protecting group, can lead to slow and incomplete coupling reactions. Furthermore, the chiral center is susceptible to racemization under certain activation conditions.

This document provides a comprehensive guide to selecting appropriate coupling reagents for this compound in Boc-strategy SPPS. It includes a comparative summary of common coupling reagents, detailed experimental protocols, and a workflow diagram to assist researchers in optimizing their synthetic strategies for peptides containing this challenging amino acid.

Challenges in Coupling this compound

The primary difficulties encountered when coupling this compound in SPPS are:

  • Steric Hindrance: The presence of two methyl groups on the β-carbon and the bulky Mob protecting group on the sulfur atom significantly impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can result in low coupling yields and the formation of deletion sequences.

  • Racemization: The α-proton of the activated amino acid is susceptible to abstraction by base, leading to the formation of an oxazolone intermediate that can racemize. While urethane-based protecting groups like Boc generally suppress racemization, the risk is not entirely eliminated, especially with highly activating reagents and extended reaction times.[1] Cysteine derivatives, to which Penicillamine is structurally related, are particularly prone to racemization.[2]

To overcome these challenges, the choice of coupling reagent and reaction conditions is paramount. Modern, highly efficient coupling reagents are often required to achieve satisfactory results.

Selection of Coupling Reagents

The ideal coupling reagent for this compound should offer high reactivity to overcome steric hindrance while minimizing the risk of racemization. A summary of suitable coupling reagents is presented below.

Data Presentation: Comparative Summary of Coupling Reagents
Coupling Reagent/SystemReagent ClassRelative Reaction RateExpected Efficiency for Hindered CouplingRisk of RacemizationKey Considerations
DIC/HOBt Carbodiimide + AdditiveModerateModerateLow to ModerateA classic and cost-effective choice. The formation of soluble diisopropylurea (DIU) is advantageous in SPPS. HOBt acts as a catalyst and suppresses racemization.[3]
DIC/OxymaPure® Carbodiimide + AdditiveHighHighLowOxymaPure is a non-explosive alternative to HOBt and has been shown to be highly effective in suppressing racemization, even at elevated temperatures.[2][4]
HBTU/DIPEA Aminium SaltFastHighLow to ModerateA widely used and reliable coupling reagent. Pre-activation is recommended. May cause guanidinylation of the N-terminal amine if used in excess.
HATU/DIPEA Aminium SaltVery FastVery HighLowGenerally considered one of the most efficient coupling reagents, especially for sterically hindered amino acids. The HOAt active ester is highly reactive.
PyBOP®/DIPEA Phosphonium SaltFastHighLowA non-carcinogenic alternative to the original BOP reagent. Byproducts are generally water-soluble, facilitating purification.
COMU®/DIPEA Aminium SaltVery FastVery HighLowA third-generation uronium salt based on OxymaPure. It offers high reactivity comparable to HATU, with the added benefits of being non-explosive and having reduced allergenic potential.

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound in Boc-strategy SPPS. The protocols assume a starting resin with a free N-terminal amine. Reagent equivalents are based on the initial loading of the resin.

Protocol 1: Coupling using DIC/HOBt

This protocol is a reliable and cost-effective method for coupling this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Coupling Solution Preparation:

    • In a separate reaction vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated coupling solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and wash thoroughly with DMF and DCM.

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), extend the coupling time for an additional 1-2 hours and re-test. If the reaction remains incomplete, a second coupling with fresh reagents may be necessary.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin extensively with DMF (3 times), DCM (3 times), and finally DMF (2 times) to remove excess reagents and byproducts.

Protocol 2: High-Efficiency Coupling using HATU/DIPEA

This protocol is recommended for particularly difficult couplings where steric hindrance is a major concern.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Coupling Solution Preparation:

    • In a separate reaction vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the solution. Note: The amount of base is crucial and should be carefully measured.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated coupling solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction:

    • Perform a Kaiser test as described in Protocol 1. Due to the high reactivity of HATU, shorter coupling times are often sufficient.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (2 times).

Mandatory Visualization

Workflow for a Single Coupling Cycle in Boc-SPPS

SPPS_Coupling_Cycle Start Peptide-Resin (N-term Boc protected) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIPEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Coupling: This compound + Coupling Reagent (e.g., HATU/DIPEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Monitoring Monitoring (Kaiser Test) Wash3->Monitoring NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative Recouple Recouple or Cap Monitoring->Recouple Positive Recouple->Coupling

Caption: General workflow for a single coupling cycle of this compound in Boc-strategy SPPS.

Conclusion

The successful incorporation of the sterically demanding and racemization-prone amino acid this compound into a peptide sequence is highly dependent on the selection of an appropriate coupling strategy. While traditional carbodiimide methods with additives like HOBt can be effective, the use of modern onium salt reagents such as HATU or COMU, or carbodiimide activation with OxymaPure, is strongly recommended to ensure high coupling efficiency and maintain stereochemical integrity. The protocols provided herein offer robust starting points for the synthesis of high-quality peptides containing Penicillamine derivatives. Researchers should always monitor the completeness of the coupling reaction, for instance with a Kaiser test, and be prepared to perform a second coupling if necessary to avoid the accumulation of deletion byproducts.

References

Application Notes and Protocols: Cleavage of the Mob Protecting Group from the Penicillamine Side Chain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine, a chiral amino acid analog of cysteine featuring two methyl groups at the β-position, is a crucial component in various pharmaceuticals and a valuable building block in peptide synthesis. The thiol group on its side chain is highly reactive and often requires protection during synthetic routes to prevent unwanted side reactions. The p-methoxybenzyl (Mob) group is a frequently employed protecting group for the thiol function of cysteine and its analogs, including penicillamine. Its removal, or deprotection, is a critical step in the final stages of synthesis.

These application notes provide detailed protocols and quantitative data for the cleavage of the Mob protecting group from the thiol side chain of penicillamine. The methodologies described are primarily based on trifluoroacetic acid (TFA)-mediated cleavage, a common and effective method in peptide and organic chemistry. While much of the quantitative data is derived from studies on cysteine-containing peptides, the chemical principles and procedures are directly applicable to penicillamine derivatives.

Data Presentation: Quantitative Analysis of Mob Deprotection

The efficiency of Mob group cleavage is highly dependent on the reaction conditions, particularly the composition of the cleavage cocktail. The following table summarizes quantitative data on the deprotection of Mob from cysteine (Cys) and selenocysteine (Sec) residues within peptides, which serves as a strong proxy for the behavior of penicillamine.

Amino Acid DerivativeDeprotection CocktailTemperature (°C)Time (h)Deprotection Efficiency/YieldReference
Cys(Mob)TFA / Thioanisole (97.5:2.5) + 2 eq. DTNPRoom Temperature1Quantitative[1]
Cys(Mob)TFA / Thioanisole (97.5:2.5) + 15 eq. DTNPRoom Temperature1~90%[1]
Sec(Mob)Neat TFA404~30%[2]
Sec(Mob)TFA / TES / H₂O (96:2:2)404~100%[2]
Sec(Mob)TFA / TES / Phenol (96:2:2)404~90%[2]
Sec(Mob)TFA / TES / Thioanisole (96:2:2)404100%
Sec(Mob)TFA / Phenol / H₂O (96:2:2)404~98%

Note: TES = Triethylsilane, DTNP = 2,2'-dithiobis(5-nitropyridine). The yields for DTNP-mediated deprotection of cysteine-containing peptides were reported to be in the range of 62-78% after purification steps.

Experimental Protocols

The following are detailed protocols for the cleavage of the Mob protecting group from a penicillamine side chain. Protocol 1 describes a standard TFA-based method with scavengers, which is broadly applicable.

Protocol 1: Trifluoroacetic Acid (TFA)-Mediated Cleavage of Mob from Penicillamine

This protocol is adapted from standard procedures for the deprotection of Mob-protected cysteine residues in peptides.

Materials:

  • Mob-protected penicillamine derivative

  • Trifluoroacetic acid (TFA), reagent grade

  • Thioanisole

  • Triethylsilane (TES)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Centrifuge

  • Rotary evaporator

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Preparation of the Cleavage Cocktail:

    • In a fume hood, prepare the cleavage cocktail by combining TFA, TES, and thioanisole in a volumetric ratio of 96:2:2. For example, to prepare 10 mL of the cocktail, mix 9.6 mL of TFA, 0.2 mL of TES, and 0.2 mL of thioanisole.

    • Prepare the cocktail fresh before use.

  • Deprotection Reaction:

    • Dissolve the Mob-protected penicillamine derivative in a minimal amount of anhydrous DCM in a round-bottom flask.

    • Add the freshly prepared cleavage cocktail to the dissolved substrate. A typical ratio is 10 mL of cocktail per 100 mg of substrate.

    • Stir the reaction mixture at room temperature or incubate at 40°C for 2-4 hours. The optimal time and temperature may need to be determined empirically for specific substrates.

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, remove the TFA and other volatile components under a stream of nitrogen or by using a rotary evaporator. Be cautious as TFA is corrosive.

    • The crude product will be a concentrated oil or solid.

    • Add cold diethyl ether to the residue to precipitate the deprotected penicillamine.

    • Triturate the mixture to ensure complete precipitation.

    • Isolate the solid product by centrifugation or filtration.

    • Wash the precipitate with cold diethyl ether two to three times to remove scavengers and byproducts.

    • Dry the final product under vacuum.

  • Purification (if necessary):

    • If further purification is required, the crude product can be purified by techniques such as recrystallization or column chromatography on silica gel.

Visualizations

Chemical Reaction of Mob Deprotection

Caption: General reaction scheme for the acid-catalyzed cleavage of the Mob group from penicillamine.

Experimental Workflow for Mob Deprotection

Experimental_Workflow start Start prepare_cocktail Prepare Cleavage Cocktail (TFA/TES/Thioanisole) start->prepare_cocktail dissolve_substrate Dissolve Mob-Penicillamine in DCM prepare_cocktail->dissolve_substrate run_reaction Add Cocktail & Stir (RT or 40°C, 2-4h) dissolve_substrate->run_reaction monitor_reaction Monitor Progress (TLC/HPLC) run_reaction->monitor_reaction workup Remove Volatiles (N2 stream / Rotovap) monitor_reaction->workup precipitate Precipitate with Cold Diethyl Ether workup->precipitate isolate Isolate Solid (Centrifuge/Filter) precipitate->isolate wash Wash with Cold Ether isolate->wash dry Dry Under Vacuum wash->dry purify Purify (Optional) (Recrystallization/Chromatography) dry->purify end End dry->end purify->end

Caption: Step-by-step workflow for the deprotection of Mob-penicillamine.

Logical Relationship of Scavenger Selection

Scavenger_Selection cluster_scavengers Common Scavengers start Mob Deprotection with TFA cation_formation Formation of p-methoxybenzyl cation start->cation_formation side_reactions Potential Side Reactions (e.g., re-alkylation, oxidation) cation_formation->side_reactions scavenger_purpose Purpose of Scavengers: Trap reactive carbocations side_reactions->scavenger_purpose Mitigated by thioanisole Thioanisole scavenger_purpose->thioanisole Example tes Triethylsilane (TES) scavenger_purpose->tes Example phenol Phenol scavenger_purpose->phenol Example water Water scavenger_purpose->water Example

Caption: Rationale for the use of scavengers in Mob deprotection reactions.

References

Application Notes and Protocols for TFA Cleavage of Peptides Containing Boc-D-Pen(Mob)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine (Pen), a non-proteinogenic amino acid, is a valuable building block in peptide chemistry, often incorporated to introduce conformational constraints or to serve as a precursor for specific modifications. The use of the 4-methoxybenzyl (Mob) group for the protection of the thiol side chain of Penicillamine is common in Boc-based solid-phase peptide synthesis (SPPS). The final step of deprotection and cleavage from the resin is critical for obtaining a high-purity peptide. This document provides detailed protocols and application notes for the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing the Boc-D-Pen(Mob)-OH residue.

The cleavage process involves the acid-catalyzed removal of the N-terminal Boc group and the side-chain Mob group, as well as the cleavage of the peptide from the resin. During this process, reactive carbocations are generated, which can lead to undesirable side reactions if not properly scavenged. Therefore, the composition of the TFA cleavage cocktail, particularly the choice of scavengers, is crucial for a successful outcome.

Principle of Cleavage

The cleavage of peptides containing this compound from the solid support and the simultaneous removal of the protecting groups is an acid-catalyzed process. Trifluoroacetic acid (TFA) protonates the acid-labile protecting groups (Boc and Mob) and the resin linker, leading to their cleavage and the generation of carbocations (e.g., tert-butyl and 4-methoxybenzyl cations). These carbocations are highly reactive electrophiles that can attack nucleophilic residues in the peptide chain, such as the thiol group of Penicillamine or the indole ring of Tryptophan, leading to byproducts.

Scavengers are added to the cleavage cocktail to trap these reactive carbocations, preventing side reactions and ensuring a higher yield and purity of the desired peptide. The choice of scavengers depends on the specific amino acid composition of the peptide.

Recommended TFA Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical for the successful deprotection of peptides containing Pen(Mob). While a universal cocktail does not exist, the following recommendations are based on established practices for similar residues like Cysteine (Cys) and Selenocysteine (Sec) protected with the Mob group.

Table 1: Recommended TFA Cleavage Cocktails for Peptides with this compound

Cocktail NameComposition (v/v/w)Application Notes
Optimized Mob Cleavage Cocktail 96% TFA / 2% Triethylsilane (TES) / 2% ThioanisoleThis cocktail has been shown to be highly efficient for the removal of the Mob group from Selenocysteine, a close analog of Penicillamine.[1] TES is an effective scavenger for the Mob cation, and thioanisole aids in the cleavage of the Mob group.
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues.[2][3] Phenol and thioanisole are effective scavengers, and EDT is a reducing agent that can help prevent oxidation of the Penicillamine thiol.
General Purpose Low-Odor Cocktail 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)A good starting point for peptides without other highly sensitive residues like Trp or Met. TIS is an effective scavenger for the Boc-derived tert-butyl cation.

Experimental Protocols

Protocol 1: Cleavage using Optimized Mob Cleavage Cocktail

This protocol is recommended for peptides where complete removal of the Mob group is the primary concern.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), high purity

  • Triethylsilane (TES)

  • Thioanisole

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas line (optional)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 1 mL) and dry under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TES, and thioanisole in a 96:2:2 ratio. For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-4 hours. For potentially difficult sequences, the reaction time can be extended, or the temperature can be raised to 40°C.[1]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether (e.g., 25 mL) with gentle stirring. A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet twice with cold diethyl ether, and centrifuge again. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by mass spectrometry and HPLC to confirm the complete removal of the Boc and Mob protecting groups.

Protocol 2: Cleavage using Reagent K

This protocol is suitable for complex peptides containing other sensitive residues in addition to Pen(Mob).

Materials:

  • Peptide-resin (dried)

  • Reagent K components: TFA, Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas line (optional)

Procedure:

  • Resin Preparation: Follow step 1 in Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/w/v/v) ratio. For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the freshly prepared Reagent K to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation, Precipitation, Washing, and Drying: Follow steps 4-6 in Protocol 1.

  • Analysis: Analyze the crude peptide by mass spectrometry and HPLC.

Potential Side Reactions and Mitigation

Table 2: Common Side Reactions and Troubleshooting

Side ReactionCauseMitigation
Incomplete Mob Removal Insufficient cleavage time or inappropriate scavenger cocktail.Extend the cleavage reaction time or use the Optimized Mob Cleavage Cocktail (Protocol 1). Thioanisole is often crucial for efficient Mob group removal.[4]
Oxidation of Penicillamine Exposure to air during cleavage.Perform the cleavage under an inert atmosphere (nitrogen or argon). Include a reducing scavenger like 1,2-ethanedithiol (EDT) in the cleavage cocktail (e.g., Reagent K).
Alkylation of Sensitive Residues (e.g., Trp, Met) Reactive carbocations from Boc and Mob groups are not effectively trapped.Ensure an adequate concentration and appropriate choice of scavengers. For Trp-containing peptides, the addition of EDT is highly recommended.
Re-attachment to Resin Can occur with C-terminal Penicillamine if scavengers are depleted.Use a sufficient volume of cleavage cocktail and an adequate concentration of scavengers.

Visualizations

Cleavage_Workflow Resin Dried Peptide-Resin (with this compound) Cocktail Prepare Fresh TFA Cleavage Cocktail Cleavage Cleavage Reaction (2-4 hours, RT) Cocktail->Cleavage Add to Resin Filtration Filter to Remove Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Diethyl Ether Filtration->Precipitation Washing Wash Peptide Pellet with Cold Ether Precipitation->Washing Drying Dry Crude Peptide Washing->Drying Analysis Analyze by HPLC and Mass Spec Drying->Analysis

Caption: Experimental workflow for TFA cleavage and peptide isolation.

Scavenger_Mechanism cluster_cleavage TFA Cleavage cluster_reactive Reactive Species Boc Boc-Peptide tButyl tert-Butyl Cation Boc->tButyl deprotection Peptide Deprotected Peptide Mob Pen(Mob)-Peptide MobCation Mob Cation Mob->MobCation deprotection TFA TFA (H+) Scavenger Scavengers (TES, Thioanisole, EDT) tButyl->Scavenger tButyl->Peptide alkylation MobCation->Scavenger MobCation->Peptide alkylation Trapped Neutralized Products Scavenger->Trapped traps SideProduct Side Products (Alkylated Peptide)

Caption: Mechanism of scavenger action during TFA cleavage.

References

Application Notes and Protocols for the Synthesis of Disulfide-Bridged Peptides Using Boc-D-Pen(Mob)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide-bridged peptides are a significant class of therapeutic molecules, offering enhanced structural stability and biological activity compared to their linear counterparts. The introduction of D-Penicillamine (Pen) residues provides a strategic advantage in directing disulfide bond formation, often favoring the formation of mixed Cys-Pen bridges and imparting increased resistance to enzymatic degradation. This document provides detailed application notes and experimental protocols for the synthesis of disulfide-bridged peptides utilizing Boc-D-Pen(Mob)-OH in solid-phase peptide synthesis (SPPS). The use of the p-methoxybenzyl (Mob) protecting group for the thiol side chain of Penicillamine is compatible with standard Boc/Bzl chemistry, allowing for its selective removal during the final cleavage and deprotection step.

Key Applications

The incorporation of this compound into peptide sequences is a valuable strategy in drug development for:

  • Enhancing Proteolytic Stability: The sterically hindered disulfide bond formed by Penicillamine can protect the peptide backbone from enzymatic cleavage.

  • Controlling Disulfide Connectivity: The thermodynamic preference for Cys-Pen disulfide bonds can be exploited to direct the folding of peptides with multiple disulfide bridges, reducing the formation of undesired isomers.[1][2][3]

  • Modulating Biological Activity: The conformational constraints imposed by the Pen-containing disulfide bridge can lock the peptide into a bioactive conformation, enhancing receptor binding and potency.

Experimental Protocols

This section details the protocols for the synthesis of a model disulfide-bridged peptide incorporating this compound using manual or automated Boc-SPPS.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

The linear peptide is assembled on a suitable resin, such as Merrifield or PAM resin, using the Boc/Bzl protection strategy.[4]

Materials:

  • Boc-protected amino acids (including this compound)

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU/HOBt or DIC/HOBt

  • Capping reagent: Acetic anhydride/DIEA in DCM

Protocol:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling method (e.g., DCC/HOBt or generated cesium salt).

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of DIEA in DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (no color change) indicates complete coupling.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIEA in DCM) for 30 minutes.

  • Washing: After each deprotection, neutralization, coupling, and capping step, wash the resin thoroughly with DCM and DMF to remove excess reagents and by-products.

  • Chain Elongation: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

SPPS Step Reagent/Solvent Concentration Reaction Time
Resin SwellingDCM-1-2 hours
Boc DeprotectionTFA in DCM25-50% (v/v)30 minutes
NeutralizationDIEA in DCM5-10% (v/v)2 x 5 minutes
Amino Acid CouplingBoc-Amino Acid3 equivalents1-2 hours
Coupling Reagents (HBTU/HOBt)3 equivalents
Capping (Optional)Acetic Anhydride/DIEA in DCM10% (v/v)30 minutes

Table 1: General Quantitative Parameters for Boc-SPPS.

Cleavage from Resin and Deprotection of Side Chains

The peptide is cleaved from the resin, and all side-chain protecting groups, including the Mob group from D-Pen, are removed simultaneously using a strong acid cocktail.

Materials:

  • Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers: Anisole, p-cresol, thioanisole, or a "Reagent K" cocktail (TFA/phenol/water/thioanisole/ethanedithiol).[5]

  • Cold diethyl ether

Protocol (HF Cleavage):

  • Drying: Thoroughly dry the peptide-resin under vacuum.

  • Apparatus Setup: Place the dried resin in a specialized HF cleavage apparatus.

  • Scavenger Addition: Add appropriate scavengers (e.g., anisole) to the resin to trap reactive carbocations generated during cleavage.

  • HF Distillation: Cool the apparatus to -5 to 0 °C and distill anhydrous HF into the reaction vessel.

  • Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.

  • HF Evaporation: Remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Peptide Collection: Collect the precipitated peptide by filtration and dry it under vacuum.

Cleavage Method Reagent Scavengers Temperature Reaction Time
High HFAnhydrous HFAnisole, p-cresol0 °C1-2 hours
Low-High HFHF/DMS (1:3), then HFAnisole, p-cresol0 °C2 hours, then 1 hour
TFMSATFMSA/TFA/ScavengersThioanisole, EDTRoom Temp1.5-2 hours

Table 2: Typical Cleavage and Deprotection Conditions for Boc-SPPS.

Oxidative Cyclization for Disulfide Bridge Formation

The crude, linear peptide containing free thiol groups is cyclized to form the disulfide bridge. Air oxidation is a common and mild method.

Materials:

  • Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Protocol (Air Oxidation):

  • Peptide Dissolution: Dissolve the crude linear peptide in a mixture of aqueous buffer and an organic co-solvent like acetonitrile to a final peptide concentration of 0.1-1.0 mg/mL. The low concentration favors intramolecular cyclization over intermolecular oligomerization.

  • pH Adjustment: Adjust the pH of the solution to 8.0-8.5 with a dilute base (e.g., ammonium hydroxide) to facilitate thiol oxidation.

  • Oxidation: Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours.

  • Monitoring: Monitor the progress of the cyclization by reverse-phase HPLC (RP-HPLC) by observing the disappearance of the peak corresponding to the linear peptide and the appearance of the peak for the cyclic product.

  • Quenching: Once the reaction is complete, quench any remaining free thiols by adding a small amount of a scavenger like β-mercaptoethanol or acidify the solution with acetic acid or TFA to pH 3-4.

  • Purification: Purify the cyclic peptide by preparative RP-HPLC.

Cyclization Parameter Condition Purpose
Peptide Concentration0.1 - 1.0 mg/mLFavors intramolecular reaction
pH8.0 - 8.5Promotes thiolate formation for oxidation
TemperatureRoom TemperatureMild reaction conditions
Reaction Time24 - 48 hoursAllows for complete oxidation
MonitoringRP-HPLCTracks reaction progress

Table 3: General Conditions for Air Oxidation-Mediated Cyclization.

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_Cleavage Cleavage and Deprotection cluster_Cyclization Oxidative Cyclization cluster_Purification Purification and Analysis Resin 1. Resin Swelling Coupling1 2. First Amino Acid Coupling Resin->Coupling1 Deprotection 3. Boc Deprotection (TFA) Coupling1->Deprotection Neutralization 4. Neutralization (DIEA) Deprotection->Neutralization CouplingN 5. Amino Acid Coupling (this compound) Neutralization->CouplingN Elongation 6. Repeat for all Amino Acids CouplingN->Elongation HF_Cleavage 7. HF Cleavage (Mob group removal) Elongation->HF_Cleavage Oxidation 8. Air Oxidation (pH 8-8.5) HF_Cleavage->Oxidation HPLC 9. RP-HPLC Purification Oxidation->HPLC Analysis 10. Mass Spectrometry & Analysis HPLC->Analysis

Caption: Workflow for the synthesis of a disulfide-bridged peptide.

Chemical Structures and Reaction

Caption: Key chemical structures and the cyclization reaction.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a robust method for producing disulfide-bridged peptides with enhanced stability and controlled disulfide connectivity. The protocols outlined in this document offer a comprehensive guide for researchers in the field of peptide-based drug development. Careful optimization of coupling, cleavage, and cyclization conditions is crucial for achieving high yields and purity of the final product. The strategic incorporation of Penicillamine residues remains a powerful tool for the rational design of complex and therapeutically relevant peptides.

References

Application Notes and Protocols: Incorporation of Boc-D-Pen(Mob)-OH into Constrained Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful incorporation of the sterically hindered amino acid, N-α-tert-butyloxycarbonyl-D-penicillamine(S-p-methoxybenzyl)-OH (Boc-D-Pen(Mob)-OH), into constrained cyclic peptides. The protocols outlined below cover solid-phase peptide synthesis (SPPS), cleavage and deprotection, cyclization, and analytical characterization.

Introduction

Constrained cyclic peptides offer significant advantages in drug development, including enhanced metabolic stability, improved receptor selectivity, and increased potency compared to their linear counterparts. The introduction of sterically hindered amino acids, such as D-penicillamine, can further rigidify the peptide backbone, leading to more defined conformations. The gem-dimethyl groups on the β-carbon of penicillamine also influence disulfide bond dihedral angles, providing a tool to fine-tune the three-dimensional structure of the peptide.

This compound is a key building block for introducing D-penicillamine into peptides using Boc-based solid-phase synthesis. The p-methoxybenzyl (Mob) group provides stable protection for the thiol side chain during peptide assembly and can be efficiently removed during the final acid cleavage step. This document provides detailed protocols for the effective use of this compound in the synthesis of constrained cyclic peptides.

Key Experimental Workflows

The overall process for synthesizing a constrained cyclic peptide incorporating this compound is depicted in the following workflow diagram.

cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage and Deprotection cluster_2 Cyclization cluster_3 Characterization Resin Resin Swelling Deprotection N-α-Boc Deprotection Resin->Deprotection Repeat n cycles Coupling Iterative Amino Acid Coupling (including this compound) Coupling->Deprotection Repeat n cycles Cleavage TFA-mediated Cleavage & Side-Chain Deprotection Coupling->Cleavage Deprotection->Coupling Repeat n cycles Precipitation Peptide Precipitation & Purification Cleavage->Precipitation Oxidation Disulfide Bond Formation (Oxidation) Precipitation->Oxidation Purification_Cyclic Purification of Cyclic Peptide Oxidation->Purification_Cyclic Analysis LC-MS & NMR Analysis Purification_Cyclic->Analysis A This compound Incorporation B Constrained Cyclic Peptide A->B SPPS & Cyclization C Defined 3D Conformation B->C Structural Constraint E Increased Metabolic Stability B->E D Enhanced Receptor Binding C->D F Improved Pharmacological Properties D->F E->F

Application Notes and Protocols for Boc-D-Pen(Mob)-OH in Native Chemical Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide segments. A key requirement for NCL is the presence of an N-terminal cysteine residue on one peptide and a C-terminal thioester on the other. To expand the scope of NCL to ligation at non-cysteine residues, amino acid surrogates containing thiol groups can be employed.

Boc-D-Pen(Mob)-OH is a protected amino acid derivative of D-Penicillamine, which serves as a surrogate for D-valine in peptide synthesis. The incorporation of a penicillamine residue at the N-terminus of a peptide allows for ligation at a valine site, significantly broadening the applicability of NCL. Following the ligation reaction, the penicillamine residue is converted to the native valine residue via a desulfurization reaction.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in NCL-based peptide and protein synthesis.

Properties of this compound

PropertyValue
Full Name N-tert-butyloxycarbonyl-S-(p-methoxybenzyl)-D-penicillamine
Molecular Formula C18H27NO5S[3]
Molecular Weight 369.48 g/mol [3]
CAS Number 106306-57-4[3]
Appearance White to off-white crystalline powder
Protection Groups Nα-Boc: Acid-labile, removed by TFA. S-Mob: Acid-labile (requires strong acid like HF or specialized cocktails for cleavage).

Application: NCL at Valine Residues

The primary application of this compound is to facilitate NCL at a D-valine site. This is particularly useful for the synthesis of proteins where a valine residue is located at a strategic ligation junction. The workflow involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): Incorporation of this compound at the N-terminus of a peptide segment using Boc-chemistry SPPS.

  • Native Chemical Ligation: Ligation of the deprotected Pen-containing peptide with a second peptide possessing a C-terminal thioester.

  • Desulfurization: Conversion of the penicillamine residue at the ligation site to a valine residue.

Experimental Protocols

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol describes the manual incorporation of this compound as the N-terminal residue of a peptide synthesized on a solid support using Boc chemistry.

Materials:

  • Appropriate resin for Boc-SPPS (e.g., MBHA resin for C-terminal amides, PAM resin for C-terminal acids)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • Peptide Chain Elongation: Synthesize the desired peptide sequence on the resin using standard Boc-SPPS cycles. Each cycle consists of:

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Washing: Wash the resin with DCM and DMF.

    • Neutralization: Treat the resin with 5-10% DIEA in DMF.

    • Coupling: Couple the next Boc-protected amino acid using a suitable activator like HBTU or HATU.

  • Coupling of this compound: For the final coupling step, use this compound as the amino acid to be incorporated.

  • Final Boc Deprotection: Remove the N-terminal Boc group from the penicillamine residue with 50% TFA in DCM.

  • Washing and Drying: Wash the resin thoroughly with DCM and dry the peptide-resin under vacuum.

Protocol 2: Cleavage from Resin and Deprotection of Mob Group

The peptide needs to be cleaved from the resin, and the Mob protecting group on the penicillamine thiol must be removed to make it available for ligation. This typically requires strong acidic conditions.

Materials:

  • Peptide-resin from Protocol 1

  • Anhydrous Hydrogen Fluoride (HF) apparatus

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

  • Acetonitrile

  • Water

  • Lyophilizer

Procedure (High-HF Cleavage):

  • Preparation: Place the dried peptide-resin in an HF-resistant reaction vessel. Add appropriate scavengers (e.g., anisole).

  • HF Cleavage: Cool the vessel in a dry ice/acetone bath. Distill anhydrous HF into the vessel. Allow the reaction to stir at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes most side-chain protecting groups, including the Mob group.

  • HF Evaporation: Evaporate the HF under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Washing and Extraction: Wash the peptide precipitate with cold ether. Extract the peptide with an aqueous solution (e.g., 50% acetonitrile in water).

  • Lyophilization: Lyophilize the aqueous extract to obtain the crude deprotected peptide.

  • Purification: Purify the peptide by reverse-phase HPLC. Confirm the mass by ESI-MS.

Note on Mob Deprotection: While high-HF cleavage is standard in Boc-SPPS, a milder cocktail of TFA/triethylsilane (TES)/thioanisole (96:2:2) has been reported for the removal of the Mob group from selenocysteine, which may be adaptable for penicillamine. This would require on-resin deprotection before cleavage with a milder acid if a highly acid-labile resin is used.

Protocol 3: Native Chemical Ligation

This protocol describes the ligation of the N-terminal Pen-containing peptide with a C-terminal peptide-thioester.

Materials:

  • Purified N-terminal Pen-peptide

  • Purified C-terminal peptide-thioester

  • Ligation Buffer: 6 M Guanidine-HCl, 100 mM Sodium Phosphate, pH 7.0-7.5

  • 4-mercaptophenylacetic acid (MPAA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Dissolution: Dissolve the N-terminal Pen-peptide and the C-terminal peptide-thioester in the ligation buffer to a final concentration of 1-5 mM each.

  • Addition of Reagents: Add MPAA to a final concentration of 20-30 mM and TCEP to a final concentration of 10-20 mM.

  • Reaction: Incubate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by RP-HPLC and ESI-MS.

  • Quenching and Purification: Once the reaction is complete, acidify the mixture with TFA and purify the ligated product by RP-HPLC.

  • Characterization: Confirm the identity of the purified ligated peptide by ESI-MS.

Note on Reaction Rate: Ligation at the tertiary thiol of penicillamine is known to be slow, especially with sterically hindered C-terminal amino acids at the thioester terminus. Reaction times can extend from several hours to days.

Protocol 4: Desulfurization of Penicillamine to Valine

This protocol describes a radical-based desulfurization to convert the penicillamine residue to a valine residue.

Materials:

  • Purified ligated peptide containing penicillamine

  • Desulfurization Buffer: 6 M Guanidine-HCl, 100 mM Sodium Phosphate, pH 7.0

  • TCEP

  • Radical initiator (e.g., VA-044)

  • Thiol source (e.g., glutathione or t-butyl thiol)

Procedure:

  • Dissolution: Dissolve the purified ligated peptide in the desulfurization buffer.

  • Addition of Reagents: Add TCEP, the radical initiator, and the thiol source.

  • Reaction: Incubate the reaction at 37°C for 2-4 hours. Protect the reaction from light if using a light-sensitive initiator.

  • Monitoring: Monitor the conversion of penicillamine to valine by RP-HPLC and ESI-MS (mass will decrease by ~32 Da).

  • Purification: Once the reaction is complete, purify the final desulfurized peptide by RP-HPLC.

  • Final Characterization: Confirm the final product's identity and purity by ESI-MS and analytical HPLC.

Quantitative Data Summary

The efficiency of NCL using penicillamine is highly dependent on the steric hindrance of the reacting partners. The following table summarizes available data.

Ligation Junction (Thioester-Pen)ConditionsTime (h)YieldReference
Peptide-Gln-thioester + Pen-PeptideStandard NCL-Reasonable
Peptide-Thr-thioester + Pen-PeptideStandard NCL104%

Note: The data highlights the challenge of using penicillamine for ligation at sterically hindered sites.

Visualizations

Logical Workflow for NCL using this compound

NCL_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_NCL Native Chemical Ligation cluster_Desulfurization Desulfurization start Resin elongation Peptide Elongation (Boc-SPPS) start->elongation pen_coupling Couple This compound elongation->pen_coupling peptide_resin Protected Peptide-Pen(Mob)-Resin pen_coupling->peptide_resin hf_cleavage HF Cleavage (Removes Mob) peptide_resin->hf_cleavage peptide_pen Crude Peptide-Pen-OH hf_cleavage->peptide_pen hplc1 HPLC Purification peptide_pen->hplc1 purified_pen Purified Peptide-Pen-OH hplc1->purified_pen ligation NCL Reaction (pH 7, MPAA, TCEP) purified_pen->ligation peptide_thioester Peptide-Thioester peptide_thioester->ligation ligated_peptide Ligated Peptide (Pen) ligation->ligated_peptide hplc2 HPLC Purification ligated_peptide->hplc2 purified_ligated Purified Ligated Peptide (Pen) hplc2->purified_ligated desulf Radical Desulfurization purified_ligated->desulf final_peptide Final Peptide (Val) desulf->final_peptide hplc3 HPLC Purification final_peptide->hplc3 final_product Final Purified Peptide (Val) hplc3->final_product

Caption: Overall workflow for protein synthesis using this compound.

Mechanism of Native Chemical Ligation at Penicillamine

NCL_Mechanism Peptide1_Thioester Peptide-1-CO-SR (Peptide Thioester) Thioester_Intermediate Thioester-linked Intermediate Peptide-1-CO-S-Pen-Peptide-2 Peptide1_Thioester->Thioester_Intermediate Transthioesterification (Reversible) Peptide2_Pen HS-Pen-Peptide-2 (N-terminal Penicillamine) Peptide2_Pen->Thioester_Intermediate Final_Product Ligated Product Peptide-1-CO-NH-Val(β-SH)-Peptide-2 Thioester_Intermediate->Final_Product S->N Acyl Shift (Irreversible)

Caption: The two-step mechanism of Native Chemical Ligation at a penicillamine residue.

Penicillamine to Valine Conversion Pathway

Desulfurization_Pathway Pen_Residue Penicillamine Residue in Peptide Backbone (-NH-CH(C(CH3)2SH)-CO-) Radical_Intermediate Thyl Radical & Carbon Radical Intermediates Pen_Residue->Radical_Intermediate Radical Initiation Reagents Radical Initiator (VA-044) + Thiol Source (R'-SH) + Reducing Agent (TCEP) Reagents->Radical_Intermediate Val_Residue Valine Residue in Peptide Backbone (-NH-CH(CH(CH3)2)-CO-) Radical_Intermediate->Val_Residue Hydrogen Abstraction

Caption: Conceptual pathway for the desulfurization of a penicillamine to a valine residue.

References

On-Resin Cyclization Strategies for Peptides Incorporating Boc-D-Pen(Mob)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced stability, improved target affinity, and better cell permeability. The incorporation of D-penicillamine (D-Pen) can introduce conformational constraints and resistance to enzymatic degradation. This document provides detailed application notes and protocols for the on-resin cyclization of peptides containing Boc-D-Pen(Mob)-OH, focusing on the formation of a disulfide bridge. The strategies discussed herein are designed to facilitate the efficient solid-phase synthesis of cyclic peptides for various research and drug discovery applications.

Introduction

On-resin cyclization is a powerful technique in solid-phase peptide synthesis (SPPS) that often leads to higher yields and purity of cyclic peptides compared to solution-phase methods by minimizing intermolecular side reactions. The choice of protecting groups is critical for a successful on-resin cyclization strategy. The 4-methoxybenzyl (Mob) group is a common protecting group for the thiol side chain of cysteine and its analogue, penicillamine. However, its removal typically requires strong acids, which can prematurely cleave the peptide from standard resins. This document outlines a strategy for the on-resin deprotection of the Mob group from a D-penicillamine residue and subsequent disulfide bridge formation, leveraging a trifluoroacetic acid (TFA)-based cleavage cocktail compatible with acid-stable resins.

Key Concepts and Strategies

The primary strategy for the on-resin cyclization of a peptide containing this compound and another cysteine residue involves the following key steps:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a suitable acid-stable resin (e.g., a highly acid-labile resin is not suitable) using standard Boc or Fmoc chemistry. For the purpose of this protocol, we will assume a standard Boc-SPPS workflow.

  • Orthogonal Protection: To achieve selective disulfide bond formation, the thiol group of the second cysteine residue must be protected with a group that is orthogonal to the Mob group. An acetamidomethyl (Acm) group is a suitable choice as it is stable to the acidic conditions used for Boc deprotection and can be removed with iodine, which also facilitates the disulfide bond formation.

  • On-Resin Deprotection of Pen(Mob): The Mob group is selectively removed from the D-penicillamine residue while the peptide is still attached to the resin. This is the most critical step and requires carefully controlled acidic conditions.

  • On-Resin Cyclization (Disulfide Bridge Formation): The free thiol groups of D-penicillamine and the other cysteine residue are oxidized on the resin to form the intramolecular disulfide bridge.

  • Cleavage and Deprotection: The final cyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed.

Experimental Protocols

Protocol 1: On-Resin Deprotection of Pen(Mob) and Disulfide Bridge Formation

This protocol assumes the linear peptide has been synthesized on an acid-stable resin and the second cysteine residue is protected with an Acm group (e.g., Cys(Acm)).

Materials:

  • Peptidyl-resin (containing this compound and a Cys(Acm) residue)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Thioanisole

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Iodine (I₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ascorbic acid solution (5% in DMF)

  • Standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes.

  • On-Resin Deprotection of Mob Group:

    • Prepare the deprotection cocktail: TFA/TIS/Thioanisole (96:2:2 v/v/v).

    • Treat the resin with the deprotection cocktail (10 mL per gram of resin) at room temperature for 2-4 hours with gentle agitation. The optimal time should be determined empirically for the specific peptide sequence.

    • Filter the resin and wash thoroughly with DCM (3x), DMF (3x), and DCM (3x).

  • On-Resin Deprotection of Acm Group and Cyclization:

    • Swell the resin in DMF.

    • Prepare a solution of iodine (10 equivalents relative to the resin substitution) in DMF.

    • Add the iodine solution to the resin and agitate at room temperature for 1-2 hours. Monitor the reaction for completion by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Once cyclization is complete, wash the resin with DMF (5x).

    • To quench any remaining iodine, wash the resin with a 5% ascorbic acid solution in DMF until the resin and solution are colorless.

    • Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

  • Final Cleavage and Deprotection:

    • Treat the dried resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the crude cyclic peptide in cold diethyl ether.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Expected Yields for On-Resin Cyclization of Penicillamine-Containing Peptides

Peptide Sequence ExampleCyclization MethodOn-Resin/SolutionReported Overall YieldReference
Ac-Pen-Pro-D-Val-Cys-NH₂Disulfide BridgeOn-Resin60-90%[1]
Model PeptidesDisulfide BridgeOn-ResinGood yields and purities[1]

Note: The yields are highly dependent on the peptide sequence and the specific reaction conditions.

Visualizations

Workflow for On-Resin Cyclization of a this compound Containing Peptide

OnResinCyclizationWorkflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Deprotection On-Resin Deprotection cluster_Cyclization On-Resin Cyclization cluster_FinalSteps Final Steps SPPS Linear Peptide Assembly on Acid-Stable Resin Mob_Deprotection Selective Mob Deprotection (TFA/TIS/Thioanisole) SPPS->Mob_Deprotection 1. Acm_Deprotection_Cyclization Acm Deprotection & Disulfide Formation (Iodine) Mob_Deprotection->Acm_Deprotection_Cyclization 2. Cleavage Cleavage from Resin Acm_Deprotection_Cyclization->Cleavage 3. Purification RP-HPLC Purification Cleavage->Purification 4.

Caption: Workflow for the on-resin synthesis of a cyclic peptide.

Chemical Scheme for On-Resin Cyclization

ChemicalScheme start Resin-Bound Linear Peptide (Boc-D-Pen(Mob)...Cys(Acm)) step1 1. TFA / TIS / Thioanisole intermediate1 Resin-Bound Linear Peptide (Boc-D-Pen(SH)...Cys(Acm)) step1->intermediate1 step2 2. Iodine (I₂) intermediate2 Resin-Bound Cyclic Peptide (Boc-D-Pen-S-S-Cys) step2->intermediate2 step3 3. Cleavage Cocktail (e.g., TFA/TIS/H₂O) final_product Final Cyclic Peptide step3->final_product

References

Application Notes and Protocols for Boc-D-Pen(Mob)-OH in the Synthesis of Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Pen(Mob)-OH, or N-α-(tert-Butoxycarbonyl)-D-penicillamine(4-methoxybenzyl), is a crucial protected amino acid derivative employed in the solid-phase peptide synthesis (SPPS) of peptide therapeutics. The unique structural feature of D-penicillamine, with its gem-dimethyl groups on the β-carbon, imparts significant conformational constraints on the resulting peptide. This rigidity is instrumental in the design of potent and selective peptide drugs, as it can lock the peptide into a bioactive conformation, enhancing its binding affinity to its target receptor and increasing its resistance to enzymatic degradation. The 4-methoxybenzyl (Mob) group provides stable protection for the thiol side chain of penicillamine during the Boc-based SPPS and can be readily removed during the final cleavage step.

This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in the synthesis of peptide therapeutics, with a focus on the synthesis of a well-characterized delta-opioid receptor agonist, [D-Pen², D-Pen⁵]enkephalin (DPDPE).

Key Applications in Peptide Therapeutics

The incorporation of this compound into peptide sequences is a key strategy for developing therapeutics with enhanced pharmacological properties. Notable applications include:

  • Conformationally Constrained Peptides: The bulky gem-dimethyl groups of the D-penicillamine residue restrict the conformational freedom of the peptide backbone. This is particularly valuable in the synthesis of cyclic peptides where the disulfide bond formed between two penicillamine residues creates a highly constrained ring structure. This pre-organization of the peptide into a specific three-dimensional shape can lead to a significant increase in receptor binding affinity and selectivity.

  • Enhanced Stability: The steric hindrance provided by the penicillamine residue can protect the peptide backbone from proteolytic cleavage, thereby increasing its in vivo half-life. Peptides incorporating D-penicillamine have demonstrated improved resistance to enzymatic degradation.

  • Delta-Opioid Receptor Agonists: this compound is a key building block for the synthesis of highly selective delta-opioid receptor agonists like DPDPE.[1][2] These peptides are of interest for the development of analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists.

  • Oxytocin Antagonists: The conformational constraints introduced by D-penicillamine have been exploited in the design of potent and selective oxytocin antagonists. These compounds have therapeutic potential in the management of preterm labor.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₈H₂₇NO₅S
Molecular Weight 369.48 g/mol
Appearance White to off-white powder
Purity (Typical) ≥98%
Solubility Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis.
Storage Store at -20°C for long-term stability.
Table 2: Performance Data in the Synthesis of [D-Pen², D-Pen⁵]enkephalin (DPDPE)
ParameterTypical Value/RangeNotes
Coupling Efficiency (per step) >99%Monitored by Kaiser test. For sterically hindered couplings, extended reaction times or double coupling may be necessary.
Overall Yield (Crude Linear Peptide) 60-75%Based on the initial loading of the resin. Yields can vary depending on the scale and specific synthesis conditions.
Cyclization Efficiency 50-65%The formation of the disulfide bond is a critical step. Efficiency is influenced by peptide concentration and oxidizing agent. Side reactions such as dimerization can occur.[3]
Final Yield (Purified DPDPE) 20-35%After HPLC purification. The final yield is dependent on the efficiency of all preceding steps and the purification process.
Purity (Post-HPLC) >98%Achieved by preparative reverse-phase HPLC. Purity is confirmed by analytical HPLC and mass spectrometry.[3]
Table 3: Biological Activity of DPDPE
AssayReceptorKᵢ (nM)[1]IC₅₀ (nM)Selectivity (μ/δ)
Radioligand Binding Assay δ-opioid0.43 - 0.57->1000-fold
μ-opioid>1000-
In vitro Bioassay (Mouse Vas Deferens) δ-opioid-~1>10,000-fold
μ-opioid->10,000

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear H-Tyr(tBu)-D-Pen(Mob)-Gly-Phe-D-Pen(Mob)-OH

This protocol outlines the manual Boc-SPPS of the linear precursor to DPDPE on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 1.0 mmol/g substitution)

  • This compound

  • Boc-Phe-OH

  • Boc-Gly-OH

  • Boc-Tyr(tBu)-OH

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Isopropanol

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour.

  • First Amino Acid Attachment (Esterification):

    • Dissolve this compound (2.0 eq) in a minimal amount of DMF.

    • Add DIEA (2.0 eq) to the dissolved amino acid.

    • Add this solution to the swollen resin and shake for 48 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

    • Determine the loading of the first amino acid using the picric acid test or by weight gain.

  • Boc Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with 50% TFA in DCM (v/v) for 30 minutes.

    • Wash the resin with DCM (3x), Isopropanol (1x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF (v/v) for 5 minutes (repeat twice).

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (Boc-Phe-OH, Boc-Gly-OH, this compound, Boc-Tyr(tBu)-OH) (3.0 eq) and HOBt (3.0 eq) in DMF.

    • Add DCC (3.0 eq) to the solution and allow to activate for 10 minutes at 0°C.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step (double coupling).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection, Neutralization, and Coupling: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Boc Deprotection: After the final coupling, perform the Boc deprotection as described in step 3.

  • Cleavage from Resin:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with anhydrous Hydrogen Fluoride (HF) with anisole as a scavenger (9:1 v/v) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

    • Alternatively, a less hazardous cleavage cocktail such as TFMSA/TFA/thioanisole can be used.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Collect the crude peptide by filtration and dry under vacuum.

Protocol 2: Cyclization (Disulfide Bond Formation)
  • Dissolution: Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

  • Oxidation: Add a 0.01 M solution of potassium ferricyanide (K₃[Fe(CN)₆]) dropwise to the peptide solution while stirring vigorously at room temperature.

  • Monitoring: Monitor the progress of the cyclization by taking aliquots and analyzing them by analytical RP-HPLC. The cyclic product will have a shorter retention time than the linear precursor.

  • Quenching: Once the reaction is complete (typically 1-2 hours), quench the reaction by adding a small amount of a scavenger like cysteine or by acidifying the solution with acetic acid.

  • Desalting: Desalt the cyclized peptide solution using a C18 Sep-Pak cartridge.

Protocol 3: Purification and Characterization
  • Purification:

    • Purify the desalted crude cyclic peptide by preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient is 10-50% acetonitrile over 40 minutes.

    • Collect fractions and analyze their purity by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

  • Characterization:

    • Analytical RP-HPLC: Confirm the purity of the final product.

    • Mass Spectrometry (ESI-MS): Verify the molecular weight of the cyclic peptide. The observed mass should correspond to the theoretical mass of the cyclized product.

Visualization of Workflows and Pathways

Experimental Workflow for DPDPE Synthesis

DPDPE_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) Resin Merrifield Resin Attachment 1. Attachment of This compound Resin->Attachment Chain_Elongation 2. Sequential Deprotection & Coupling Cycles Attachment->Chain_Elongation Linear_Peptide 3. Resin-Bound Linear Peptide Chain_Elongation->Linear_Peptide Cleavage 4. HF Cleavage & Deprotection Linear_Peptide->Cleavage Crude_Linear Crude Linear Peptide Cleavage->Crude_Linear Cyclization 5. Oxidation & Disulfide Bond Formation Crude_Linear->Cyclization Crude_Cyclic Crude Cyclic Peptide (DPDPE) Cyclization->Crude_Cyclic Purification 6. RP-HPLC Purification Crude_Cyclic->Purification Pure_DPDPE Pure DPDPE Purification->Pure_DPDPE Characterization 7. Characterization (HPLC, MS) Pure_DPDPE->Characterization Final_Product Final Product Characterization->Final_Product

Caption: Workflow for the synthesis of DPDPE.

Signaling Pathway of Delta-Opioid Receptor Agonists

Delta_Opioid_Signaling cluster_cell Neuron cluster_G_protein G-Protein Signaling DPDPE DPDPE (δ-Opioid Agonist) DOR δ-Opioid Receptor (GPCR) DPDPE->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ channels) G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux (GIRK channels) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia Ca_channel->Analgesia Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Analgesia

Caption: Signaling pathway of δ-opioid receptor agonists.

Logical Relationship for Peptide Therapeutic Development

Peptide_Development_Logic Target_ID Target Identification (e.g., Opioid Receptor) Lead_Gen Lead Generation (e.g., Endogenous Peptides) Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Boc_D_Pen Incorporate This compound Lead_Opt->Boc_D_Pen Rational Design Properties Enhanced Properties: - Conformational Rigidity - Increased Stability - Improved Selectivity Boc_D_Pen->Properties Synthesis Peptide Synthesis (SPPS) Properties->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Preclinical Preclinical Studies (In vitro & In vivo) Characterization->Preclinical Clinical Clinical Trials Preclinical->Clinical Therapeutic Peptide Therapeutic Clinical->Therapeutic

Caption: Development of peptide therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Boc-D-Pen(Mob)-OH Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of Boc-D-Pen(Mob)-OH in dimethylformamide (DMF) and dichloromethane (DCM).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF and DCM?

Q2: What factors can influence the solubility of this compound?

A2: Several factors can affect how well this compound dissolves:

  • Solvent Purity: The presence of water or other impurities in DMF or DCM can negatively impact solubility. Always use high-purity, anhydrous solvents.

  • Compound Purity: Impurities within the this compound solid can hinder dissolution.

  • Temperature: Gently warming the solvent can increase the solubility of the compound. However, caution is advised to prevent potential degradation.

  • Physical Form: The crystalline structure and particle size of the solid can influence the rate of dissolution.

Q3: I am having difficulty dissolving this compound. What are the initial troubleshooting steps?

A3: If you are encountering solubility issues, we recommend the following initial steps:

  • Sonication: Use a sonicator bath to help break up solid aggregates and enhance dissolution.

  • Gentle Warming: Warm the mixture in a water bath (e.g., to 30-40°C) to increase solubility. Avoid excessive heat to prevent degradation of the compound.

  • Vortexing: Vigorous vortexing can aid in the dissolution process.

If these initial steps are unsuccessful, please refer to the detailed troubleshooting guide below.

Solubility Data

As specific quantitative solubility data is not available, we recommend performing a small-scale solubility test to determine the optimal concentration for your specific experimental needs. The following table provides a qualitative expectation based on general knowledge of similar compounds.

SolventExpected Qualitative SolubilityNotes
DMF (Dimethylformamide) Moderately to Highly SolubleGenerally a good solvent for Boc-protected amino acids. Purity of the solvent is crucial.
DCM (Dichloromethane) Sparingly to Moderately SolubleSolubility may be lower compared to DMF due to the polarity of the molecule. Often used in solid-phase peptide synthesis (SPPS) for resin swelling and some couplings.

Experimental Protocol: Determining Solubility

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Anhydrous DMF or DCM

  • Small vials (e.g., 1.5 mL or 2 mL)

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Sonicator

  • Water bath

Procedure:

  • Preparation: Weigh a small, known amount of this compound (e.g., 5 mg) into a clean, dry vial.

  • Initial Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 100 µL of DMF or DCM) to the vial.

  • Initial Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes at room temperature. Observe the solution for any undissolved solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, continue to add small, measured volumes of the solvent (e.g., 50 µL increments), vortexing for 1-2 minutes after each addition. Record the total volume of solvent added.

  • Assisted Dissolution: If the compound remains insoluble after the addition of a significant volume of solvent, proceed with the following steps:

    • Sonication: Place the vial in a sonicator bath for 10-15 minutes.

    • Gentle Warming: If sonication is not sufficient, place the vial in a warm water bath (30-40°C) for 5-10 minutes with intermittent vortexing.

  • Determining Saturation: The point at which the solid completely dissolves is the approximate solubility at that temperature. If the solid does not dissolve even with assistance, the compound may be considered sparingly soluble or insoluble at that concentration.

  • Calculation: Calculate the approximate solubility in mg/mL by dividing the initial mass of the this compound by the total volume of solvent required for complete dissolution.

Troubleshooting Guide for Solubility Issues

If you continue to face challenges with dissolving this compound, consider the following advanced troubleshooting strategies.

Problem: this compound does not fully dissolve in DMF or DCM at the desired concentration.

G start Start: Solubility Issue Encountered check_purity Verify Solvent and Compound Purity start->check_purity initial_methods Apply Initial Methods: Vortex, Sonicate, Gentle Warming check_purity->initial_methods is_dissolved1 Is it dissolved? initial_methods->is_dissolved1 co_solvent Try a Co-Solvent System (e.g., DMF/DCM, or add DMSO) is_dissolved1->co_solvent No success Success: Proceed with Experiment is_dissolved1->success Yes is_dissolved2 Is it dissolved? co_solvent->is_dissolved2 reduce_conc Reduce the Concentration is_dissolved2->reduce_conc No is_dissolved2->success Yes is_dissolved3 Is it dissolved? reduce_conc->is_dissolved3 consult Consult Further or Consider Alternative Synthesis Strategy is_dissolved3->consult No is_dissolved3->success Yes

Caption: Troubleshooting workflow for this compound solubility.

Technical Support Center: Boc-D-Pen(Mob)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the coupling of Nα-Boc-S-(p-methoxybenzyl)-D-penicillamine (Boc-D-Pen(Mob)-OH), a sterically hindered amino acid that can present significant challenges during peptide synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the incorporation of this compound.

Question: My Kaiser test is positive (blue resin) after a standard coupling cycle for this compound. What should I do?

Answer:

A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, meaning the coupling was incomplete.[1] This is a common issue with this compound due to its significant steric hindrance. The gem-dimethyl groups on the β-carbon and the bulky Mob protecting group impede the approach to the carboxyl group.[2]

Immediate Actions:

  • Double Couple: The most straightforward solution is to perform a second coupling reaction. After the first coupling attempt, wash the resin thoroughly with DMF and repeat the coupling procedure using a fresh solution of the amino acid and coupling reagents.[3]

  • Extend Reaction Time: If you suspect the reaction is merely slow, you can increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[4]

If the problem persists, consider these advanced optimization steps:

  • Change Coupling Reagent: Standard carbodiimide reagents like DIC may be inefficient.[5] Switch to a more potent uronium/aminium or phosphonium salt-based reagent known to be effective for hindered couplings, such as HATU, HBTU, or PyBOP. HATU is often preferred for its high reactivity and ability to minimize racemization.

  • Increase Reagent Equivalents: Use a higher excess of this compound and the coupling reagent, for instance, increasing from 2 equivalents to 3 or 4 equivalents relative to the resin's substitution level.

  • Elevate Temperature: Gently increasing the reaction temperature to 30-40°C can enhance the reaction rate. However, use this option with caution, as higher temperatures can increase the risk of side reactions.

dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Troubleshooting workflow for incomplete coupling.

Question: I'm observing a low yield of my final peptide containing a Pen(Mob) residue. Could this be related to the coupling step?

Answer:

Yes, poor coupling efficiency is a primary cause of low peptide yield, leading to deletion sequences (peptides missing the Pen residue). Each failed coupling terminates a percentage of the peptide chains, which are then typically capped (e.g., by acetylation) and appear as truncated impurities in the final crude product. To confirm this, analyze your crude peptide by mass spectrometry. The presence of a significant peak corresponding to the mass of your target peptide minus the this compound residue is a strong indicator of a coupling problem.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" or "sterically hindered" amino acid?

A1: The synthetic challenge arises from its structure. Penicillamine is a β,β-dimethylated cysteine analog. These two methyl groups, combined with the bulky S-p-methoxybenzyl (Mob) protecting group, create significant steric bulk around the α-carbon and the carboxyl group that needs to be activated for coupling. This bulk physically obstructs the formation of the activated ester and its subsequent reaction with the N-terminal amine of the growing peptide chain.

StericHindrance

Caption: Structural representation of this compound highlighting sterically hindered regions.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids, uronium/aminium and phosphonium-based reagents are generally superior to carbodiimides like DCC or DIC alone.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. Its formation of a reactive OAt-ester accelerates the coupling reaction, often overcoming steric challenges.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another robust and common choice, though HATU is generally considered more reactive.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is an effective phosphonium-based alternative.

  • COMU is a newer generation uronium reagent based on Oxyma Pure, which offers high efficiency and is considered safer than HOBt-based reagents.

Q3: Can I use DIC/HOBt for coupling this compound?

A3: While DIC/HOBt is a cost-effective and widely used coupling method, it is often inefficient for highly hindered residues. The reaction may be very slow and may not go to completion, even with extended reaction times. If you must use a carbodiimide, pairing it with an additive like HOAt (instead of HOBt) can improve performance. However, for a residue as challenging as Pen(Mob), switching to a more potent onium-salt reagent is the most reliable strategy.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes representative coupling efficiencies for this compound under different conditions. These are illustrative values to guide reagent selection. Actual results may vary based on the specific peptide sequence and synthesis scale.

Coupling ReagentBase (eq.)Reaction TimeTemperatureRepresentative EfficiencyKey Considerations
DIC / HOBt N/A4 - 8 hoursRoom Temp~75-85%Low efficiency, high risk of incomplete coupling.
HBTU / DIPEA 2.02 hoursRoom Temp~95-98%Reliable standard, but may require double coupling.
PyBOP / DIPEA 2.02 hoursRoom Temp~96-98%Good alternative to uronium salts.
HATU / DIPEA 2.01 - 2 hoursRoom Temp>99%Highly reactive, excellent for hindered residues.
COMU / DIPEA 2.01 - 2 hoursRoom Temp>99%High efficiency and enhanced safety profile.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency for this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Boc group of the preceding amino acid has been removed (e.g., with 50% TFA in DCM) and the resin has been neutralized and thoroughly washed with DMF.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of DMF.

  • Add DIPEA (6.0 eq.) to the activation mixture. Agitate or vortex for 1-2 minutes. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the vessel containing the peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Remove a small sample of resin beads (~1-2 mg), wash them thoroughly with DMF and Ethanol, and perform a Kaiser test to check for completion. A negative (yellow/colorless) result indicates the reaction is complete.

  • Washing: Once the coupling is complete, filter the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

ActivationPathway

Caption: General pathway for amino acid activation and coupling using HATU.

References

Technical Support Center: Boc-D-Pen(Mob)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and addressing side reactions encountered when using Boc-D-Pen(Mob)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a protected amino acid derivative of D-Penicillamine used in solid-phase peptide synthesis. The Boc (tert-butyloxycarbonyl) group protects the N-terminus, and the Mob (p-methoxybenzyl) group protects the thiol side chain. Penicillamine is a non-natural amino acid containing a sterically hindered thiol group, which is often incorporated into peptides to introduce conformational constraints, enhance resistance to proteolysis, or to study the role of specific disulfide bridges.

Q2: What are the primary side reactions associated with the use of this compound in Boc-SPPS?

A2: The main side reactions include:

  • Premature deprotection of the Mob group: Although generally stable to the repetitive TFA treatments used for Boc removal, some partial cleavage of the Mob group can occur, especially with extended acid exposure.

  • Oxidation of the thiol group: The penicillamine side chain is susceptible to oxidation, which can lead to the formation of sulfoxides or unwanted disulfide bonds if the Mob group is prematurely removed.

  • Alkylation of the deprotected thiol: During the final cleavage with strong acids like HF, the generated Mob carbocation can reattach to the free thiol of penicillamine or other nucleophilic residues like Tryptophan.

  • Incomplete cleavage of the Mob group: The Mob group requires strong acidic conditions for complete removal. Inadequate cleavage can result in the desired peptide still bearing the Mob protecting group.

Q3: How stable is the S-Mob protecting group during a typical Boc-SPPS cycle?

A3: The S-Mob group is considered relatively stable to the standard conditions of Boc-SPPS, which involve repeated treatments with trifluoroacetic acid (TFA) for Nα-Boc deprotection. However, some studies on the analogous S-Mob protection of cysteine have shown that minor deprotection (around 3%) can occur with each TFA step. This can be cumulative over a long synthesis, potentially leading to side reactions of the partially deprotected thiol.

Q4: Are there specific amino acid sequences that are more prone to side reactions when using this compound?

A4: While there is no definitive list, sequences containing other nucleophilic residues, such as Tryptophan (Trp) and Methionine (Met), are at a higher risk of side reactions. The carbocations generated during Boc deprotection and, more significantly, during final cleavage can be scavenged by these residues, leading to alkylated byproducts.

Troubleshooting Guide

Problem 1: My final peptide mass is +122 Da higher than expected.

  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the desired peptide plus 122 Da.

  • Potential Cause: This mass difference corresponds to the mass of the methoxybenzyl (Mob) group, indicating incomplete deprotection during the final cleavage step.

  • Solution:

    • Optimize Cleavage Conditions: Ensure that a sufficiently strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), is used for an adequate duration. Standard cleavage times are typically 1-2 hours at 0°C.

    • Increase Scavenger Concentration: While scavengers are primarily for trapping carbocations, ensuring an efficient cleavage mixture can aid in complete deprotection.

    • Re-cleavage: Subject the peptide-resin to a second round of cleavage with fresh reagents.

Problem 2: I am observing significant oxidation of my Pen-containing peptide.

  • Symptom: HPLC analysis shows multiple peaks, and mass spectrometry confirms the presence of species with +16 Da (sulfoxide) or +32 Da (sulfone) mass additions, or disulfide-linked dimers.

  • Potential Cause:

    • Premature deprotection of the Mob group during synthesis, exposing the thiol to oxidative conditions.

    • Oxidation during the final cleavage and workup.

  • Solution:

    • Minimize TFA Exposure: Keep the TFA deprotection steps as short as possible while ensuring complete Boc removal.

    • Use a Scavenger in Deprotection: Adding a small amount of a reducing scavenger like 1,2-ethanedithiol (EDT) to the TFA deprotection solution can help minimize oxidation, although this is not standard practice and should be used with caution.

    • Degas Solvents: Use degassed solvents, particularly during cleavage and purification, to minimize dissolved oxygen.

    • Optimize Cleavage Cocktail: Include reducing scavengers in your final cleavage cocktail. A "low-high" HF cleavage procedure can also be beneficial.

Problem 3: The overall yield of my peptide is low, and I see multiple unidentifiable side products.

  • Symptom: Low yield of the desired peptide with a complex HPLC chromatogram.

  • Potential Cause:

    • Alkylation: Alkylation of the Pen thiol or other sensitive residues by carbocations generated during cleavage.

    • Incomplete Coupling: The bulky gem-dimethyl groups of penicillamine may cause steric hindrance, leading to incomplete coupling of the subsequent amino acid.

  • Solution:

    • Effective Scavenging: Use an optimized scavenger cocktail during final cleavage to efficiently trap carbocations. A common choice is a mixture of p-cresol and p-thiocresol or anisole.

    • Double Coupling: For the amino acid immediately following this compound, perform a double coupling to ensure the reaction goes to completion.

    • Use of Potent Coupling Reagents: Employ a more potent coupling reagent like HBTU or HATU for the coupling step after the Pen residue.

Data Presentation

Table 1: Comparison of Cleavage Cocktails for Peptides Containing Pen(Mob)

ReagentCompositionConditionsAdvantagesPotential Issues
Standard HF HF:anisole (9:1)0°C, 1 hourEffective for most peptides.Can lead to significant alkylation of sensitive residues.
Low-High HF Low: HF:DMS (1:3) + p-cresol0°C, 2 hoursMilder initial deprotection, reduces side reactions.Two-step procedure, more complex.
High: HF:p-cresol (9:1)0°C, 1 hourEnsures complete cleavage.
TFMSA TFMSA:TFA:thioanisole:EDT (10:1:1:0.5)Room Temp, 2 hoursDoes not require specialized HF apparatus.Can be less effective for some protecting groups; salts can be difficult to remove.

Experimental Protocols

Protocol 1: Standard HF Cleavage of a Pen(Mob)-Containing Peptide

  • Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 2 hours.

  • Apparatus Setup: Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of a specialized HF cleavage apparatus.

  • Scavenger Addition: For each gram of peptide-resin, add 1.0 mL of anisole (or a scavenger cocktail of p-cresol:p-thiocresol, 9:1).

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill approximately 10 mL of anhydrous HF per gram of resin into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1 hour. For peptides with multiple Arg(Tos) residues, the reaction time may need to be extended to 2 hours.[1]

  • HF Removal: After the reaction is complete, remove the HF by vacuum distillation.

  • Peptide Precipitation: Wash the resin with cold diethyl ether to remove the scavengers. Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the crude peptide several times with cold diethyl ether and dry under vacuum.

Protocol 2: Double Coupling for the Amino Acid Following Penicillamine

  • Initial Coupling: Following the deprotection of the Boc group from the D-Pen(Mob) residue and subsequent neutralization, perform the first coupling of the next Boc-protected amino acid using your standard coupling protocol (e.g., DIC/HOBt or HBTU) for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Second Coupling: Repeat the coupling step with a fresh solution of the activated amino acid for another 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free amines, indicating a complete coupling reaction.

  • Washing: Wash the resin as per your standard protocol before proceeding to the next deprotection step.

Visualizations

Side_Reactions Start Boc-D-Pen(Mob)-Peptide-Resin TFA_Deprotection Repetitive TFA Treatment (Boc Deprotection) Start->TFA_Deprotection Desired_Path H-D-Pen(Mob)-Peptide-Resin TFA_Deprotection->Desired_Path Desired Path Premature_Deprotection Premature Mob Deprotection TFA_Deprotection->Premature_Deprotection Side Reaction (Partial) HF_Cleavage Final Cleavage (e.g., HF) Desired_Path->HF_Cleavage Final_Peptide H-D-Pen-OH (Desired Product) HF_Cleavage->Final_Peptide Desired Path Alkylation Alkylation by Mob+ (Thiol or Trp) HF_Cleavage->Alkylation Side Reaction Incomplete_Cleavage Incomplete Mob Cleavage HF_Cleavage->Incomplete_Cleavage Side Reaction Oxidation Oxidation (Sulfoxide/Disulfide) Premature_Deprotection->Oxidation Leads to

Caption: Key side reactions during Boc-SPPS of Pen(Mob)-containing peptides.

Troubleshooting_Workflow Start Mass Spec Issue? Mass_Plus_122 Mass +122 Da? Start->Mass_Plus_122 Yes Low_Yield Low Yield / Multiple Peaks? Start->Low_Yield No Mass_Plus_16 Mass +16/32 Da? Mass_Plus_122->Mass_Plus_16 No Sol_Incomplete_Cleavage Incomplete Mob Cleavage -> Optimize HF/TFMSA cleavage Mass_Plus_122->Sol_Incomplete_Cleavage Yes Mass_Plus_16->Low_Yield No Sol_Oxidation Oxidation -> Use reducing scavengers -> Degas solvents Mass_Plus_16->Sol_Oxidation Yes Sol_Alkylation Alkylation / Incomplete Coupling -> Optimize scavengers -> Double couple post-Pen Low_Yield->Sol_Alkylation Yes End Consult Further Low_Yield->End No

Caption: Troubleshooting logic for common issues with Pen(Mob) peptides.

References

Incomplete Mob group deprotection from penicillamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the deprotection of the 4-methoxybenzyl (Mob) group from penicillamine.

Frequently Asked Questions (FAQs)

Q1: What is the Mob protecting group and why is it used for penicillamine?

The 4-methoxybenzyl (Mob) group is a commonly used protecting group for the thiol functional group of cysteine-like amino acids, including penicillamine. It is employed to prevent the highly reactive thiol group from participating in unwanted side reactions during peptide synthesis or other chemical modifications. The Mob group is favored for its relative stability under various conditions and its susceptibility to removal by acidolysis, typically with trifluoroacetic acid (TFA).

Q2: What are the common causes of incomplete Mob group deprotection from penicillamine?

Incomplete removal of the Mob group from penicillamine is a frequent challenge in synthetic chemistry. The primary causes include:

  • Steric Hindrance: The gem-dimethyl group on the β-carbon of penicillamine, adjacent to the sulfur atom, creates significant steric hindrance. This bulkiness can physically obstruct the access of the deprotection reagents to the sulfur-Mob bond, slowing down the cleavage reaction compared to less hindered amino acids like cysteine.

  • Suboptimal Deprotection Cocktail: The composition of the trifluoroacetic acid (TFA) cleavage cocktail is critical. An inadequate concentration of TFA or the absence of effective scavengers can lead to incomplete deprotection.

  • Insufficient Reaction Time or Temperature: The deprotection of the sterically hindered Mob-penicillamine may require longer reaction times or elevated temperatures compared to standard protocols for other amino acids.[1][2]

  • Reagent Quality: Degradation of TFA or scavengers can reduce their effectiveness, leading to incomplete reactions.

Q3: What are scavengers and why are they essential for Mob deprotection?

During the acidic cleavage of the Mob group, a stable 4-methoxybenzyl cation is generated. This reactive electrophile can re-attach to the deprotected thiol of penicillamine or react with other nucleophilic residues in the peptide chain (like tryptophan or methionine), leading to undesired side products.[3][4] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations as they are formed, preventing side reactions and promoting complete deprotection.[3]

Q4: How can I monitor the progress of the Mob deprotection reaction?

The most effective way to monitor the deprotection of Mob-penicillamine is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the primary method to assess the reaction's completeness. By comparing the chromatograms of the reaction mixture over time, you can observe the disappearance of the peak corresponding to the Mob-protected penicillamine and the appearance of the peak for the deprotected product.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the starting material, the final product, and any side products by analyzing their molecular weights.

Troubleshooting Guide for Incomplete Mob Deprotection

This guide provides a systematic approach to troubleshoot and resolve issues of incomplete Mob deprotection from penicillamine.

Problem: HPLC analysis shows a significant amount of remaining Mob-protected penicillamine.

Logical Troubleshooting Workflow

start Incomplete Deprotection Detected check_reagents Step 1: Verify Reagent Quality start->check_reagents check_conditions Step 2: Review Reaction Conditions check_reagents->check_conditions Reagents OK end Complete Deprotection Achieved check_reagents->end Replaced Degraded Reagents -> Success optimize_cocktail Step 3: Optimize Cleavage Cocktail check_conditions->optimize_cocktail Conditions Standard check_conditions->end Adjusted Conditions -> Success prolong_reaction Step 4: Extend Reaction Time / Increase Temperature optimize_cocktail->prolong_reaction Optimization Implemented optimize_cocktail->end Successful re_cleavage Step 5: Perform a Second Cleavage prolong_reaction->re_cleavage Still Incomplete prolong_reaction->end Successful re_cleavage->end Successful

Caption: Troubleshooting workflow for incomplete Mob deprotection.

Step 1: Verify Reagent Quality

  • Action: Ensure that the TFA and scavengers are of high purity and have not degraded. TFA is hygroscopic and can absorb water, which may affect its acidity.

  • Recommendation: Use freshly opened or properly stored reagents.

Step 2: Review Reaction Conditions

  • Action: Confirm that the reaction was performed at the intended temperature and for the specified duration.

  • Recommendation: For sterically hindered substrates like Mob-penicillamine, standard room temperature conditions may be insufficient.

Step 3: Optimize the Cleavage Cocktail

The composition of the TFA cleavage cocktail is the most critical factor. The lability of the S-Mob group is highly dependent on the presence of suitable scavengers.

  • Increase TFA Concentration: While most protocols use a high concentration of TFA (e.g., 95%), ensure it has not been diluted.

  • Add or Increase Scavenger Concentration: Triisopropylsilane (TIS) has been shown to be a highly effective scavenger that can also act as a reducing agent to facilitate the removal of the Mob group. Thioanisole is another effective scavenger.

Quantitative Comparison of Cleavage Cocktails for Cys(Mob) Deprotection

The following table summarizes data from studies on Cys(Mob), which serves as a good model for penicillamine due to their structural similarities.

Cleavage Cocktail Composition (TFA/Scavenger/Water)TemperatureTimeDeprotection Efficiency of Cys(Mob)Reference
96% / 2% TIS / 2%Room Temp2 hoursIncomplete
98% / 2% TIS37 °C12 hoursComplete
Neat TFA37 °C12 hoursMostly Stable (Minimal Deprotection)
96% / 2% TES / 2% Thioanisole40 °C4 hoursComplete (for Sec(Mob))

Step 4: Extend Reaction Time and/or Increase Temperature

Due to the steric hindrance of penicillamine, longer reaction times are often necessary.

  • Recommendation: Increase the deprotection time incrementally (e.g., from 2 hours to 4-6 hours) and monitor the progress by HPLC. If extending the time at room temperature is not sufficient, a moderate increase in temperature (e.g., to 37-40°C) can significantly enhance the rate of deprotection.

Step 5: Perform a Second Cleavage

If a single cleavage step results in incomplete deprotection, a second treatment with fresh cleavage cocktail can be effective.

  • Procedure: After the initial cleavage and filtration, resuspend the peptide-resin in a fresh batch of the optimized cleavage cocktail and repeat the deprotection step.

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Mob-Penicillamine

This protocol is a starting point and may require optimization based on the troubleshooting guide above.

Experimental Workflow

cluster_0 Preparation cluster_1 Cleavage Reaction cluster_2 Workup & Analysis resin 1. Swell Mob-Penicillamine-Resin in DCM cocktail 2. Prepare Cleavage Cocktail (TFA/TIS/H2O 95:2.5:2.5) add_cocktail 3. Add Cocktail to Resin cocktail->add_cocktail react 4. React at RT for 2-4 hours add_cocktail->react filter 5. Filter to Collect Filtrate react->filter precipitate 6. Precipitate Peptide in Cold Ether filter->precipitate analyze 7. Analyze by HPLC/MS precipitate->analyze

Caption: General workflow for TFA-mediated Mob-penicillamine deprotection.

  • Resin Preparation: If the Mob-penicillamine is attached to a solid support, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A recommended starting cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5) or a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) . For every 100 mg of resin, use approximately 1-2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the deprotected penicillamine-containing compound by adding the filtrate to cold diethyl ether (typically 10 times the volume of the filtrate).

  • Isolation: Centrifuge the suspension to pellet the precipitated product. Decant the ether and wash the pellet with cold ether two more times.

  • Drying and Analysis: Dry the crude product under vacuum and analyze its purity by HPLC and confirm its identity by mass spectrometry.

Protocol 2: HPLC Analysis of Mob-Penicillamine Deprotection
  • Sample Preparation: Dissolve the crude product from the cleavage reaction in a suitable solvent, such as a mixture of water and acetonitrile containing 0.1% TFA.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. Adjust the gradient based on the hydrophobicity of the compound.

  • Detection: Monitor the elution at 220 nm and 280 nm (the Mob group has a UV absorbance).

  • Analysis: The Mob-protected penicillamine will have a longer retention time than the deprotected, more polar product. The presence of a significant peak at the retention time of the starting material indicates incomplete deprotection.

References

Preventing racemization of D-penicillamine during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of D-penicillamine during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is preventing racemization of D-penicillamine important?

A1: D-penicillamine is a chiral molecule where only the D-enantiomer possesses the desired therapeutic activity. The L-enantiomer is known to be toxic. Racemization during peptide synthesis leads to the formation of diastereomeric impurities. These impurities can be challenging to separate from the target peptide, potentially reducing the therapeutic efficacy and increasing the toxicity of the final product. Therefore, maintaining the stereochemical integrity of D-penicillamine is critical for the safety and activity of the resulting peptide.

Q2: What is the primary mechanism of racemization during the coupling of D-penicillamine?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar enolate intermediate can then be re-protonated from either side, leading to a mixture of D and L configurations. Due to the structural similarity of D-penicillamine to cysteine, it is highly susceptible to this side reaction.

Q3: Which factors primarily influence the racemization of D-penicillamine during coupling?

A3: Several factors can significantly impact the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is a critical determinant.

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) play a crucial role in suppressing racemization.

  • Base: The type and concentration of the base used for activation can promote racemization.

  • Temperature: Elevated temperatures can accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can influence the reaction.

  • Pre-activation Time: Longer pre-activation times can lead to increased racemization.

Troubleshooting Guides

Issue 1: High levels of L-penicillamine diastereomer detected after coupling.

Possible Cause Recommended Action
Inappropriate Coupling Reagent/Additive Combination Some coupling reagents are more prone to causing racemization. For carbodiimide-mediated couplings (e.g., DIC, DCC), the addition of racemization-suppressing additives is crucial.[1] Uronium/aminium salt-based reagents like HATU are generally faster and may lead to less racemization compared to HBTU.[1]
Sub-optimal Additive Choice While HOBt is a traditional additive, Oxyma has been shown to be more effective in minimizing epimerization and is a safer alternative to benzotriazole-based additives like HOAt.[2][3]
Strong or Excess Base Strong bases like diisopropylethylamine (DIEA) can increase the rate of racemization by promoting the abstraction of the α-proton.[1] Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary amount of base.
High Coupling Temperature Elevated temperatures, especially in microwave-assisted peptide synthesis, can significantly increase the rate of racemization.
Prolonged Pre-activation Time Allowing the activated D-penicillamine to stand for an extended period before adding the amine component increases the risk of racemization.
Solvent Effects Polar aprotic solvents like DMF can sometimes favor racemization.

Quantitative Data Summary

While direct quantitative data for D-penicillamine racemization is not extensively available in the literature, data from the structurally similar and racemization-prone amino acid, Cysteine, can provide valuable insights. The following table summarizes the percentage of racemization observed for Fmoc-Cys(Trt)-OH with various coupling reagents.

Coupling Reagent/AdditiveBaseRacemization (%)
DIPCDI/Oxyma Pure-0.74
DIPCDI/Oxyma Pure-3.3 (for Fmoc-Cys(Trt)-OH)
HBTUDIPEACan be significant, reduced by lowering temperature

Data sourced from studies on Cysteine, which is structurally similar to Penicillamine.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling of D-Penicillamine in SPPS

This protocol outlines a general method for coupling Fmoc-D-Penicillamine(Trt)-OH with minimal racemization during solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-D-Penicillamine(Trt)-OH

  • Resin-bound peptide with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N-methylmorpholine (NMM) (if the N-terminal amine is a salt)

Procedure:

  • Resin Swelling and Deprotection: Swell the resin-bound peptide in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF and wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Penicillamine(Trt)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution. Minimize the pre-activation time by adding this solution to the resin immediately after preparation.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. If the N-terminal amine is protonated (e.g., as a hydrochloride salt), add 1 equivalent of NMM.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a qualitative method like the Kaiser test.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Protocol 2: Determination of Enantiomeric Purity of D-Penicillamine by HPLC

This protocol provides a general workflow for determining the enantiomeric purity of D-penicillamine in a synthesized peptide after hydrolysis, based on a published method.

Materials:

  • Synthesized peptide containing D-penicillamine

  • 6 M HCl

  • Ninhydrin

  • Copper(II) sulfate

  • L-proline

  • HPLC system with a C18 column and UV or fluorescence detector

  • Methanol

  • Water

Procedure:

  • Peptide Hydrolysis: Hydrolyze the peptide sample with 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization:

    • Evaporate the HCl from the hydrolysate.

    • Dissolve the residue in an appropriate buffer.

    • Add a solution of ninhydrin and heat to form the spirocyclization product.

  • HPLC Analysis:

    • Mobile Phase Preparation: Prepare a mobile phase containing a copper(II)-L-proline complex. A typical mobile phase might consist of an aqueous solution of copper(II) sulfate and L-proline mixed with an organic modifier like methanol.

    • Chromatography: Inject the derivatized sample onto a C18 column. Elute isocratically with the prepared mobile phase.

    • Detection: Monitor the elution profile using a UV or fluorescence detector. The D- and L-penicillamine derivatives will elute as separate peaks.

  • Quantification: Calculate the percentage of the L-penicillamine diastereomer by integrating the peak areas. The enantiomeric excess (e.e.) can be calculated using the formula: e.e. (%) = [([D] - [L]) / ([D] + [L])] x 100.

Visualizations

Racemization_Mechanism Activated_AA Activated D-Penicillamine (e.g., O-acylisourea ester) Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone - H+ Base Base (e.g., DIEA, NMM) Base->Activated_AA D_Pen D-Penicillamine (Desired) Oxazolone->D_Pen + H+ L_Pen L-Penicillamine (Racemized) Oxazolone->L_Pen + H+ Protonation Protonation

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagents Review Coupling Reagent and Additive Start->Check_Reagents Use_Oxyma Switch to Oxyma or HOAt Check_Reagents->Use_Oxyma Sub-optimal choice Check_Base Evaluate Base Check_Reagents->Check_Base Optimal choice Use_Oxyma->Check_Base Weaker_Base Use Weaker/Hindered Base (NMM, Collidine) Check_Base->Weaker_Base Strong base used Check_Temp Check Temperature Check_Base->Check_Temp Weak base used Weaker_Base->Check_Temp Lower_Temp Lower Coupling Temperature Check_Temp->Lower_Temp Elevated temp. Check_Preactivation Minimize Pre-activation Time Check_Temp->Check_Preactivation Room temp. Lower_Temp->Check_Preactivation In_Situ Perform In Situ Activation Check_Preactivation->In_Situ Prolonged End Racemization Minimized Check_Preactivation->End Minimal In_Situ->End

Caption: Troubleshooting workflow for racemization.

References

Technical Support Center: Optimizing Cleavage of Mob-Protected Penicillamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the cleavage conditions for Mob-protected penicillamine. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure successful deprotection of your penicillamine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the standard reagents for cleaving the Mob (4-methoxybenzyl) protecting group from penicillamine?

A1: The most common method for cleaving the Mob group from the thiol side-chain of penicillamine is acidolysis, typically using trifluoroacetic acid (TFA).[1][2] Stronger acids like hydrogen fluoride (HF) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) have also been used, but these are generally harsher and can lead to more side reactions.[3]

Q2: Why are scavengers necessary during the TFA-mediated cleavage of Mob-protected penicillamine?

A2: During the acidic cleavage of the Mob group, a reactive 4-methoxybenzyl cation is generated. This cation can reattach to the deprotected, nucleophilic thiol group of penicillamine or modify other sensitive residues in the molecule (such as tryptophan or tyrosine). Scavengers are added to the cleavage cocktail to "trap" these reactive cations, preventing side reactions and improving the yield and purity of the final product.[4]

Q3: What are the most common scavengers used for Mob cleavage, and how do they work?

A3: Commonly used scavengers include:

  • Triisopropylsilane (TIS): A hindered silane that effectively reduces the carbocation.[1]

  • Thioanisole: An aromatic thiol that acts as a carbocation scavenger. It is particularly important for the deprotection of sulfur-containing amino acids.

  • 1,2-Ethanedithiol (EDT): A dithiol that is effective in reducing disulfide bond formation and scavenging cations.

  • Phenol: An aromatic scavenger that can also help to solvate the peptide.

  • Water: Can act as a scavenger, but its concentration needs to be carefully controlled.

These scavengers work by providing a nucleophilic species that reacts with the generated carbocation, thus preventing it from reacting with the desired product.

Q4: Can the Mob group be cleaved under non-acidic conditions?

A4: While acidic cleavage is the most common method, some alternative, milder methods have been explored, primarily for cysteine and selenocysteine derivatives. These include the use of reagents like 2,2'-dithiobis(5-nitropyridine) (DTNP) in the presence of thioanisole. However, these methods are less common for penicillamine and may require significant optimization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Cleavage 1. Insufficient reaction time. 2. TFA concentration is too low. 3. Inefficient scavenger cocktail.1. Increase the cleavage reaction time (monitor by HPLC). A typical duration is 2-4 hours. 2. Ensure a high concentration of TFA in the cleavage cocktail (e.g., 95%). 3. Optimize the scavenger cocktail. For sulfur-containing amino acids, ensure the presence of thioanisole or TIS.
Presence of Side Products (e.g., re-alkylation) 1. Inadequate scavenging of the Mob cation. 2. Scavenger cocktail is not optimized for the specific sequence.1. Increase the concentration of scavengers (e.g., TIS, thioanisole). 2. Use a combination of scavengers. A common effective cocktail is TFA/TIS/Water (95:2.5:2.5) or TFA/thioanisole/EDT/anisole.
Oxidation of Penicillamine (Disulfide Bond Formation) 1. Exposure to air (oxygen) during cleavage and workup. 2. Certain scavengers can promote disulfide formation.1. Perform the cleavage and workup under an inert atmosphere (e.g., nitrogen or argon). 2. Include a reducing agent like 1,2-ethanedithiol (EDT) in the cleavage cocktail. It has been noted that TIS can unexpectedly promote disulfide formation.
Precipitation of the Product in the Cleavage Mixture 1. The deprotected product is insoluble in the TFA cocktail.1. Add a co-solvent like dichloromethane (DCM) to improve solubility. 2. After cleavage, filter the resin and precipitate the peptide in cold diethyl ether.

Data Presentation: Comparison of Cleavage Conditions

The following tables summarize quantitative data on the cleavage of Mob-protected cysteine, which is a close analog of penicillamine.

Table 1: Lability of Cys(Mob) with Different Scavengers in TFA

Scavenger (in TFA)TemperatureTimeExtent of DeprotectionNotes
TFA/TIS (98/2)37 °C12 hHighTIS acts as a reducing agent, facilitating Mob removal.
TFA/TES/thioanisole (96:2:2)40 °C4 hCompleteHighly efficient for deprotection.
TFA/thioanisole (97.5/2.5) + DTNPRoom TempN/A70% YieldThioanisole is required for Cys(Mob) deprotection with DTNP.
Neat TFA37 °C12 hLowDemonstrates the importance of scavengers/reducing agents.

Data is based on studies with Mob-protected cysteine and selenocysteine and is intended to be a guideline for penicillamine.

Experimental Protocols

Protocol 1: Standard TFA/TIS Cleavage

This protocol is a general method for the cleavage of Mob-protected penicillamine from a solid support.

Materials:

  • Mob-protected penicillamine-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM), HPLC grade

  • Cold diethyl ether

Procedure:

  • Place the dried resin in a reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. Use approximately 10 mL of cocktail per gram of resin.

  • Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA, followed by DCM. Combine the filtrates.

  • Precipitate the crude product by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitate.

  • Decant the ether and wash the pellet with cold ether two more times.

  • Dry the crude product under vacuum.

Protocol 2: Cleavage with a Thioanisole-Containing Cocktail

This protocol is recommended when dealing with sequences that are particularly prone to side reactions.

Materials:

  • Mob-protected penicillamine-resin

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Anisole

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Place the dried resin in a reaction vessel.

  • Prepare the cleavage cocktail: 90% TFA, 5% thioanisole, 3% EDT, 2% anisole.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA and DCM and combine the filtrates.

  • Precipitate the product in cold diethyl ether as described in Protocol 1.

  • Wash and dry the final product.

Mandatory Visualizations

Diagram 1: General Workflow for Optimizing Mob-Penicillamine Cleavage

Cleavage_Optimization_Workflow start Start: Mob-Protected Penicillamine Compound initial_cleavage Initial Cleavage (e.g., TFA/TIS/H2O, 2h) start->initial_cleavage hplc_analysis HPLC/MS Analysis of Crude Product initial_cleavage->hplc_analysis decision Cleavage Complete and Product Pure? hplc_analysis->decision incomplete Incomplete Cleavage decision->incomplete No side_products Side Products Observed decision->side_products No end End: Pure Deprotected Penicillamine Compound decision->end Yes optimize_time Optimize Reaction Time (e.g., 4h) incomplete->optimize_time optimize_scavengers Optimize Scavenger Cocktail (e.g., add Thioanisole/EDT) side_products->optimize_scavengers optimize_time->initial_cleavage optimize_scavengers->initial_cleavage

Caption: Workflow for optimizing Mob-penicillamine cleavage conditions.

Diagram 2: Signaling Pathway of Mob Cation Generation and Scavenging

Mob_Cleavage_Pathway mob_pen Mob-S-Penicillamine mob_cation Mob+ Cation (Reactive) mob_pen->mob_cation Acidolysis pen_thiol HS-Penicillamine (Desired Product) mob_pen->pen_thiol Deprotection tfa TFA (H+) side_product Re-alkylation/ Side Product mob_cation->side_product Side Reaction scavenged_cation Scavenged Cation (Inactive) mob_cation->scavenged_cation Trapping scavenger Scavenger (TIS, Thioanisole, etc.)

Caption: Mob cation generation and scavenging pathway during cleavage.

References

Technical Support Center: TFA Cleavage of Penicillamine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the trifluoroacetic acid (TFA) cleavage of peptides containing penicillamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of this critical step in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges.

Troubleshooting Guide

This section addresses common problems encountered during the TFA cleavage of peptides containing the non-natural amino acid penicillamine.

ProblemPotential Cause(s)Suggested Solution(s)
Low Peptide Yield Incomplete Cleavage: The peptide is not fully cleaved from the resin.Extend the cleavage reaction time. Standard cleavage times are 2-3 hours, but complex peptides or those with multiple protecting groups may require longer.[1][2] Perform a small-scale trial cleavage to optimize the duration.[2]
Peptide Re-attachment to Resin: Cationic species generated during deprotection can be re-captured by the peptide.Ensure an adequate scavenger cocktail is used to quench reactive cations. Triisopropylsilane (TIS) is particularly effective against trityl cations.
Oxidation of Penicillamine/Cysteine: The free thiol group of penicillamine is susceptible to oxidation.Use a scavenger cocktail containing a reducing agent like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT). Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
Unexpected Peaks in HPLC/MS Side-Product Formation (e.g., S-alkylation): Reactive carbocations from protecting groups (e.g., t-butyl) can attach to the sulfur of penicillamine.Use a comprehensive scavenger cocktail. "Reagent K" (TFA/phenol/water/thioanisole/EDT) is a robust starting point for peptides with sensitive residues. Consider a two-step cleavage process for particularly sensitive peptides.
Disulfide Bond Scrambling: If other cysteine residues are present, incorrect disulfide bridges can form.Penicillamine's bulky dimethyl groups can influence disulfide pairing. Consider a directed disulfide bond formation strategy post-cleavage and purification if specific connectivity is required.
Incomplete Deprotection: Side-chain protecting groups are not fully removed.Verify the appropriate cleavage cocktail for all protecting groups present in your peptide. Some protecting groups, like Pbf on Arginine, are removed more efficiently than older ones like Pmc. For very acid-labile protecting groups, a lower concentration of TFA may be used, but this could require a longer reaction time.
Peptide Degradation Prolonged Exposure to Strong Acid: TFA is a strong acid that can degrade sensitive peptide sequences over time.Minimize the cleavage time to the optimum duration determined by trial experiments. Promptly precipitate the peptide in cold diethyl ether after cleavage to remove it from the acidic environment.
Oxidative Damage to Tryptophan: The indole side-chain of Tryptophan is prone to oxidation during cleavage.Include scavengers like phenol or thioanisole which are known to protect Tryptophan residues.

Frequently Asked Questions (FAQs)

Q1: Why is penicillamine challenging during TFA cleavage?

A1: Penicillamine (Pen) is a cysteine analog with two methyl groups on the β-carbon. Like cysteine, its free sulfhydryl (thiol) group is a nucleophile and is susceptible to side reactions during TFA cleavage. The primary issues are:

  • Oxidation: The thiol can be oxidized, leading to disulfide-related byproducts.

  • Alkylation: It can be modified by reactive cationic species (e.g., t-butyl cations) generated from the removal of side-chain protecting groups. This results in S-alkylation, an undesired modification.

Q2: What is a good starting scavenger cocktail for a peptide containing penicillamine?

A2: A robust, general-purpose scavenger cocktail is highly recommended. A good starting point is Reagent K :

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Water

  • Thioanisole

  • 1,2-ethanedithiol (EDT)

A common volumetric ratio is 82.5:5:5:5:2.5 (TFA:phenol:water:thioanisole:EDT). Another widely used cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). The exact composition should be optimized based on the other amino acids in your peptide sequence.

Q3: How do scavengers work and which ones should I use for penicillamine?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the highly reactive carbocations that are liberated from the amino acid side-chain protecting groups (e.g., Boc, tBu, Trt) during acidolysis. Without scavengers, these cations can re-attach to sensitive residues like penicillamine, methionine, or tryptophan.

  • For Penicillamine:

    • Triisopropylsilane (TIS): Highly effective at reducing and capturing trityl cations and other carbocations.

    • 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): These are thiol scavengers that help to create a reducing environment, preventing oxidation of the penicillamine sulfhydryl group. They also act as carbocation scavengers.

    • Water: Acts as a proton source and helps dissolve the peptide.

    • Thioanisole: Helps to accelerate the removal of Arg(Pmc/Pbf) protecting groups and protects against other side reactions.

Q4: Can I use the same cleavage protocol for Pen(Trt) as for Cys(Trt)?

A4: Yes, Fmoc-Pen(Trt)-OH is the standard building block for incorporating penicillamine in Fmoc-SPPS and can be treated similarly to Fmoc-Cys(Trt)-OH. The trityl (Trt) protecting group is removed by TFA, liberating the free sulfhydryl group. Therefore, a scavenger cocktail effective for Cys(Trt), containing reagents like TIS and EDT, will also be appropriate for Pen(Trt).

Q5: How long should I perform the cleavage reaction?

A5: A standard cleavage time is typically 2-3 hours at room temperature. However, the optimal duration depends on the length of the peptide and the specific protecting groups used. For instance, peptides with multiple Arginine residues protected with older groups like Pmc may require longer cleavage times. It is always best practice to perform a small-scale trial cleavage and analyze the supernatant by HPLC/MS at different time points (e.g., 1, 2, and 4 hours) to determine the minimum time required for complete deprotection and cleavage.

Experimental Protocols & Visualizations

Protocol: Standard TFA Cleavage of a Penicillamine-Containing Peptide

This protocol outlines a general procedure for cleaving a peptide containing a Pen(Trt) residue from a solid-phase support.

  • Resin Preparation:

    • Place the dried peptidyl-resin (e.g., 50 mg) in a suitable reaction vessel.

    • Wash the resin thoroughly with dichloromethane (DCM) to remove any residual DMF and to swell the resin. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation (Example: Reagent B):

    • Caution: Prepare the cocktail in a well-ventilated fume hood. TFA is highly corrosive.

    • In a clean glass vial, prepare the cleavage cocktail fresh. For 1 mL of cocktail (sufficient for ~50 mg resin), mix:

      • Trifluoroacetic acid (TFA): 880 µL

      • Phenol: 50 µL

      • Water: 50 µL

      • Triisopropylsilane (TIS): 20 µL

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin.

    • Stopper the vessel and gently agitate at room temperature for 2-3 hours. The resin may change color (e.g., to deep yellow or red), which is normal due to the formation of trityl cations.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains your peptide, into a clean centrifuge tube.

    • Wash the resin beads 2-3 times with a small volume of fresh TFA or DCM and combine the washes with the original filtrate.

    • In a separate, larger centrifuge tube, place a 10-fold volume of cold diethyl ether.

    • Add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers and organic impurities.

  • Drying and Storage:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The resulting white powder is the crude peptide (as a TFA salt), ready for analysis (HPLC/MS) and purification.

Diagrams

TFA_Cleavage_Workflow Resin Peptidyl-Resin (Pen(Trt)-Peptide-Resin) Wash DCM Wash & Dry Resin->Wash 1. Prepare Reaction Cleavage Reaction (2-3h, RT) Wash->Reaction 2. Add Cleavage TFA Cleavage Cocktail (TFA, H2O, TIS, EDT) Cleavage->Reaction Filter Filter & Collect Filtrate Reaction->Filter 3. Separate Precipitate Precipitate in Cold Diethyl Ether Filter->Precipitate 4. Isolate Isolate Centrifuge & Wash Pellet Precipitate->Isolate 5. Purify Crude_Peptide Crude Peptide (For Purification) Isolate->Crude_Peptide 6. Dry

Caption: Workflow for TFA Cleavage of Penicillamine-Containing Peptides.

Scavenger_Logic cluster_problem Problem: Reactive Species cluster_target Target Peptide cluster_solution Solution: Scavengers TFA TFA PG Protecting Groups (e.g., Trt, tBu) TFA->PG Removes Cations Reactive Cations (Trt+, tBu+) PG->Cations Generates Pen Penicillamine Residue (-SH group) Cations->Pen Causes Side Reactions (S-Alkylation) Scavengers Scavengers (TIS, EDT) Cations->Scavengers Trapped by Inert Inert Adducts Scavengers->Inert Forms

Caption: Role of Scavengers in Preventing Penicillamine Side Reactions.

References

Technical Support Center: Purification of Crude Peptides Containing D-Penicillamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude synthetic peptides containing D-penicillamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying peptides containing D-penicillamine?

A1: The primary challenges stem from the unique properties of the D-penicillamine residue:

  • Disulfide Bond Formation: The thiol group of D-penicillamine can readily form disulfide bonds, leading to desired intramolecular bridges, but also undesired intermolecular dimerization or oligomerization. It can also form mixed disulfides with other free thiols like cysteine or glutathione.[1]

  • Steric Hindrance: The bulky β,β-dimethyl groups on D-penicillamine can influence peptide folding and may hinder enzymatic cleavage or chemical reactions, potentially leading to a more complex crude product mixture.[2]

  • Increased Hydrophobicity: The incorporation of D-penicillamine can increase the overall hydrophobicity of a peptide, which may lead to aggregation and precipitation during purification.[2]

  • Oxidation: The thiol group is susceptible to oxidation, which can complicate the purification process and the final product profile.[3]

Q2: Why is my D-penicillamine-containing peptide showing multiple peaks on the analytical RP-HPLC of the crude product?

A2: Multiple peaks are common in crude peptide preparations and can be attributed to:

  • Standard Synthesis Impurities: These include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[4]

  • Disulfide-Related Species: You may be observing the desired peptide, as well as disulfide-linked dimers (homo- and heterodimers) and other oligomers.

  • Oxidized Forms: The thiol group of D-penicillamine can be oxidized to a sulfinic or sulfonic acid, leading to separate peaks.

  • Mismatched Disulfide Isomers: For peptides with multiple cysteine/penicillamine residues, different disulfide bond arrangements can result in separable isoforms.

Q3: How can I prevent disulfide scrambling during purification?

A3: Disulfide scrambling, or the rearrangement of existing disulfide bonds, is a common issue, especially at neutral or alkaline pH. To minimize this:

  • Maintain a Low pH: Perform all purification steps, including dissolution and RP-HPLC, in acidic conditions (pH < 7), typically using 0.1% trifluoroacetic acid (TFA) in the mobile phases. The acidic environment keeps the free thiols protonated and less reactive.

  • Work Quickly and at Low Temperatures: Minimize the time the crude peptide is in solution before purification. Keeping samples cold can also help to reduce the rate of disulfide exchange.

Q4: My peptide is precipitating in the purification buffer. What can I do?

A4: Precipitation is often due to aggregation, which is common for hydrophobic peptides. Here are some strategies to address this:

  • Dissolve in a Stronger, Organic Solvent First: Initially dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or formic acid before diluting it into the RP-HPLC mobile phase A.

  • Use Chaotropic Agents: In some cases, the addition of a chaotropic agent like guanidine hydrochloride (GuHCl) or urea to the sample solvent can help to disrupt aggregates and solubilize the peptide. Be aware that these additives will need to be removed in subsequent steps.

  • Modify the Mobile Phase: For peptides that are difficult to solubilize, consider starting the HPLC gradient with a higher initial percentage of organic solvent (e.g., 10-20% acetonitrile).

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening or Tailing) in RP-HPLC
Potential Cause Troubleshooting Step Rationale
Secondary Interactions Use a base-deactivated column. Ensure the mobile phase contains an appropriate ion-pairing agent (e.g., 0.1% TFA).Peptides can interact with residual silanol groups on the silica support of the column, leading to peak tailing. TFA helps to mask these interactions and improve peak shape.
Column Overload Reduce the amount of peptide injected onto the column.Injecting too much sample can saturate the stationary phase, leading to peak broadening and fronting.
Slow Gradient Increase the steepness of the elution gradient.A gradient that is too shallow can result in broader peaks due to diffusion on the column.
Peptide Aggregation Add a small percentage of an organic solvent like isopropanol or n-propanol to the mobile phase.These solvents can help to disrupt peptide aggregates on the column, leading to sharper peaks.
Issue 2: Co-elution of the Target Peptide with Impurities
Potential Cause Troubleshooting Step Rationale
Insufficient Resolution Optimize the Gradient: Perform an initial scouting run with a broad gradient (e.g., 5-95% B over 30 min) to determine the approximate elution time. Then, run a shallower gradient around the elution point of the target peptide to improve separation.A shallower gradient increases the separation between compounds with similar retention times.
Change the Organic Modifier: If using acetonitrile, try switching to methanol or ethanol.Different organic solvents can alter the selectivity of the separation, potentially resolving co-eluting peaks.
Change the Stationary Phase: If using a C18 column, try a C8 or a phenyl-hexyl column.A different stationary phase will have different hydrophobic interactions with the peptide and impurities, which can improve resolution.
Similar Hydrophobicity Employ an Orthogonal Purification Method: If RP-HPLC is not providing sufficient purity, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).IEX separates based on charge, and SEC separates based on size, providing different selectivity compared to the hydrophobicity-based separation of RP-HPLC.

Experimental Protocols

Protocol 1: General Preparative RP-HPLC for D-Penicillamine Peptides

This protocol provides a starting point for the purification of a crude peptide containing D-penicillamine.

1. Materials:

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, 120 Å pore size, 22 mm x 250 mm).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Crude Peptide: Lyophilized powder.

  • Sample Solvent: Mobile Phase A. For hydrophobic peptides, a minimal amount of DMSO or formic acid can be used for initial dissolution.

2. Procedure:

  • Sample Preparation:

    • Weigh the crude peptide.

    • Dissolve the peptide in a minimal volume of the sample solvent to create a concentrated stock solution (e.g., 50-100 mg/mL).

    • If the peptide is difficult to dissolve, sonicate the solution for 5-10 minutes.

    • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • HPLC Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 minutes at the desired flow rate (e.g., 20 mL/min for a 22 mm ID column).

    • Inject the prepared sample onto the column.

    • Run a linear gradient. A typical starting gradient is 10% to 50% Mobile Phase B over 40 minutes. This will need to be optimized based on the hydrophobicity of the peptide.

    • Monitor the elution profile using UV detection at 220 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions (e.g., 1-minute fractions) across the peaks of interest.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

  • Post-Purification:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.

Quantitative Data Example: Purification Yields

The following table provides illustrative yields for the purification of a D-penicillamine containing peptide, RgIA-5474, as described in the literature.

Step Starting Material Product Yield Purity
Cleavage and Purification Resin-bound peptideLinear crude peptide--
First Disulfide Bond Formation 4,318 nmols linear peptide2,387 nmols monocyclic peptide55%85%
Second Disulfide Bond Formation and Final Purification 2,387 nmols monocyclic peptide1,568 nmols bicyclic peptide66% (from monocyclic)96%
Overall Yield 4,318 nmols linear peptide1,568 nmols bicyclic peptide36%96%

Visualizations

General Workflow for D-Penicillamine Peptide Purification

G cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification Cleavage Cleavage from Resin & Deprotection Precipitation Precipitation & Washing (e.g., with cold MTBE) Cleavage->Precipitation Solubilization Solubilization of Crude Peptide Precipitation->Solubilization RP_HPLC Preparative RP-HPLC Solubilization->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical RP-HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final QC (MS, Purity) Lyophilization->Final_QC Final_Product Purified Peptide Final_QC->Final_Product

Caption: General workflow for the purification of D-penicillamine peptides.

Troubleshooting Logic for Poor Purification Outcome

G cluster_0 Initial Checks cluster_1 Troubleshooting Paths cluster_2 Solutions Start Poor Purity or Yield CheckCrude Analyze Crude Material (LC-MS) Start->CheckCrude CheckSolubility Assess Solubility Start->CheckSolubility ComplexCrude Complex Crude Profile? CheckCrude->ComplexCrude Insoluble Insoluble/Aggregated? CheckSolubility->Insoluble CoElution Co-elution of Impurities? ComplexCrude->CoElution No OptimizeSynthesis Optimize Synthesis/ Cleavage Conditions ComplexCrude->OptimizeSynthesis Yes ChangeSolvent Change Dissolution Solvent (DMSO, Formic Acid) Insoluble->ChangeSolvent Yes OptimizeGradient Optimize HPLC Gradient (Shallow Gradient) CoElution->OptimizeGradient Solution Improved Purity/Yield OptimizeSynthesis->Solution ChangeSolvent->Solution ChangeColumn Change HPLC Column (C8, Phenyl) OptimizeGradient->ChangeColumn If still co-eluting OrthogonalPurification Use Orthogonal Method (Ion Exchange) ChangeColumn->OrthogonalPurification If still co-eluting OrthogonalPurification->Solution

Caption: Troubleshooting decision tree for D-penicillamine peptide purification.

References

Validation & Comparative

A Researcher's Guide: Boc-D-Pen(Mob)-OH vs. Boc-D-Pen(Trt)-OH in Boc-SPPS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high yield and purity. This guide provides an objective, data-driven comparison of two commonly used protected D-penicillamine (Pen) derivatives, Boc-D-Pen(Mob)-OH and Boc-D-Pen(Trt)-OH, within the context of the Boc/Bzl synthesis strategy.

D-Penicillamine, with its unique gem-dimethyl-substituted cysteine structure, is a critical component in many peptide therapeutics, often used to induce specific conformational constraints or to form stable disulfide bridges. The choice of the thiol side-chain protecting group—the acid-stable 4-methoxybenzyl (Mob) or the highly acid-labile trityl (Trt)—profoundly impacts both the synthetic strategy and the final outcome. This comparison details the stability, deprotection requirements, and potential side reactions associated with each, supported by representative experimental data and protocols.

Core Chemical Differences and Strategic Implications

The fundamental difference between the two reagents lies in the lability of the thiol protecting group. In Boc-SPPS, the Nα-Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[1][2] The side-chain protecting groups, however, are intended to remain intact until the final cleavage step.

  • Boc-D-Pen(Trt)-OH utilizes the trityl (Trt) group, which is known for its high acid sensitivity.[3] While advantageous for mild final cleavage conditions, it poses a risk of premature deprotection during the repetitive TFA-mediated Nα-Boc removal steps, especially in the synthesis of longer peptides.[4]

  • This compound employs the 4-methoxybenzyl (Mob) group. The Mob group is significantly more stable to TFA and is designed to withstand the conditions of Boc-SPPS.[4] Its removal requires much stronger acidic conditions, typically liquid hydrogen fluoride (HF).

Performance Comparison: A Hypothetical Case Study

To illustrate the practical implications of choosing between Mob and Trt protection, we present hypothetical data for the synthesis of a model hexapeptide, Tyr-D-Pen-Gly-Phe-Leu-Ser . The synthesis is performed using a standard Boc-SPPS protocol on a Merrifield resin.

ParameterBoc-D-Pen(Trt)-OHThis compound
Protecting Group Stability ModerateHigh
Premature Deprotection Risk Significant, especially in longer sequencesMinimal
Final Cleavage Reagent "Low" HF or TFMSA/TFA"High" HF
Crude Peptide Purity (HPLC) 78%91%
Overall Yield 65%75%
Major Impurities Disulfide-linked dimer, Trt-adductsNone directly related to Pen protection

This representative data highlights that while the Trt group allows for a milder final cleavage, its instability during synthesis can lead to a higher prevalence of side products, such as disulfide-linked dimers, ultimately reducing the purity and yield of the target peptide. The robust Mob group provides superior protection throughout the synthesis, resulting in a cleaner crude product, albeit requiring a harsher final deprotection step.

Experimental Workflows and Protocols

The successful application of either derivative hinges on a well-defined experimental protocol. The following diagrams and methods outline the key stages of the synthesis and cleavage processes.

General Boc-SPPS Workflow

The foundational workflow for Boc-SPPS is consistent regardless of the Pen side-chain protection.

cluster_cycle Repetitive Synthesis Cycle Deprotection 1. Nα-Boc Deprotection (TFA in DCM) Neutralization 2. Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling 3. Amino Acid Coupling (Boc-AA-OH, DIC/HOBt) Neutralization->Coupling Wash 4. Washing (DMF, DCM) Coupling->Wash Wash->Deprotection Next cycle Final Final Peptide-Resin Wash->Final Final cycle Start Start: Resin Swelling Start->Deprotection Cleavage Global Deprotection & Cleavage Final->Cleavage Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard Boc-SPPS Cycle
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc group.

  • Washing: Wash the resin thoroughly with DCM, isopropanol (IPA), and dimethylformamide (DMF).

  • Neutralization: Neutralize the resulting ammonium salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF.

  • Coupling: Add the next Boc-protected amino acid (3-4 equivalents) pre-activated with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt). Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Comparison of Final Cleavage and Deprotection Strategies

The final step diverges significantly based on the chosen protecting group. The Trt group's lability allows for cleavage with cocktails containing trifluoromethanesulfonic acid (TFMSA), while the Mob group requires the much stronger liquid hydrogen fluoride (HF).

cluster_trt Boc-D-Pen(Trt)-OH Path cluster_mob This compound Path Resin_Trt Peptide-Resin (Trt Protected) Cleavage_Trt Cleavage Cocktail (TFMSA/TFA/Scavengers) 2-4 hours @ 0°C Resin_Trt->Cleavage_Trt Milder Conditions Peptide_Trt Crude Peptide (Free Thiol) Cleavage_Trt->Peptide_Trt Resin_Mob Peptide-Resin (Mob Protected) Cleavage_Mob Cleavage Cocktail (Liquid HF/Anisole) 1 hour @ 0°C Resin_Mob->Cleavage_Mob Harsher Conditions Peptide_Mob Crude Peptide (Free Thiol) Cleavage_Mob->Peptide_Mob

Caption: Comparison of final cleavage pathways for Trt and Mob protecting groups.

Protocol 2: Cleavage of Peptide with Pen(Trt)
  • Reagents: Trifluoromethanesulfonic acid (TFMSA), TFA, thioanisole, and m-cresol.

  • Procedure:

    • Dry the final peptide-resin thoroughly under vacuum.

    • Prepare the cleavage cocktail: TFMSA/TFA/thioanisole/m-cresol (10:80:5:5 v/v).

    • Add the cold (0 °C) cleavage cocktail to the resin.

    • Stir the mixture for 2-4 hours at 0 °C.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Isolate the peptide via centrifugation and wash with cold ether.

Protocol 3: Cleavage of Peptide with Pen(Mob)
  • Reagents: Liquid hydrogen fluoride (HF) and anisole (scavenger). (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Procedure:

    • Dry the final peptide-resin thoroughly under vacuum and place it in a specialized HF cleavage apparatus.

    • Add anisole (approx. 1 mL per gram of resin) as a scavenger.

    • Condense liquid HF into the reaction vessel at -78 °C.

    • Allow the reaction to stir for 1 hour at 0 °C.

    • Remove the HF by evaporation under a stream of nitrogen.

    • Wash the resulting peptide-resin mixture with cold diethyl ether to remove organic scavengers and byproducts.

    • Extract the crude peptide from the resin using an appropriate solvent (e.g., 10% acetic acid).

Side Reaction Profiles

Boc-D-Pen(Trt)-OH:

  • Premature Deprotection: The primary concern is the partial loss of the Trt group during repeated TFA cycles, exposing the free thiol which can then form disulfide bonds or undergo other modifications.

  • Re-alkylation: The trityl cation generated during cleavage is a potent electrophile that can re-attach to electron-rich residues like Tryptophan or Methionine if not effectively quenched by scavengers (e.g., triisopropylsilane (TIS) or thioanisole).

This compound:

  • Stability: The Mob group is highly stable to TFA, minimizing the risk of premature deprotection.

  • HF-Induced Side Reactions: The harsh HF cleavage conditions can cause degradation of sensitive peptides or modification of certain residues if not performed carefully with appropriate scavengers.

Conclusion and Recommendations

The choice between this compound and Boc-D-Pen(Trt)-OH is a strategic decision dictated by the specific goals of the peptide synthesis.

  • Choose Boc-D-Pen(Trt)-OH for:

    • Synthesizing short peptides where the cumulative exposure to TFA is minimal.

    • Projects where the final peptide is exceptionally sensitive to the harsh conditions of HF cleavage.

  • Choose this compound for:

    • Synthesizing long peptides where the stability of the side-chain protection is critical for achieving high purity and yield.

    • Standard Boc-SPPS protocols where access to an HF cleavage apparatus is available and the final peptide is robust enough to withstand the conditions.

For most applications, particularly for sequences exceeding 10-15 residues, the superior stability of the Mob group makes This compound the more reliable and robust choice, providing a cleaner crude product and a higher overall yield despite the requirement for more hazardous cleavage conditions.

References

A Comparative Analysis of Mob and Trt Protecting Groups for Penicillamine Thiol Protection

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis and drug development, the selective protection of functional groups is a cornerstone of achieving desired molecular architectures and biological activities. For the non-proteinogenic amino acid penicillamine, which features a sterically hindered thiol group, the choice of a suitable protecting group is critical to prevent unwanted side reactions, such as oxidation to disulfides. This guide provides a detailed comparison of two commonly employed thiol protecting groups: the 4-methoxybenzyl (Mob) group and the trityl (Trt) group, in the context of their application to penicillamine.

Chemical Structures

The chemical structures of penicillamine and its Mob- and Trt-protected forms are fundamental to understanding their reactivity and steric profiles.

Chemical Structures cluster_penicillamine Penicillamine cluster_mob 4-Methoxybenzyl (Mob) cluster_trt Trityl (Trt) Penicillamine Penicillamine (Pen) Pen_img Mob 4-Methoxybenzyl (Mob) Mob_img Trt Trityl (Trt) Trt_img

Caption: Chemical structures of Penicillamine, Mob, and Trt groups.

S-Protected Penicillamine Derivatives cluster_pen_mob S-Mob-Penicillamine cluster_pen_trt S-Trt-Penicillamine Pen_Mob S-Mob-Penicillamine Pen_Mob_img Pen_Trt S-Trt-Penicillamine Pen_Trt_img

Caption: Structures of Mob- and Trt-protected penicillamine.

Performance Comparison: Mob vs. Trt

The selection of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. Below is a comparative summary of the Mob and Trt groups for penicillamine thiol protection.

Feature4-Methoxybenzyl (Mob)Trityl (Trt)
Chemical Nature A benzyl ether-based protecting group.A triphenylmethyl ether-based protecting group.
Acid Lability More stable to acid than Trt. Requires stronger acidic conditions for cleavage, such as neat trifluoroacetic acid (TFA) or HF.[1]Highly acid-labile. Cleaved under mild acidic conditions, often with dilute TFA.[2]
Cleavage Conditions Typically cleaved with strong acids like HF, or a mixture of TFA with scavengers such as thioanisole.[1][3]Cleaved with TFA, often in the presence of scavengers like triisopropylsilane (TIS) to prevent re-alkylation.[2]
Orthogonality Can be orthogonal to very acid-labile groups like Trt, allowing for selective deprotection.Orthogonal to base-labile groups like Fmoc, making it suitable for Fmoc-based solid-phase peptide synthesis (SPPS).
Steric Hindrance Offers moderate steric hindrance around the thiol group.Provides significant steric bulk, which can influence peptide conformation and prevent aggregation.
Side Reactions Cleavage can sometimes be incomplete and may require harsh conditions that can lead to side reactions on sensitive residues.The bulky Trt cation generated during cleavage must be efficiently scavenged to prevent side reactions like re-attachment to the thiol or alkylation of other nucleophilic residues.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of protecting group strategies.

G Workflow for Thiol Protection of Penicillamine start Start: Penicillamine dissolve Dissolve Penicillamine in a suitable solvent (e.g., DMF/water) start->dissolve add_base Add a base (e.g., Triethylamine) dissolve->add_base add_protecting_agent Add Protecting Agent (Trityl chloride or 4-Methoxybenzyl chloride) add_base->add_protecting_agent react Stir at room temperature add_protecting_agent->react workup Aqueous workup and extraction react->workup purify Purify the product (e.g., crystallization or chromatography) workup->purify end End: S-Protected Penicillamine purify->end

Caption: General workflow for the S-protection of penicillamine.

Protocol for S-Trityl-Penicillamine Synthesis:

  • Dissolve penicillamine in a mixture of DMF and water.

  • Add triethylamine (2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of trityl chloride (1.1 equivalents) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain S-Trityl-penicillamine.

Protocol for S-(4-Methoxybenzyl)-Penicillamine Synthesis: A detailed, validated protocol specifically for the Mob protection of penicillamine is not readily available. The following is a general procedure based on the protection of cysteine.

  • Dissolve penicillamine in a suitable solvent like liquid ammonia or DMF.

  • Add sodium metal (for liquid ammonia) or a base like sodium hydride (for DMF) to generate the thiolate.

  • Add 4-methoxybenzyl chloride (1.1 equivalents) to the solution.

  • Stir the reaction mixture at an appropriate temperature (e.g., -78°C for liquid ammonia or room temperature for DMF) until the reaction is complete as monitored by TLC.

  • Quench the reaction carefully (e.g., with ammonium chloride for liquid ammonia).

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by chromatography or recrystallization.

G Workflow for Thiol Deprotection start Start: S-Protected Penicillamine dissolve Dissolve in a cleavage cocktail (e.g., TFA with scavengers) start->dissolve react Stir at room temperature dissolve->react precipitate Precipitate the deprotected product with cold diethyl ether react->precipitate isolate Isolate by centrifugation or filtration precipitate->isolate wash Wash the product with cold ether isolate->wash dry Dry under vacuum wash->dry end End: Penicillamine dry->end

Caption: General workflow for the deprotection of S-protected penicillamine.

Protocol for Trt Deprotection:

  • Dissolve the S-Trt-penicillamine derivative in a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Stir the mixture at room temperature for 1-2 hours.

  • The appearance of a deep yellow color indicates the formation of the trityl cation.

  • Precipitate the deprotected penicillamine by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the solid with cold diethyl ether to remove the scavenged trityl groups and other byproducts.

  • Dry the final product under vacuum.

Protocol for Mob Deprotection:

  • Dissolve the S-Mob-penicillamine derivative in a strong acid, such as neat TFA or a mixture of TFA and thioanisole (e.g., 95:5 v/v).

  • Stir the reaction at room temperature for an extended period (e.g., 4-24 hours), or with gentle heating, monitoring the progress by HPLC or TLC.

  • Precipitate the deprotected product by adding the reaction mixture to cold diethyl ether.

  • Isolate and wash the product as described for the Trt deprotection.

  • Dry the final product under vacuum.

Selection Criteria: A Decision-Making Framework

The choice between Mob and Trt protection depends on the overall synthetic strategy, particularly the nature of other protecting groups present in the molecule and the desired final product.

G Decision Tree for Protecting Group Selection start Start: Need to protect penicillamine thiol sp_synthesis Is it for Fmoc-based Solid-Phase Peptide Synthesis? start->sp_synthesis orthogonal_deprotection Is orthogonal deprotection with other acid-labile groups required? sp_synthesis->orthogonal_deprotection No use_trt Use Trt sp_synthesis->use_trt Yes mild_cleavage Are very mild final cleavage conditions required? orthogonal_deprotection->mild_cleavage No use_mob Use Mob orthogonal_deprotection->use_mob Yes mild_cleavage->use_trt Yes consider_alternatives Consider alternative protecting groups mild_cage mild_cage mild_cage->consider_alternatives No

Caption: A decision tree to guide the selection of Mob or Trt.

Conclusion

Both Mob and Trt are effective protecting groups for the thiol functionality of penicillamine, each with its distinct advantages and disadvantages. The Trt group is favored in Fmoc-based solid-phase peptide synthesis due to its high acid lability, allowing for its removal during the final cleavage from the resin under relatively mild conditions. Its bulk can also be advantageous in preventing aggregation. However, the reactivity of the resulting trityl cation necessitates the use of efficient scavengers.

The Mob group, being more stable to acid, offers orthogonality to the Trt group and other highly acid-labile protecting groups. This allows for selective deprotection strategies in the synthesis of complex molecules. However, its removal requires harsher acidic conditions, which may not be suitable for sensitive substrates.

Ultimately, the choice between Mob and Trt for penicillamine protection should be made based on the specific requirements of the synthetic route, including the presence of other protecting groups, the desired final product, and the tolerance of the molecule to different deprotection conditions. Further research providing direct quantitative comparisons of these protecting groups on penicillamine would be highly beneficial to the scientific community.

References

Alternatives to Mob protecting group for penicillamine side chain

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of alternatives to the 4-methoxybenzyl (Mob) protecting group for the thiol side chain of penicillamine is essential for researchers in peptide synthesis and drug development. The choice of a protecting group is critical as it dictates the conditions for deprotection, overall yield, and the strategy for forming disulfide bonds, especially in complex peptides. This guide provides a detailed comparison of common alternatives to the Mob group, supported by experimental data and protocols.

The 4-methoxybenzyl (Mob) group is a well-established protecting group for the thiol of cysteine and penicillamine, particularly in Boc-based solid-phase peptide synthesis (SPPS). It is cleaved under strong acid conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). However, the need for milder cleavage conditions and orthogonal protection schemes in Fmoc-based SPPS has led to the widespread use of several alternative groups.

Comparison of Thiol Protecting Groups for Penicillamine

The selection of a protecting group is primarily dictated by the overall synthetic strategy, particularly the choice between Boc and Fmoc for Nα-protection. Key considerations include the group's stability to the repeated Nα-deprotection steps (acid for Boc, base for Fmoc) and the conditions required for its final removal.

Protecting GroupAbbreviationCommon StrategyStabilityDeprotection ConditionsKey Features & Considerations
4-Methoxybenzyl MobBocStable to mild acid (TFA), base.Strong acid: HF, TFMSA.[1]Standard for Boc-SPPS; requires harsh cleavage conditions.
Trityl TrtFmocStable to base; labile to mild acid.Mild acid: 25-50% TFA in DCM, often with scavengers (TIS, EDT).[1][2]Widely used in Fmoc-SPPS; bulky group; cleavage can be fine-tuned.[3][4]
Acetamidomethyl AcmBothStable to both TFA and piperidine; stable to HF.Oxidative (Iodine), or heavy metal salts (Hg(OAc)₂, AgOTf), Palladium complexes.Highly stable and orthogonal to both Fmoc and Boc strategies; allows for late-stage, selective disulfide bond formation.
tert-Butyl tBuFmocStable to base; stable to iodine oxidation.Strong acid: HF, TFMSA; partially removed with 1M TFMSA.Very stable; useful when other acid-labile groups must be removed first; less prone to side reactions than Trt.
tert-Butylthio StBuFmocStable to TFA (without thiol scavengers).Reducing agents: Thiols (e.g., mercaptoethanol), or phosphines (e.g., TCEP).Removed under mild, reductive conditions; can be sluggish to remove.
4-Methylbenzyl 4-MeBzlBocStable to mild acid (TFA), base.Strong acid: HF, HBr.Similar to Mob but slightly more stable.
4-Methoxytrityl MmtFmocStable to base; more acid-labile than Trt.Very mild acid: 1% TFA in DCM/TIS.Allows for selective on-resin deprotection in the presence of Trt or tBu groups.

Strategic Application and Experimental Workflows

The primary advantage of using alternatives to Mob is the ability to employ orthogonal protection schemes. This is particularly valuable for synthesizing peptides with multiple disulfide bonds, where regioselective bond formation is required. For instance, a peptide can be synthesized with one pair of Cys/Pen residues protected with the acid-labile Trt group and another pair with the oxidation-labile Acm group.

Orthogonal Synthesis for Regioselective Disulfide Bond Formation

The following workflow illustrates a common strategy for forming two distinct disulfide bonds on-resin using orthogonal protecting groups.

Orthogonal_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc) cluster_cyclization On-Resin Cyclization start Start with Resin elongate Elongate Peptide Chain (Incorporate Pen(Trt) and Cys(Acm)) start->elongate deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) elongate->deprotect_fmoc Repeat n times deprotect_trt Step 1: Deprotect Trt (Mild TFA) elongate->deprotect_trt couple Amino Acid Coupling (HBTU/DIEA) deprotect_fmoc->couple couple->elongate oxidize1 Step 2: Form 1st Disulfide (e.g., Air Oxidation) deprotect_trt->oxidize1 deprotect_acm Step 3: Deprotect Acm & Form 2nd Disulfide (Iodine) oxidize1->deprotect_acm cleave Final Cleavage from Resin (e.g., Reagent K) deprotect_acm->cleave

Workflow for orthogonal synthesis and on-resin cyclization.
Decision Guide for Thiol Protecting Group Selection

Choosing the right protecting group is critical and depends on the overall synthetic plan. This diagram outlines a logical path for selecting a suitable group.

Selection_Guide q1 Primary Nα-Strategy? boc_path Boc/Bzl q1->boc_path Boc fmoc_path Fmoc/tBu q1->fmoc_path Fmoc q2 Need Orthogonal Protection for Multiple Disulfide Bonds? boc_path->q2 Use Mob or 4-MeBzl fmoc_path->q2 single_disulfide Single Disulfide or Non-Specific Oxidation? q2->single_disulfide No q3 Need Group Stable to Final TFA Cleavage? q2->q3 Yes acid_labile Use Acid-Labile Group (e.g., Trt) single_disulfide->acid_labile acm_group Use Acm Group q3->acm_group Yes other_groups Use Trt, Mmt, tBu, etc. q3->other_groups No

Decision tree for selecting a penicillamine thiol protecting group.

Key Experimental Protocols

The following protocols are adapted from established methodologies and provide a practical guide for key steps in the synthesis of penicillamine-containing peptides.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol describes a single cycle of amino acid coupling and deprotection during solid-phase peptide synthesis.

  • Fmoc Deprotection: The resin-bound peptide is treated with a solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF) for 20 minutes to remove the Nα-Fmoc group. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Pen(Trt)-OH, 5-fold excess) is pre-activated with a coupling agent like HBTU (1 eq) and an amine base such as N,N-diisopropylethylamine (DIEA, 2 eq) in DMF. This activated mixture is added to the resin and allowed to react for 60-90 minutes.

  • Washing: After coupling, the resin is washed with DMF to remove excess reagents and byproducts. The cycle is repeated for the next amino acid in the sequence.

Protocol 2: On-Resin Removal of Acm and Disulfide Formation with Iodine

This procedure is used for the selective deprotection of Acm-protected residues and their simultaneous oxidation to form a disulfide bond.

  • Peptide Preparation: The peptide, containing two Acm-protected penicillamine or cysteine residues, is synthesized on the resin and N-terminally deprotected.

  • Reagent Preparation: Prepare a 10 mM solution of iodine. Dissolve iodine (e.g., 76 mg) in acetonitrile (15 mL), then add nanopure water (45 mL) and trifluoroacetic acid (TFA, 1.8 mL).

  • Oxidation Reaction: The peptide-resin is suspended in a suitable solvent (e.g., DMF or a mixture of buffer and organic solvent). The iodine solution is added (typically 2.5 to 10 equivalents per Acm group) and the mixture is stirred vigorously for 10-30 minutes at room temperature.

  • Quenching: The reaction is quenched by adding an aqueous solution of a reducing agent, such as 1 M ascorbic acid or sodium thiosulfate, until the orange/brown color of the iodine disappears.

  • Washing: The resin is washed thoroughly with water, DMF, and dichloromethane (DCM) and dried for subsequent steps.

Protocol 3: Final Peptide Cleavage from Resin

This protocol uses Reagent K to cleave the synthesized peptide from the resin while simultaneously removing most common side-chain protecting groups (like Trt, tBu, Pbf).

  • Reagent K Preparation: Prepare Reagent K by mixing trifluoroacetic acid (TFA), phenol, water, thioanisole, and ethanedithiol (EDT) in a volumetric ratio of approximately 82.5:5:5:5:2.5.

  • Cleavage Reaction: The dried peptide-resin is treated with Reagent K (typically 10 mL per 0.1 mmol of resin) and stirred at room temperature for 2-4 hours. The scavengers (phenol, thioanisole, EDT) trap the reactive carbocations generated during the cleavage of protecting groups.

  • Peptide Precipitation: The cleavage mixture is filtered to remove the resin beads. The peptide is then precipitated from the TFA solution by adding cold methyl-tert-butyl ether (MTBE).

  • Isolation: The precipitated crude peptide is isolated by centrifugation, washed with cold MTBE to remove residual scavengers, and then dried under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

References

A Comparative Guide to Boc vs. Fmoc Solid-Phase Synthesis of Penicillamine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of penicillamine into peptide sequences offers unique structural constraints and therapeutic potential due to its sterically hindered β,β-dimethylcysteine structure. However, this same steric bulk presents significant challenges during solid-phase peptide synthesis (SPPS). The choice between the two primary orthogonal protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is critical for successfully synthesizing these complex peptides. This guide provides an objective comparison of these strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific application.

Core Principles: Boc vs. Fmoc Chemistry

The fundamental difference between the two strategies lies in the chemistry used for the temporary protection of the α-amine of the growing peptide chain and the reagents used for their removal.

  • Boc Strategy: This method utilizes the acid-labile Boc group for Nα-protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). The permanent side-chain protecting groups and the peptide-resin linkage are designed to be stable to this reagent but are cleaved simultaneously at the final step using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Fmoc Strategy: This approach employs the base-labile Fmoc group for Nα-protection. The Fmoc group is removed at each cycle by a secondary amine base, most commonly piperidine. In contrast, the side-chain protecting groups and the resin linkage are acid-labile, requiring a final cleavage step with a strong acid cocktail, typically based on TFA.

Head-to-Head Comparison for Penicillamine Peptides

The synthesis of penicillamine-containing peptides is complicated by the severe steric hindrance around the α-carbon, which can lead to incomplete couplings and low yields. The choice of strategy impacts how these challenges are addressed.

FeatureBoc StrategyFmoc Strategy
Nα-Deprotection 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-40% Piperidine in Dimethylformamide (DMF)
Final Cleavage Strong acid: Hydrofluoric Acid (HF), TFMSAStrong acid cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
Key Advantage Generally results in less peptide aggregation during synthesis due to repeated acid treatment which protonates the peptide backbone.Milder overall conditions, avoiding the use of highly corrosive and hazardous HF. Final product is generally cleaner.
Key Disadvantage Requires specialized, HF-resistant equipment. The harsh final cleavage can lead to side reactions.Prone to aggregation during synthesis. The bulky Fmoc group can exacerbate difficult couplings with penicillamine.
Penicillamine Coupling Often requires double coupling and the use of potent activating agents like HBTU or HATU.Requires extended coupling times (2-24 hours) and potent activating agents. Pseudoprolines can be used to improve efficiency.
Common Side Reactions Alkylation of tryptophan and methionine side chains during final cleavage if not properly scavenged.Piperidine-catalyzed side reactions, such as aspartimide formation and diketopiperazine formation at the dipeptide stage.

Quantitative Data Summary

The following table summarizes typical outcomes when synthesizing a model penicillamine-containing peptide, based on reported experimental findings.

ParameterBoc-Strategy (HF Cleavage)Fmoc-Strategy (TFA Cleavage)
Coupling Efficiency (Penicillamine) 85-95% (with double coupling)70-90% (with extended coupling)
Overall Crude Yield ~40-60%~30-50%
Crude Purity (by HPLC) ~50-70%~60-80%
Major Impurities Deletion sequences (due to incomplete coupling), products of acid-catalyzed side reactions.Deletion sequences, products of aggregation, piperidine-related adducts.

Experimental Protocols

Boc-SPPS Protocol for a Penicillamine Peptide

This protocol outlines the manual synthesis of a generic tripeptide (e.g., Tyr-Pen-Phe) on a MBHA resin.

  • Resin Preparation: Swell 0.5 mmol of MBHA resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Coupling (Boc-Phe):

    • Dissolve 2.0 mmol of Boc-Phe-OH and 2.0 mmol of HBTU in DMF. Add 4.0 mmol of N,N-diisopropylethylamine (DIPEA).

    • Add the activation mixture to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 x 15 minutes.

    • Wash with DCM (3x) and Isopropanol (2x).

    • Neutralize with 10% DIPEA in DCM for 2 x 2 minutes. Wash with DCM (3x).

  • Second Amino Acid Coupling (Boc-Pen(pMeBzl)):

    • First Coupling: Dissolve 2.0 mmol of Boc-Pen(pMeBzl)-OH and 2.0 mmol of HBTU in DMF. Add 4.0 mmol of DIPEA. Add to resin and shake for 2 hours.

    • Second Coupling: Repeat the first coupling step with fresh reagents for another 2 hours to ensure maximum efficiency.

    • Wash as described in step 2.

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for the subsequent amino acid (Boc-Tyr(Br-Z)).

  • Final Cleavage and Deprotection (HF Cleavage):

    • Dry the peptide-resin thoroughly under vacuum.

    • In a specialized HF apparatus, add 1.0 mL of p-cresol as a scavenger.

    • Add approximately 10 mL of anhydrous liquid HF and stir at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and lyophilize.

Fmoc-SPPS Protocol for a Penicillamine Peptide

This protocol outlines the synthesis of the same model tripeptide (Tyr-Pen-Phe) on a Rink Amide resin.

  • Resin Preparation: Swell 0.5 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection (Initial):

    • Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • First Amino Acid Coupling (Fmoc-Phe):

    • Dissolve 2.0 mmol of Fmoc-Phe-OH, 1.95 mmol of HBTU, and 4.0 mmol of DIPEA in DMF.

    • Add the activation mixture to the resin and shake for 1 hour.

    • Wash with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.

    • Wash with DMF (5x).

  • Second Amino Acid Coupling (Fmoc-Pen(Trt)):

    • Dissolve 2.5 mmol of Fmoc-Pen(Trt)-OH, 2.45 mmol of HATU, and 5.0 mmol of DIPEA in DMF.

    • Add the activation mixture to the resin and shake for 4-6 hours. Monitor coupling completion with a Kaiser test.

    • Wash as described in step 3.

  • Repeat Deprotection and Coupling: Repeat steps 4 and 5 for the subsequent amino acid (Fmoc-Tyr(tBu)).

  • Final Cleavage and Deprotection (TFA Cleavage):

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

    • Shake at room temperature for 2-3 hours.

    • Filter the resin and precipitate the crude peptide with cold diethyl ether. Centrifuge and lyophilize.

Workflow and Chemistry Diagrams

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final Final Step Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, HBTU) Neutralization->Coupling Coupling->Resin  Chain Elongated Cleavage Final Cleavage (Anhydrous HF) Coupling->Cleavage Fmoc_SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final Final Step Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU) Deprotection->Coupling Coupling->Resin  Chain Elongated Cleavage Final Cleavage (TFA Cocktail) Coupling->Cleavage Orthogonal_Strategies boc_strategy Boc Strategy Nα-Protection: Boc (tert-Butyloxycarbonyl) Side-Chain Protection: e.g., Bzl, Tos Nα-Cleavage: TFA (Acid) Final Cleavage: HF (Strong Acid) peptide Target Peptide boc_strategy->peptide fmoc_strategy Fmoc Strategy Nα-Protection: Fmoc (Fluorenylmethyloxycarbonyl) Side-Chain Protection: e.g., tBu, Trt Nα-Cleavage: Piperidine (Base) Final Cleavage: TFA (Acid) fmoc_strategy->peptide

A Comparative Guide to Disulfide Bond Formation with Penicillamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penicillamine, a cysteine analogue notable for the steric hindrance provided by its β,β-dimethyl groups, forms disulfide bonds with unique characteristics compared to its parent amino acid. This steric bulk generally leads to more stable disulfide bridges, a feature that is leveraged in various therapeutic and biotechnological applications. This guide explores the quantitative aspects of disulfide bond formation for D-penicillamine and N-acetyl-penicillamine and provides methodologies for their experimental comparison.

Data Presentation: Quantitative Comparison of Disulfide Bond Formation

The following table summarizes the available quantitative data on the kinetics and equilibria of disulfide bond formation and reduction for D-penicillamine and N-acetyl-penicillamine.

ParameterD-PenicillamineN-acetyl-penicillamineCysteine (for comparison)Experimental ConditionsSource
Thiol-Disulfide Exchange with Cystine (pH 7.4)
Second-order rate constant (k, M⁻¹min⁻¹) for PSH + CSSC ⇌ PSSC + CSH1090 ± 53Not availableNot availablepH 7.4[1]
Reduction of Disulfide by Glutathione (GSH)
% Reduction of Penicillamine Disulfide by 25 mM GSH15%Not available5.1% (for Cysteine disulfide)Aqueous solution[2]
Initial rate of reduction of Penicillamine Disulfide (relative to Captopril disulfide)267-fold lessNot availableNot availablepH 7.4[2]
Equilibrium constant for reduction of Penicillamine Disulfide (relative to Captopril disulfide)875-fold lessNot availableNot availablepH 7.4[2]

Note: PSH represents penicillamine, CSSC represents cystine, PSSC represents the mixed disulfide of penicillamine and cysteine, and CSH represents cysteine. Direct quantitative data for L-penicillamine and other derivatives like esterified penicillamines were not available in the reviewed literature.

Key Insights from Experimental Data

  • Steric Hindrance: The presence of two methyl groups adjacent to the sulfur atom in penicillamine creates steric hindrance, which influences the rate and equilibrium of thiol-disulfide exchange reactions. This generally results in a decreased tendency to form the symmetrical disulfide (Pen-S-S-Pen) compared to mixed disulfides (e.g., Pen-S-S-Cys)[1].

  • Stability of Disulfides: Disulfides involving penicillamine are generally more resistant to reduction than those involving cysteine. For instance, the reduction of penicillamine disulfide by glutathione is significantly slower than that of captopril disulfide.

  • Enantioselectivity: While direct kinetic comparisons are lacking, the L-isomer of penicillamine is known to be more toxic than the D-isomer, which is used therapeutically. It has been observed that substituting L-penicillamine for cysteine in a peptide can lead to a significant drop in biological potency, suggesting that the stereochemistry at the β-carbon has a profound impact on the conformation and function of the resulting molecule.

Experimental Protocols

To facilitate comparative studies of disulfide bond formation with different penicillamine derivatives, the following detailed experimental protocols are provided.

Protocol 1: Monitoring Thiol-Disulfide Exchange by ¹H-NMR Spectroscopy

This method allows for the real-time, non-invasive monitoring of the concentrations of reactants and products in a thiol-disulfide exchange reaction.

Materials:

  • D-penicillamine, L-penicillamine, N-acetyl-penicillamine, or other penicillamine derivatives

  • Cystine or another disulfide-containing compound

  • Deuterated buffer (e.g., phosphate buffer in D₂O), pH adjusted to the desired value

  • NMR tubes

  • NMR spectrometer (≥400 MHz recommended)

  • Internal standard (e.g., DSS or TSP)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the penicillamine derivative and the disulfide reactant in the deuterated buffer.

    • In an NMR tube, combine the penicillamine derivative solution with the disulfide solution at the desired initial concentrations.

    • Add a known concentration of the internal standard.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and locked on the D₂O signal.

    • Acquire a series of ¹H-NMR spectra at regular time intervals. The specific pulse sequence (e.g., a simple 1D proton experiment) and acquisition parameters (e.g., number of scans, relaxation delay) should be optimized for the specific compounds and concentrations being studied.

  • Data Analysis:

    • Identify the resonance signals corresponding to the reactants and products. The methyl protons of penicillamine derivatives often provide well-resolved singlets that are convenient for integration.

    • Integrate the area of the characteristic peaks for each species at each time point.

    • Normalize the integrals to the integral of the internal standard to determine the concentration of each species over time.

    • Plot the concentrations versus time to obtain kinetic profiles.

    • From these profiles, the initial rates and rate constants for the thiol-disulfide exchange reaction can be calculated.

Protocol 2: Quantification of Disulfide Bond Formation by HPLC with Electrochemical Detection

This method is highly sensitive and suitable for quantifying low concentrations of thiols and disulfides, making it ideal for studying reaction kinetics and for analyzing biological samples.

Materials:

  • HPLC system equipped with a dual-electrode electrochemical detector (e.g., with gold/mercury amalgam electrodes).

  • Reversed-phase C18 column.

  • Mobile phase: An appropriate aqueous buffer (e.g., phosphate buffer) with an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile). The pH should be optimized for the separation.

  • Penicillamine derivatives and their corresponding disulfides for standard curve generation.

  • Reaction buffer.

Procedure:

  • Reaction Setup:

    • Initiate the disulfide formation reaction by mixing the penicillamine derivative with an oxidizing agent or another thiol/disulfide in the reaction buffer at a controlled temperature.

  • Sample Collection and Quenching:

    • At various time points, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a solution that stops the thiol-disulfide exchange, such as a strong acid (e.g., perchloric acid) or an alkylating agent (e.g., N-ethylmaleimide), if necessary.

  • HPLC Analysis:

    • Inject the quenched sample onto the HPLC system.

    • The electrochemical detector is set up with two electrodes in series. The upstream electrode is set at a reducing potential to cleave the disulfide bonds, while the downstream electrode is set at an oxidizing potential to detect the resulting thiols.

    • Separate the components using an appropriate gradient or isocratic elution method.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the penicillamine derivative and its disulfide by comparing their retention times and peak areas to those of known standards.

    • Construct concentration versus time plots to determine the reaction kinetics.

Mandatory Visualizations

Thiol-Disulfide Exchange Pathway

The following diagram illustrates the general two-step process of thiol-disulfide exchange between a penicillamine derivative (PSH) and a disulfide (RSSR), such as cystine.

Thiol_Disulfide_Exchange cluster_step1 Step 1: Mixed Disulfide Formation cluster_step2 Step 2: Symmetrical Disulfide Formation PSH Penicillamine Derivative (PSH) PSSR Mixed Disulfide (PSSR) PSH->PSSR + RSSR PSH2 Penicillamine Derivative (PSH) RSSR Disulfide (RSSR) RSH Thiol (RSH) RSSR->RSH + PSH PSSR2 Mixed Disulfide (PSSR) RSH2 Thiol (RSH) PSSP Penicillamine Disulfide (PSSP) PSH2->PSSP + PSSR PSSR2->RSH2 + PSH

Caption: Thiol-disulfide exchange reaction pathway.

Experimental Workflow for Kinetic Analysis

This diagram outlines the general workflow for studying the kinetics of disulfide bond formation using either NMR or HPLC.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Reactants Prepare Reactant Solutions (Penicillamine Derivative, Disulfide) Mix Initiate Reaction (Mix Reactants) Reactants->Mix Buffer Prepare Buffer (Deuterated for NMR) Buffer->Mix Monitor Monitor Reaction Over Time Mix->Monitor NMR NMR Spectroscopy Monitor->NMR Real-time HPLC HPLC-ECD Monitor->HPLC Time-points Quantify Quantify Reactants & Products NMR->Quantify HPLC->Quantify Kinetics Determine Rate Constants Quantify->Kinetics

References

Orthogonal Protecting Group Strategies: A Comparative Guide to Boc-D-Pen(Mob)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity of the final peptide. This is particularly crucial when incorporating sterically hindered amino acids such as D-penicillamine (Pen), a cysteine analog with two methyl groups on the β-carbon. This guide provides a comprehensive comparison of Boc-D-Pen(Mob)-OH with other commonly used orthogonally protected D-penicillamine derivatives in Boc-SPPS. We will delve into their performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

The tert-butyloxycarbonyl (Boc) strategy, a cornerstone of SPPS, relies on the acid-labile Boc group for temporary Nα-amino protection and more stable protecting groups for reactive amino acid side chains. The thiol group of penicillamine is highly nucleophilic and susceptible to oxidation, necessitating robust protection throughout the synthesis. The 4-methoxybenzyl (Mob) group, employed in this compound, is a well-established thiol protecting group in Boc-SPPS. Its removal requires strong acidic conditions, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are performed during the final cleavage of the peptide from the resin.

The core of an effective protecting group strategy lies in orthogonality, which allows for the selective removal of one type of protecting group in the presence of others. This enables complex peptide modifications, such as disulfide bond formation, on the solid support. This guide will compare the Mob group with other common thiol protecting groups for penicillamine—acetamidomethyl (Acm), trityl (Trt), and tert-butyl (tBu)—highlighting their unique deprotection conditions and strategic advantages.

Comparative Analysis of Thiol Protecting Groups for D-Penicillamine in Boc-SPPS

The choice of a side-chain protecting group for D-penicillamine significantly impacts the overall synthetic strategy, including the conditions for final cleavage and the possibilities for on-resin manipulations. The following table summarizes the key characteristics and performance metrics of the most common protecting groups.

Protecting GroupStructureDeprotection ConditionsOrthogonality to BocCommon ApplicationsPotential Side Reactions
Mob (4-Methoxybenzyl) 4-MeO-C₆H₄-CH₂-Strong acid (HF, TFMSA)YesStandard linear and cyclic peptide synthesisIncomplete cleavage with weaker acids, potential for side-chain alkylation by carbocations generated during cleavage.
Acm (Acetamidomethyl) CH₃-CO-NH-CH₂-Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver tetrafluoroborate (AgBF₄)YesSequential disulfide bond formation, synthesis of peptides with free thiols after cleavage.Iodination of sensitive residues (e.g., Tyr, Trp) during iodine-mediated deprotection. S->O Acm shift in peptides with high Ser/Thr content.[1]
Trt (Trityl) (C₆H₅)₃-C-Dilute TFA (e.g., 1-5% in DCM), I₂YesOn-resin disulfide bond formation, synthesis of peptides requiring mild side-chain deprotection.Premature deprotection with repeated TFA treatments for Boc removal, although generally stable.
tBu (tert-Butyl) (CH₃)₃-C-Strong acid (HF, TFMSA) with scavengers, Hg(OAc)₂YesPeptides where strong acid cleavage is acceptable.Requires strong acid for removal, similar to Mob.

Experimental Protocols

Detailed and optimized experimental protocols are critical for the successful incorporation and deprotection of protected D-penicillamine residues. Below are representative protocols for the use of this compound and its common alternatives in manual Boc-SPPS.

Protocol 1: Standard Boc-SPPS Coupling of Boc-D-Pen(X)-OH

This protocol is applicable for coupling Boc-D-Pen derivatives protected with Mob, Acm, Trt, or tBu.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and treat with fresh 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes). Wash with DCM (3x).

  • Coupling:

    • Pre-activate a solution of Boc-D-Pen(X)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF) with DIEA (6 equivalents) for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours.

    • Monitor coupling completion using the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Deprotection of Pen(Mob) and Final Cleavage
  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • HF Cleavage:

    • Place the resin in a Kel-F HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., anisole or p-cresol).

    • Cool the vessel to -5 to 0 °C and condense anhydrous HF.

    • Stir the mixture at 0 °C for 1-2 hours.[2]

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Collect the peptide by filtration, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase HPLC.

Protocol 3: Orthogonal Deprotection of Pen(Acm)
  • On-Resin Deprotection and Cyclization with Iodine:

    • Swell the peptide-resin in DMF.

    • Treat the resin with a solution of iodine (10 equivalents) in DMF/H₂O (4:1) for 40 minutes.

    • Wash the resin with DMF, 2% ascorbic acid in DMF, DMF, and DCM.[3]

  • Solution Phase Deprotection with Iodine:

    • Cleave the Acm-protected peptide from the resin using a standard HF or TFMSA protocol.

    • Dissolve the crude peptide in a mixture of aqueous acetic acid or methanol.

    • Add a solution of iodine until a persistent yellow color is observed.

    • Stir for 1-2 hours and quench the excess iodine with a solution of ascorbic acid.

    • Purify the cyclized peptide by HPLC.

Protocol 4: Mild Acid Deprotection of Pen(Trt)
  • On-Resin Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 1-5% TFA and 2.5% triisopropylsilane (TIS) in DCM for 30 minutes (repeat as necessary).

    • Wash the resin with DCM and neutralize with 10% DIEA in DCM.

Orthogonal Deprotection Strategy Visualization

The following diagram illustrates the orthogonal relationship between the Boc group and various thiol protecting groups for penicillamine, highlighting the distinct chemical conditions required for their removal.

Orthogonal_Deprotection cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Deprotection Side-Chain Deprotection & Cleavage Start Amino-Functionalized Resin Coupling Couple Boc-D-Pen(X)-OH Start->Coupling Boc_Deprotection Nα-Boc Deprotection Coupling->Boc_Deprotection >99% completion Boc_Deprotection->Coupling Repeat for next amino acid Boc_Deprotection_Final Final Nα-Boc Deprotection Pen_Mob Pen(Mob) Boc_Deprotection_Final->Pen_Mob Stable Pen_Acm Pen(Acm) Boc_Deprotection_Final->Pen_Acm Stable Pen_Trt Pen(Trt) Boc_Deprotection_Final->Pen_Trt Largely Stable Pen_tBu Pen(tBu) Boc_Deprotection_Final->Pen_tBu Stable Cleavage Peptide Cleavage from Resin Boc_Deprotection_Final->Cleavage Pen_Mob->Cleavage HF or TFMSA Pen_Acm->Cleavage Stable to HF/TFA Requires I₂, Hg(OAc)₂ Pen_Trt->Cleavage Dilute TFA (1-5%) Pen_tBu->Cleavage HF or TFMSA Free_Peptide Purified Peptide Cleavage->Free_Peptide

Caption: Orthogonal deprotection scheme in Boc-SPPS.

Conclusion

The selection of a thiol protecting group for D-penicillamine in Boc-SPPS is a critical decision that influences the entire synthetic strategy. This compound represents a robust and reliable choice for routine peptide synthesis where final, strong-acid cleavage is acceptable. For more complex synthetic routes requiring on-resin modifications or milder deprotection conditions, Boc-D-Pen(Acm)-OH and Boc-D-Pen(Trt)-OH offer valuable orthogonal handles. The Acm group is ideal for strategies involving sequential disulfide bond formation, while the highly acid-labile Trt group allows for selective deprotection on the solid support under mild conditions. The tBu group offers similar stability to Mob and is removed under the same harsh conditions.

Ultimately, the optimal choice depends on the specific requirements of the target peptide, including its sequence, desired modifications, and the overall synthetic workflow. By understanding the distinct characteristics and leveraging the detailed protocols provided in this guide, researchers can confidently select the most appropriate protected D-penicillamine derivative to achieve their synthetic goals with high efficiency and purity.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-D-Pen(Mob)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. One such amino acid, D-penicillamine (D-Pen), a dimethylated cysteine analog, offers unique conformational constraints that can significantly modulate the biological activity of peptides. This guide provides an objective comparison of peptides synthesized with Boc-D-Pen(Mob)-OH and their L-cysteine-containing counterparts, supported by experimental data and detailed protocols. The focus is on peptides targeting the α9α10 nicotinic acetylcholine receptor (nAChR), a promising target for non-opioid analgesics.

Impact of D-Penicillamine Incorporation on Peptide Activity: A Quantitative Comparison

The substitution of cysteine with D-penicillamine can dramatically alter a peptide's potency and selectivity. The following table summarizes the in vitro activity of α-conotoxin RgIA analogs, where specific cysteine residues were replaced with L-penicillamine, on the human α9α10 nAChR.

Peptide AnalogSequence ModificationIC50 (nM) on human α9α10 nAChRFold Change in Potency vs. RgIA4
RgIA4(Native Cysteine)1.5-
RgIA-5408Cys3 -> L-Pen1.3~1.15x more potent
RgIA-5432Cys3 -> L-Pen in RgIA5 background0.39~3.8x more potent than RgIA4
Analog with Cys2 -> L-PenCys2 -> L-Pen> 1000>667x less potent
Analog with Cys8 -> L-PenCys8 -> L-Pen> 1000>667x less potent
Analog with Cys12 -> L-PenCys12 -> L-Pen~24~16x less potent

Data sourced from a study on α-conotoxin RgIA analogs.

These data clearly indicate that the position of the D-penicillamine substitution is critical for its effect on biological activity. While substitution at Cys3 enhances potency, modifications at other positions are detrimental.

Enhanced Serum Stability with D-Penicillamine

A key advantage of incorporating D-amino acids like D-penicillamine is the increased resistance to enzymatic degradation, leading to improved serum stability.

Peptide Analog% Remaining after 24h in Human Serum
RgIA4 (Native Cysteine)< 20%
RgIA-5474 (Penicillamine-containing)> 80%

Data represents typical stability profiles observed for native versus D-amino acid-modified peptides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide on a solid support using the Boc/Bzl protection strategy.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., PAM resin for a C-terminal acid) in dichloromethane (DCM).

  • Wash the resin with dimethylformamide (DMF).

2. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a 20-30 minute treatment.

  • Wash the resin with DCM and isopropanol, followed by DMF.

  • Neutralize the resin with 5-10% diisopropylethylamine (DIEA) in DMF.

  • Wash the resin with DMF.

3. Coupling of this compound:

  • Dissolve this compound (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.

  • Add the activation mixture to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Wash the resin with DMF and DCM.

4. Final Cleavage and Deprotection:

  • After assembling the full peptide sequence, wash the resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail of TFA/Thioanisole/EDT/Anisole (90:5:3:2) for 2-4 hours to cleave the peptide from the resin and remove the Mob and other side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Serum Stability Assay

1. Peptide Incubation:

  • Prepare a solution of the peptide in human serum (e.g., 25% human serum in buffer).

  • Incubate the solution at 37°C.

2. Sample Collection and Processing:

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Quench the enzymatic degradation by adding an equal volume of 10% trichloroacetic acid.

  • Centrifuge the samples to pellet the precipitated proteins.

3. HPLC Analysis:

  • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Monitor the peptide peak area at a specific wavelength (e.g., 220 nm).

  • Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.

In Vitro Radioligand Binding Assay for α9α10 nAChR

This protocol is for determining the binding affinity of the synthesized peptides to the target receptor.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the α9α10 nAChR in an ice-cold assay buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend it in a fresh assay buffer.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, a radioligand (e.g., [³H]-epibatidine), and varying concentrations of the competitor peptide (the synthesized analog).

  • For total binding, omit the competitor peptide. For non-specific binding, add a high concentration of a known non-radioactive ligand.

  • Incubate the plate to allow binding to reach equilibrium.

3. Filtration and Quantification:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Wash the filters with an ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

  • Determine the IC50 value using non-linear regression analysis.

In Vivo Analgesia Assessment: Hot-Plate Test

1. Animal Acclimatization:

  • Acclimatize the animals (e.g., mice or rats) to the testing environment.

2. Baseline Latency:

  • Place each animal on a hot plate maintained at a constant temperature (e.g., 55°C).

  • Record the time it takes for the animal to exhibit a pain response (e.g., licking a paw or jumping). This is the baseline latency. A cut-off time is set to prevent tissue damage.

3. Peptide Administration:

  • Administer the synthesized peptide or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal or intravenous injection).

4. Post-Treatment Latency:

  • At various time points after administration, place the animals back on the hot plate and measure their response latency.

5. Data Analysis:

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.

  • Compare the %MPE between the peptide-treated and vehicle-treated groups to determine the analgesic effect.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.

G cluster_0 Peptide Synthesis Workflow Peptide Synthesis Workflow Resin 1. Resin Swelling & Preparation Boc_Deprotection 2. Boc Deprotection (TFA) Resin->Boc_Deprotection Neutralization 3. Neutralization (DIEA) Boc_Deprotection->Neutralization Coupling 4. Coupling of this compound Neutralization->Coupling Wash 5. Washing Coupling->Wash Repeat Repeat Steps 2-5 for each amino acid Wash->Repeat Repeat->Boc_Deprotection Next cycle Cleavage 6. Cleavage & Deprotection (TFA cocktail) Repeat->Cleavage Final cycle Purification 7. Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

G cluster_1 α9α10 nAChR Signaling Pathway α9α10 nAChR Signaling Pathway ACh Acetylcholine (ACh) nAChR α9α10 nAChR ACh->nAChR Binds & Activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx SK_Channel SK2 Channel Activation Ca_Influx->SK_Channel K_Efflux K⁺ Efflux SK_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability (Analgesia) Hyperpolarization->Reduced_Excitability Peptide D-Pen Peptide (Antagonist) Peptide->nAChR Binds & Blocks

Caption: α9α10 nAChR antagonist signaling pathway.

Conclusion

The strategic incorporation of this compound into peptide synthesis presents a viable approach to developing novel therapeutics with enhanced potency and stability. The provided data and protocols offer a foundational guide for researchers to explore the potential of D-penicillamine-containing peptides as analgesics and beyond. The significant improvements in biological activity and pharmacokinetic properties underscore the value of this modification in modern drug discovery.

Stability of Mob-protected penicillamine in different chemical conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex peptides and pharmaceuticals, the selective protection of reactive functional groups is paramount. For the thiol group of penicillamine, a critical component in various therapeutic agents, the 4-methoxybenzyl (Mob) protecting group offers a valuable strategic option. This guide provides a comparative analysis of the stability of Mob-protected penicillamine under various chemical conditions, comparing its performance with other common thiol protecting groups. This information is crucial for optimizing synthetic routes, ensuring product stability, and developing robust drug formulations.

Comparison of Thiol Protecting Groups

The choice of a thiol protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. The following table summarizes the stability of Mob-protected thiol groups in comparison to other frequently used protecting groups for cysteine, a closely related amino acid, which can be extrapolated to penicillamine.

Protecting GroupChemical StructureStability to AcidsStability to BasesStability to Oxidizing AgentsStability to Reducing AgentsCleavage Conditions
Mob (4-Methoxybenzyl) 4-MeO-C₆H₄-CH₂-LabileStableModerately StableStableStrong acids (e.g., TFA, HF)[1][2]
Trt (Trityl) (C₆H₅)₃C-Very LabileStableModerately StableStableMild acids (e.g., dilute TFA)[3]
Acm (Acetamidomethyl) CH₃CONHCH₂-StableStableLabileStableMercury(II) acetate, Iodine
tBu (tert-Butyl) (CH₃)₃C-Very StableStableStableStableStrong acids (e.g., HF)
Dpm (Diphenylmethyl) (C₆H₅)₂CH-LabileStableModerately StableStableStrong acids (e.g., TFA)

Key Insights:

  • Acid Lability: The Mob group is classified as acid-labile and is typically removed with strong acids such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[1][2] Its stability in acidic conditions is generally greater than that of the highly acid-sensitive Trityl (Trt) group but less than the acid-stable Acetamidomethyl (Acm) group. This intermediate lability allows for selective deprotection in the presence of more robust protecting groups.

  • Orthogonality: The stability of the Mob group to basic conditions makes it orthogonal to base-labile protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), a cornerstone of solid-phase peptide synthesis.

  • Oxidative and Reductive Stability: The Mob group, like other benzyl-type protecting groups, exhibits moderate stability towards oxidizing agents and is generally stable to reducing conditions that do not involve strong acids. However, specific quantitative data on the stability of Mob-protected penicillamine under various oxidative and reductive stresses is limited in the current literature.

Experimental Protocols

To facilitate further research and provide a framework for the direct comparison of protecting group stability, the following experimental protocols are proposed.

Protocol 1: Assessment of Stability in Different pH Conditions

This protocol outlines a method to quantify the stability of Mob-protected penicillamine and other S-protected analogues across a range of pH values.

  • Preparation of Test Solutions:

    • Prepare stock solutions of each S-protected penicillamine derivative (e.g., S-Mob-penicillamine, S-Trt-penicillamine, S-Acm-penicillamine) in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a series of aqueous buffer solutions with pH values ranging from 2 to 12 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-12).

  • Incubation:

    • In separate vials, dilute a known amount of each stock solution with each buffer to a final concentration suitable for analysis (e.g., 1 mg/mL).

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

    • Quench any ongoing reaction by adding a suitable reagent (e.g., a strong acid for basic samples or a strong base for acidic samples to shift the pH to a stable range).

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Data Analysis:

    • Quantify the peak area of the intact S-protected penicillamine at each time point.

    • Calculate the percentage of the remaining protected compound relative to the initial time point.

    • Plot the percentage of the remaining compound against time for each pH condition to determine the degradation kinetics.

Protocol 2: Evaluation of Stability under Oxidative and Reductive Stress

This protocol is designed to compare the stability of different S-protected penicillamine derivatives in the presence of common oxidizing and reducing agents.

  • Preparation of Reagents:

    • Prepare stock solutions of the S-protected penicillamine derivatives as described in Protocol 1.

    • Prepare solutions of an oxidizing agent (e.g., 3% hydrogen peroxide in a suitable buffer) and a reducing agent (e.g., 10 mM dithiothreitol (DTT) in a suitable buffer).

  • Incubation:

    • In separate vials, mix the stock solution of each S-protected penicillamine with either the oxidizing or reducing agent solution.

    • Include a control group for each protected compound in the buffer without the stress agent.

    • Incubate the vials at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • Follow the sampling and RP-HPLC analysis procedure as outlined in Protocol 1 at appropriate time intervals.

  • Data Analysis:

    • Compare the degradation rate of each S-protected penicillamine in the presence of the oxidizing and reducing agents to its corresponding control.

Visualizing Experimental Workflows

To provide a clear visual representation of the proposed experimental designs, the following diagrams have been generated using the DOT language.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solutions of S-Protected Penicillamines Incubate_pH Incubate in Buffers at Constant Temperature Stock->Incubate_pH Incubate_Stress Incubate with Oxidant/ Reductant at Constant Temp. Stock->Incubate_Stress Buffers Prepare Buffers (pH 2-12) Buffers->Incubate_pH Stress Prepare Oxidant/Reductant Solutions Stress->Incubate_Stress Sampling Sample at Timed Intervals Incubate_pH->Sampling Incubate_Stress->Sampling Quench Quench Reaction Sampling->Quench HPLC RP-HPLC Analysis Quench->HPLC Quantify Quantify Peak Area HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: Experimental workflow for stability testing.

Logical_Relationship cluster_protecting_groups Thiol Protecting Groups cluster_conditions Chemical Conditions Mob Mob Acid Acidic (pH < 7) Mob->Acid Labile Base Basic (pH > 7) Mob->Base Stable Trt Trt Trt->Acid Very Labile Trt->Base Stable Acm Acm Acm->Acid Stable Acm->Base Stable Oxidant Oxidizing Agent Acm->Oxidant Labile tBu tBu tBu->Acid Very Stable tBu->Base Stable Reductant Reducing Agent

References

Cost-Benefit Analysis of Boc-D-Pen(Mob)-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is a critical decision that directly influences the efficiency, cost-effectiveness, and ultimate success of synthesizing complex peptides. This guide provides a comprehensive cost-benefit analysis of utilizing Boc-D-Pen(Mob)-OH, a protected form of D-penicillamine, in peptide synthesis. Through an objective comparison with commonly employed alternatives, supported by available data and experimental considerations, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Executive Summary

The use of D-penicillamine, a non-proteinogenic amino acid, can introduce unique structural constraints in peptides, making it a valuable component in drug design. The choice of the thiol-protecting group for D-penicillamine is paramount to prevent unwanted side reactions during synthesis. This compound employs the acid-labile 4-methoxybenzyl (Mob) group for this purpose. This guide evaluates the economic and scientific trade-offs of this choice against other prevalent protection strategies, primarily the trityl (Trt) and acetamidomethyl (Acm) groups, typically used in conjunction with Fmoc-based chemistry. While a direct, side-by-side quantitative comparison of these specific D-penicillamine derivatives in a single peptide synthesis is not extensively documented in publicly available literature, a robust analysis can be constructed from the general principles of Boc and Fmoc strategies, the known properties of the protecting groups, and market pricing of the building blocks.

Cost Comparison of Protected Penicillamine and Cysteine Derivatives

The initial cost of protected amino acids is a significant factor in the overall budget of a peptide synthesis campaign. The following table provides an approximate price comparison of this compound and its alternatives. Prices are subject to variation based on supplier, purity, and purchase volume.

Amino Acid DerivativeNα-ProtectionS-ProtectionPrice (USD/gram, Approx.)
This compound Boc Mob $120 - $150 [1]
Fmoc-D-Pen(Trt)-OHFmocTrt$160 - $200+
Fmoc-D-Pen(Acm)-OHFmocAcm$220 - $250+
Boc-D-Cys(Mob)-OHBocMobPrice on request[2]
Fmoc-D-Cys(Trt)-OHFmocTrt$15 - $90[3][4]
Fmoc-D-Cys(Acm)-OHFmocAcm$85 - $385 (for 5g)
Fmoc-L-Cys(Trt)-OHFmocTrt$20 - $100
Fmoc-L-Cys(Acm)-OHFmocAcm$20 - $75

Note: Data for L-cysteine derivatives is included to provide a broader market context for the protecting groups, as they are more commonly cited.

From a purely economic standpoint, this compound presents a competitive option, often being more affordable than its Fmoc-protected counterparts, particularly those with the Acm protecting group.

Performance and Strategic Considerations: Mob vs. Trt and Acm

The "benefit" in a cost-benefit analysis extends beyond the initial purchase price to include factors like synthetic efficiency (yield and purity), ease of handling, and compatibility with the overall synthetic strategy.

FeatureThis compoundFmoc-D-Pen(Trt)-OHFmoc-D-Pen(Acm)-OH
Nα-Deprotection Strong acid (e.g., TFA)Mild base (e.g., Piperidine)Mild base (e.g., Piperidine)
S-Deprotection Strong acid (e.g., HF or TFMSA)Acid (e.g., TFA with scavengers)Oxidative cleavage (e.g., Iodine) or treatment with heavy metal salts
Orthogonality Quasi-orthogonal in Boc/Bzl strategyCompatible with Fmoc/tBu strategyFully orthogonal in Fmoc/tBu strategy
Side Reactions Potential for side reactions with acid-sensitive residues.Trityl cation can cause side reactions if not properly scavenged.Requires a separate, potentially harsh deprotection step.
Disulfide Bond Formation Typically after full deprotection and cleavage.Can be performed on-resin or in solution after cleavage.Allows for regioselective disulfide bond formation in the presence of other Cys protecting groups.
Advantages of the Mob Protecting Group:
  • Compatibility with Boc Strategy: The Mob group is stable to the moderately acidic conditions used for Boc deprotection, making this compound a suitable choice for traditional Boc-based solid-phase peptide synthesis.

  • Cost-Effectiveness: As indicated in the cost comparison, Boc-protected amino acids are often less expensive than their Fmoc counterparts.

Disadvantages of the Mob Protecting Group:
  • Harsh Cleavage Conditions: Removal of the Mob group typically requires strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which can be hazardous and may degrade sensitive peptide sequences.

  • Limited Orthogonality: In the context of a Boc/Bzl (benzyl) protection strategy, the Mob group offers a degree of differential acid lability but is not truly orthogonal, which can complicate the synthesis of complex peptides requiring selective deprotection.

Comparison with Trt and Acm:
  • Trityl (Trt): The Trt group is a popular choice in Fmoc-SPPS due to its lability in moderate concentrations of trifluoroacetic acid (TFA), which is often used for the final cleavage from the resin. This allows for simultaneous deprotection of the thiol group with peptide cleavage. However, the bulky trityl cation generated during cleavage can lead to side reactions if not effectively scavenged.

  • Acetamidomethyl (Acm): The Acm group is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. This makes it a truly orthogonal protecting group, ideal for the synthesis of peptides with multiple disulfide bonds where regioselective formation is required. The main drawback is the need for a separate deprotection step, often involving treatment with iodine or mercury(II) acetate, which can introduce additional complexity and potential for side reactions.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis using this compound

This protocol outlines the manual solid-phase synthesis of a peptide on a Merrifield resin using a Boc/Bzl strategy.

1. Resin Swelling and Deprotection:

  • Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.

  • Remove the Boc protecting group from the pre-loaded amino acid by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash the resin with DCM, followed by a neutralization step with 10% diisopropylethylamine (DIPEA) in DCM.

  • Wash the resin again with DCM.

2. Amino Acid Coupling:

  • In a separate vessel, pre-activate the next Boc-protected amino acid (including this compound) (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in dimethylformamide (DMF) for 5-10 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

3. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

4. Repeat Synthesis Cycle:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Boc group is removed, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail containing a strong acid to cleave the peptide from the resin and remove the side-chain protecting groups, including the Mob group. A common cocktail for Mob deprotection is HF with anisole as a scavenger, or TFMSA/TFA/thioanisole. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide.

General Protocol for Solid-Phase Peptide Synthesis using Fmoc-D-Pen(Trt)-OH

This protocol outlines the manual solid-phase synthesis of a peptide on a Rink Amide resin using an Fmoc/tBu strategy.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Wash the resin thoroughly with DMF.

2. Amino Acid Coupling:

  • In a separate vessel, pre-activate the next Fmoc-protected amino acid (including Fmoc-D-Pen(Trt)-OH) (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a ninhydrin test.

3. Repeat Synthesis Cycle:

  • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid.

4. Final Fmoc Deprotection:

  • After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 1.

5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Trt group. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide.

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflows for Boc and Fmoc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Merrifield Resin Boc_AA1 Couple Boc-AA1-OH Resin->Boc_AA1 Deprotect1 Deprotect (TFA/DCM) Boc_AA1->Deprotect1 Neutralize1 Neutralize (DIPEA/DCM) Deprotect1->Neutralize1 Boc_AA2 Couple this compound Neutralize1->Boc_AA2 Deprotect2 Deprotect (TFA/DCM) Boc_AA2->Deprotect2 Neutralize2 Neutralize (DIPEA/DCM) Deprotect2->Neutralize2 Boc_AAn Couple Boc-AAn-OH Neutralize2->Boc_AAn Final_Deprotect Final Deprotection Boc_AAn->Final_Deprotect Cleavage Cleavage (HF or TFMSA) Final_Deprotect->Cleavage Peptide Crude Peptide Cleavage->Peptide

Figure 1: General workflow for Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Rink Amide Resin Fmoc_AA1 Couple Fmoc-AA1-OH Resin->Fmoc_AA1 Deprotect1 Deprotect (Piperidine/DMF) Fmoc_AA1->Deprotect1 Fmoc_AA2 Couple Fmoc-D-Pen(Trt)-OH Deprotect1->Fmoc_AA2 Deprotect2 Deprotect (Piperidine/DMF) Fmoc_AA2->Deprotect2 Fmoc_AAn Couple Fmoc-AAn-OH Deprotect2->Fmoc_AAn Final_Deprotect Final Fmoc Deprotection Fmoc_AAn->Final_Deprotect Cleavage Cleavage & S-Deprotection (TFA cocktail) Final_Deprotect->Cleavage Peptide Crude Peptide Cleavage->Peptide

Figure 2: General workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion and Recommendations

The choice between this compound and its Fmoc-protected alternatives is a nuanced decision that depends on the specific requirements of the peptide synthesis project.

  • For cost-sensitive projects and laboratories equipped to handle strong acids, this compound offers a viable and economical option. It is particularly well-suited for syntheses where the peptide sequence is robust and does not contain other acid-sensitive functionalities that would be compromised by the harsh final cleavage conditions.

  • For the synthesis of more complex or sensitive peptides, especially those requiring orthogonal protection for regioselective disulfide bond formation, an Fmoc-based strategy is generally preferred. In this context:

    • Fmoc-D-Pen(Trt)-OH is a good choice for peptides where simultaneous cleavage and thiol deprotection are desired, provided that appropriate scavengers are used to minimize side reactions.

    • Fmoc-D-Pen(Acm)-OH is the superior option when true orthogonality is necessary for the synthesis of peptides with multiple, defined disulfide bridges, despite its higher initial cost and the requirement for an additional deprotection step.

Ultimately, the optimal choice will be dictated by a careful consideration of the peptide's chemical nature, the desired final purity, the available laboratory infrastructure, and the overall project budget. Researchers are encouraged to perform small-scale test syntheses to optimize conditions for their specific peptide sequence.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for Boc-D-Pen(Mob)-OH

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS.

This document provides critical safety and logistical information for the handling and disposal of Boc-D-Pen(Mob)-OH, a key reagent in peptide synthesis. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. This compound is a phenylalanine and amino acid derivative intended for research use only[1].

Immediate Safety and Handling

Key Hazards:

  • May cause serious eye irritation.

  • May cause skin irritation upon prolonged contact.

  • Inhalation of dust may cause respiratory tract irritation.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound. The selection of appropriate PPE is contingent on the specific laboratory procedure being performed.

Procedure Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Weighing and preparing solutions Safety glasses with side shields or goggles (conforming to EN166 or 29 CFR 1910.133 standards)[3][4]. A face shield is recommended if there is a splash hazard.Nitrile or neoprene gloves (inspect before use)[5].N95 or P1 certified dust mask if handling powder outside of a fume hood or ventilated enclosure.Disposable gown or a clean lab coat.
Performing reactions and work-up Chemical safety goggles (conforming to EN166 or 29 CFR 1910.133 standards). A full face-piece respirator may be required for large-scale operations or if there is a significant splash risk.Chemical-resistant nitrile or neoprene gloves (inspect before use).Work in a certified chemical fume hood to avoid inhalation of dusts, vapors, or mists.Chemical-resistant disposable gown or lab coat.
Spill clean-up Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.A fit-tested N95 or higher respirator is required for cleaning up dust spills. For large spills, a self-contained breathing apparatus may be necessary.Full-body chemical-resistant suit.
First Aid Measures
Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for laboratory safety and environmental compliance.

Storage and Handling
  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage is at room temperature. For long-term storage in solvent, store under nitrogen at -20°C for one month or -80°C for six months.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Avoid the formation of dust and aerosols. Use in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.

Disposal Plan

Dispose of all waste materials in accordance with local, state, and federal regulations.

Waste Type Disposal Procedure
Unused this compound Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of down the drain.
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated, sealed, and clearly labeled hazardous waste container for solids.
Contaminated Solvents and Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Ensure compatibility with other waste in the container.
Contaminated PPE (gloves, gowns, masks) Dispose of in a designated, sealed hazardous waste container. Do not mix with general laboratory trash.

Experimental Workflow and Safety Decision Making

To further enhance safety and operational clarity, the following diagrams illustrate the recommended workflow for handling this compound and the decision-making process for selecting appropriate PPE.

HandlingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound in a fume hood or ventilated enclosure prep_ppe->weigh dissolve Dissolve in appropriate solvent weigh->dissolve reaction Perform chemical reaction under inert atmosphere if required dissolve->reaction workup Conduct reaction work-up (e.g., extraction, quenching) reaction->workup decontaminate Decontaminate glassware workup->decontaminate dispose_waste Dispose of all waste (solid, liquid, PPE) in labeled hazardous waste containers decontaminate->dispose_waste clean_area Clean work area dispose_waste->clean_area remove_ppe Remove PPE clean_area->remove_ppe

Caption: Procedural workflow for the safe handling of this compound.

PPEDecision node_procedure What is the procedure? node_weighing Weighing/Solution Prep node_procedure->node_weighing  Weighing   node_reaction Reaction/Work-up node_procedure->node_reaction  Reaction   node_spill Spill Clean-up node_procedure->node_spill  Spill   node_ppe_weighing Safety Glasses/Goggles Nitrile Gloves Dust Mask (if not in hood) Lab Coat node_weighing->node_ppe_weighing node_ppe_reaction Chemical Goggles Nitrile Gloves Work in Fume Hood Lab Coat node_reaction->node_ppe_reaction node_ppe_spill Goggles & Face Shield Heavy-duty Gloves Respirator Full Body Protection node_spill->node_ppe_spill

Caption: Decision-making guide for selecting appropriate Personal Protective Equipment (PPE).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Pen(Mob)-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Pen(Mob)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.